molecular formula C8H17ClN2O B1395813 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride CAS No. 1097653-04-7

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Cat. No.: B1395813
CAS No.: 1097653-04-7
M. Wt: 192.68 g/mol
InChI Key: ZDJUIAOSWUDBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJUIAOSWUDBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, a compound of interest in pharmaceutical research and synthetic chemistry. The guide delves into the synthesis, physicochemical properties, and potential applications of this molecule, with a focus on providing practical insights for laboratory and developmental work. A detailed, field-proven experimental protocol for its synthesis is presented, emphasizing the causal relationships behind the procedural choices to ensure scientific integrity and reproducibility. This document is intended to be a valuable resource for researchers and professionals engaged in the exploration of novel therapeutics and chemical entities.

Introduction

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral organic compound featuring a piperidine ring and an amino propanone moiety.[1] Its structure, particularly the presence of a chiral center and the basic piperidine nitrogen, makes it a molecule of significant interest in medicinal chemistry. The hydrochloride salt form enhances its aqueous solubility and stability, facilitating its use in biological and pharmaceutical research.[1] Compounds within this structural class, broadly known as α-amino ketones, have demonstrated a wide range of biological activities, including potential neuroprotective effects and interactions with neurotransmitter receptors.[1][2] This has led to their investigation as potential scaffolds for the development of novel therapeutics for neurological disorders.[1] Furthermore, its bifunctional nature, possessing both a primary amine and a ketone, makes it a versatile intermediate in organic synthesis.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

PropertyValueSource
IUPAC Name (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochlorideChemScene
CAS Number 916762-49-7 ((S)-enantiomer)ChemScene
Molecular Formula C₈H₁₇ClN₂OChemScene
Molecular Weight 192.69 g/mol ChemScene
Appearance Predicted to be a white to off-white solidGeneral Knowledge
Solubility Soluble in water[1]
Topological Polar Surface Area (TPSA) 46.33 ŲChemScene
LogP 0.7679ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 1ChemScene

Synthesis of (S)-2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride

The synthesis of (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride can be efficiently achieved through a two-step process involving the coupling of N-Boc protected (S)-alanine with piperidine, followed by the deprotection of the Boc group. This method is widely applicable for the formation of amides from amino acids and amines.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection Boc_Alanine N-Boc-(S)-Alanine HATU HATU, DIPEA Boc_Alanine->HATU Piperidine Piperidine Piperidine->HATU Boc_Product Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone HATU->Boc_Product DMF, 0°C to rt Boc_Product_Step2 Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone HCl_Dioxane 4M HCl in Dioxane Final_Product (S)-2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride HCl_Dioxane->Final_Product Dioxane, rt Boc_Product_Step2->HCl_Dioxane

Caption: Synthetic workflow for (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone

This step involves the formation of an amide bond between the carboxylic acid of N-Boc-(S)-alanine and the secondary amine of piperidine. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is crucial for activating the carboxylic acid, thereby facilitating the nucleophilic attack by the amine.[3] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction and to ensure the amine is in its free base form.

Materials:

  • N-Boc-(S)-alanine

  • Piperidine

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of N-Boc-(S)-alanine (1.0 eq) in anhydrous DMF in a round-bottom flask, add HATU (1.1 eq) and DIPEA (2.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 15 minutes to allow for the activation of the carboxylic acid.

  • Add piperidine (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone as a solid or oil.

Step 2: Synthesis of (S)-2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride (Boc Deprotection)

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the amine. This is typically achieved under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane is highly effective for this purpose, yielding the desired amine as its hydrochloride salt.[4][5][6][7][8]

Materials:

  • Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (excess, typically 5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Spectral Characterization (Predicted)

Due to the limited availability of published experimental spectral data for this specific compound, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the propanone backbone, and the amine group. In a deuterated solvent like D₂O, the amine protons will exchange with deuterium and their signal will disappear.

  • Piperidine protons: A complex series of multiplets in the range of δ 1.5-1.7 ppm and δ 3.4-3.6 ppm.

  • CH₃ group: A doublet around δ 1.2-1.4 ppm.

  • CH group: A quartet or multiplet around δ 4.0-4.2 ppm.

  • NH₂ protons: A broad singlet which may vary in chemical shift depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Piperidine carbons: Signals in the aliphatic region, typically between δ 24-47 ppm.

  • CH₃ carbon: A signal in the upfield region, around δ 15-20 ppm.

  • CH carbon: A signal around δ 50-55 ppm.

  • Carbonyl carbon (C=O): A characteristic downfield signal in the range of δ 170-175 ppm.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H stretch (primary amine salt): A broad band in the region of 3000-3300 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

  • C=O stretch (amide): A strong absorption band around 1630-1660 cm⁻¹.[9]

  • N-H bend (primary amine): A band around 1500-1600 cm⁻¹.[10]

Pharmacological and Toxicological Profile

Potential Pharmacological Activity

As an α-amino ketone, 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride belongs to a class of compounds with a diverse range of biological activities.[2][11][12] The piperidine moiety is a common scaffold in many centrally acting drugs. The combination of these two structural features suggests potential activity within the central nervous system. Research on similar compounds indicates possible interactions with neurotransmitter systems, and some derivatives have been investigated for their neuroprotective properties.[1] Further pharmacological screening is warranted to fully elucidate the biological activity profile of this compound.

Toxicological Considerations

The toxicological profile of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride has not been extensively studied. However, based on its structure, certain toxicological aspects can be anticipated. Piperidine and its derivatives can exhibit varying degrees of toxicity.[1][13][14] Acute toxicity can manifest as irritation to the skin, eyes, and respiratory tract.[15] It is imperative that this compound be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. A comprehensive toxicological assessment, including acute and chronic toxicity studies, would be necessary before any in vivo applications.

Conclusion

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a versatile chiral molecule with significant potential in both pharmaceutical research and as a synthetic intermediate. This guide has provided a detailed overview of its synthesis, physicochemical properties, and potential biological relevance. The presented experimental protocol offers a reliable and reproducible method for its preparation, empowering researchers to further explore the applications of this intriguing compound. As with any novel chemical entity, further in-depth studies are required to fully characterize its pharmacological and toxicological profile.

References

  • De Figueiredo, R. M., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 43-63.
  • Istrate, A., et al. (2021).
  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Synlett, 2006(13), 2079-2098.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. Food and Chemical Toxicology, 164, 113009.
  • DocBrown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]

  • Bissenbay, D., et al. (2023).
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341.
  • PubChem. Piperidine. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • Costantino, G., & Barlocco, D. (2015). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of medicinal chemistry, 58(2), 607–628.
  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. Available from: [Link]

  • Russian Chemical Reviews. Synthesis of α-amino carbonyl compounds: a brief review. Available from: [Link]

  • ACS Omega. Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. Available from: [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

  • ResearchGate. How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?. Available from: [Link]

  • Spectroscopy Online. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

  • The University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available from: [Link]

  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. Available from: [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • Luxembourg Bio Technologies. Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Available from: [Link]

  • ACS Publications. Synthesis and properties of the .alpha.-keto acids. Available from: [Link]

  • Der Pharma Chemica. Scholars Research Library. Available from: [Link]

  • ResearchGate. Scope of amino acid coupling with N-Boc alanine All reactions were.... Available from: [Link]

  • Automated Topology Builder. 2-Aminopropane | C3H9N | MD Topology | NMR | X-Ray. Available from: [Link]

  • Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available from: [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Available from: [Link]

  • ACS Publications. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Available from: [Link]

  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

  • Wikipedia. Keto acid. Available from: [Link]

  • University of Malta. Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. Available from: [Link]

  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available from: [Link]

Sources

An In-depth Technical Guide to (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (CAS Number: 720001-82-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Directive - Unveiling a Privileged Scaffold in Neuroscience Research

This technical guide delves into the chemistry, synthesis, and potential pharmacological significance of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, a chiral molecule poised for exploration in the realm of neuroscience. As a Senior Application Scientist, the intent here is not to merely catalogue facts, but to provide a cohesive understanding of why this particular compound warrants attention. The narrative is structured to logically flow from its fundamental chemical identity to its potential applications, emphasizing the scientific rationale behind its design and the experimental approaches for its study.

The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The introduction of a chiral center, as seen in the (R)-configuration of this compound, offers the potential for enhanced biological activity and selectivity.[1][2][4][5] This guide will synthesize the available technical data with established principles of medicinal chemistry to provide a comprehensive resource for researchers investigating novel therapeutic agents for neurological disorders.

Part 2: Scientific Integrity & Logic - A Molecule of Interest

Chemical Identity and Physicochemical Properties

(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral amino ketone. The hydrochloride salt form is intended to improve its solubility in aqueous media, a desirable property for biological testing and formulation.[6]

PropertyValueSource
CAS Number 720001-82-1[6]
Molecular Formula C₈H₁₇ClN₂O[6]
Molecular Weight 192.68 g/mol [6]
IUPAC Name (2R)-2-amino-1-(piperidin-1-yl)propan-1-one;hydrochloride[6]
SMILES CC(=O)N1CCCCC1.Cl[6]
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in water and polar organic solvents (predicted)Inferred from hydrochloride salt form
Analytical Characterization: A Self-Validating System

The definitive identification and purity assessment of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride would rely on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methine and methyl protons of the propanone backbone, and the amine protons. The chirality of the molecule will induce diastereotopicity in the neighboring protons, which may be observable. For the non-chiral analogue, ¹³C NMR data is available and can serve as a reference.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight. The fragmentation pattern would likely show losses of the piperidine ring and parts of the propanone side chain, aiding in structural confirmation.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity of the compound. A suitable chiral stationary phase would be required to separate the (R) and (S) enantiomers.

Part 3: Synthesis and Chirality - The Art of Asymmetric Synthesis

The synthesis of chiral piperidine derivatives is a well-explored area of organic chemistry.[8] A plausible synthetic approach for (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride would likely start from a chiral precursor, such as (R)-alanine.

Retrosynthetic Analysis

retrosynthesis target (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride amide_formation Amide Coupling target->amide_formation Amidation chiral_pool (R)-Alanine derivative amide_formation->chiral_pool piperidine Piperidine amide_formation->piperidine

Caption: Retrosynthetic analysis of the target compound.

Proposed Experimental Protocol: A Representative Synthesis

Step 1: Protection of (R)-Alanine

  • Dissolve (R)-alanine in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium hydroxide) and cool the mixture in an ice bath.

  • Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir overnight at room temperature.

  • Acidify the reaction mixture and extract the N-Boc-(R)-alanine.

Step 2: Amide Coupling with Piperidine

  • Dissolve the N-Boc-(R)-alanine in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., HBTU or HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Add piperidine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the N-Boc-(R)-2-amino-1-(1-piperidinyl)-1-propanone.

Step 3: Deprotection and Salt Formation

  • Dissolve the protected intermediate in a suitable solvent (e.g., dioxane or methanol).

  • Add a solution of hydrochloric acid in the same solvent.

  • Stir the mixture until the deprotection is complete.

  • The product, (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, will precipitate and can be collected by filtration.

synthesis_workflow cluster_0 Protection cluster_1 Amide Coupling cluster_2 Deprotection & Salt Formation A (R)-Alanine B N-Boc-(R)-Alanine A->B Boc₂O, Base D N-Boc-(R)-2-amino-1- (1-piperidinyl)-1-propanone B->D C Piperidine C->D Coupling Agent E (R)-2-Amino-1-(1-piperidinyl) -1-propanone hydrochloride D->E HCl

Caption: Proposed synthetic workflow for the target compound.

Part 4: Pharmacological Profile - Exploring Neuroactive Potential

The structural features of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride suggest potential interactions with the central nervous system. The piperidine ring is a common motif in many psychoactive compounds.[9][10]

Postulated Mechanism of Action

Based on the pharmacology of structurally related compounds, this molecule may interact with various neurotransmitter systems.[6] A plausible hypothesis is its interaction with excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor.[11] Modulation of NMDA receptor activity is a key area of research for treating a range of neurological and psychiatric disorders.

mechanism_of_action compound (R)-2-Amino-1-(1-piperidinyl) -1-propanone hydrochloride receptor NMDA Receptor compound->receptor Binds to channel Ion Channel Modulation receptor->channel Regulates neuron Neuronal Activity channel->neuron Alters effect Neuroprotective Effects neuron->effect Leads to

Caption: Postulated mechanism of action of the target compound.

Potential Therapeutic Applications

Given its potential to modulate neuronal activity, this compound could be a valuable research tool and a starting point for the development of therapeutics for:

  • Neurodegenerative Diseases: By potentially offering neuroprotective effects.[6]

  • Cognitive Disorders: As some piperidine derivatives have shown cognition-enhancing properties.[12]

  • Pain Management: The piperidine scaffold is present in some analgesic compounds.[9]

Part 5: Applications in Drug Discovery and Development

(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride can be utilized in several key areas of research:

  • Lead Compound for Optimization: Its structure can be systematically modified to improve potency, selectivity, and pharmacokinetic properties.

  • Probe for Target Identification: It can be used in screening assays to identify its biological targets.

  • Intermediate for Complex Syntheses: This molecule can serve as a chiral building block for the synthesis of more elaborate drug candidates.

Part 6: Safety, Handling, and Storage

As with any research chemical, (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory. It is predicted to be an irritant.[13] It should be stored in a tightly sealed container in a cool, dry place to prevent degradation.

Part 7: Conclusion and Future Directions

(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride represents a molecule of significant interest at the intersection of synthetic chemistry and neuroscience. Its chiral piperidine scaffold is a proven pharmacophore, and its amino ketone functionality offers avenues for diverse biological interactions. Future research should focus on a definitive, peer-reviewed synthesis, comprehensive analytical characterization, and in-depth pharmacological profiling to elucidate its precise mechanism of action and therapeutic potential. This will pave the way for its potential development as a novel therapeutic agent for neurological disorders.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. Available at: [Link]

  • Rewiring amino acids to piperidines. Tohoku University Research. Available at: [Link]

  • Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. PubMed. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • 2-Amino-1-(piperidin-1-yl)propan-1-one. PubChem. Available at: [Link]

  • Stock compounds-M250228 008. livedoor Blog. Available at: [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Available at: [Link]

  • Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. PubMed. Available at: [Link]

  • Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. ningbo-innopharmchem.com. Available at: [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Royal Society of Chemistry. Available at: [Link]

  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. PubChem. Available at: [Link]

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available at: [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available at: [Link]

Sources

"2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride

Authored for Drug Development Professionals and Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, a chiral amino ketone that serves as a valuable building block in medicinal chemistry and synthetic research. The document elucidates the compound's fundamental chemical and physical properties, with a particular focus on its stereochemistry, which is critical to its biological activity. We will explore common synthetic pathways, principles of analytical characterization, established research applications, and rigorous safety and handling protocols. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a piperidine derivative characterized by a propanone backbone with an amino group at the C2 position.[1] Its existence as a hydrochloride salt significantly enhances its stability and solubility in aqueous media, a crucial feature for its application in biological assays and various reaction conditions.[1] The compound is chiral, with the stereocenter located at the second carbon of the propanone chain.[1]

Table 1: Core Compound Specifications
IdentifierValueSource(s)
Molecular Formula C₈H₁₇ClN₂O[1][2][3][4][5]
Molecular Weight ~192.68 g/mol [1][2][4]
Common Synonyms 1-Oxo-1-piperidin-1-ylpropan-2-amine HCl[2]
Appearance Typically a white to off-white solidN/A
Primary Hazards Irritant; Causes severe skin burns and eye damage[4][6][7]

The specific enantiomer is often designated in the compound's name, for instance, (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride or its (S)-enantiomer.[1][3] This distinction is paramount, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Visualization of Chemical Structure

The following diagram illustrates the 2D chemical structure of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, highlighting the key functional groups and the chiral center.

Caption: 2D structure of 2-Amino-1-(1-piperidinyl)-1-propanone HCl. The asterisk (*) denotes the chiral center.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound typically involves a multi-step process starting from commercially available materials.[1] A common strategy is the coupling of a protected amino acid (like N-Boc-alanine) with piperidine, followed by deprotection.

Causality in Synthesis:

  • Starting Materials: Piperidine is selected for the heterocyclic amine component, while a chiral, protected form of alanine (e.g., N-Boc-(R)-alanine) is used to introduce the chiral amino-propane backbone. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines because it is stable under many reaction conditions but can be easily removed under acidic conditions.

  • Coupling Reaction: A peptide coupling agent (e.g., DCC, EDC) is used to facilitate the formation of the amide bond between the carboxylic acid of the protected alanine and the secondary amine of piperidine.

  • Deprotection: The final step involves the removal of the Boc protecting group. This is typically achieved by treatment with a strong acid, such as hydrochloric acid (HCl) in an anhydrous solvent like 1,4-dioxane. This step not only deprotects the primary amine but also forms the desired hydrochloride salt in situ, which often aids in purification by crystallization.

Visual Workflow of Synthesis

G cluster_start Starting Materials A Protected Alanine (e.g., N-Boc-(R)-alanine) C Amide Coupling (Peptide Coupling Agent) A->C B Piperidine B->C D Protected Intermediate C->D E Acidic Deprotection (e.g., HCl in Dioxane) D->E F Final Product: 2-Amino-1-(1-piperidinyl)-1-propanone HCl E->F

Caption: A generalized workflow for the synthesis of the target compound.

Analytical Characterization Protocols

Ensuring the identity, purity, and stereochemical integrity of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is essential for its use in research. A combination of analytical techniques is employed for comprehensive characterization.

Protocol 1: Purity and Identity Confirmation via LC-MS

Objective: To confirm the molecular weight and assess the purity of the synthesized compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture). Dilute to a final concentration of ~10-50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis: Scan for the [M+H]⁺ ion. For C₈H₁₆N₂O, the neutral monoisotopic mass is ~156.13 Da. The expected [M+H]⁺ ion would be m/z ~157.14.

  • Data Analysis:

    • Identity Confirmation: Verify the presence of the target [M+H]⁺ ion in the mass spectrum of the major chromatographic peak.

    • Purity Assessment: Integrate the peak area of the target compound from the UV chromatogram (e.g., at 210 nm) and calculate the percentage purity relative to all other observed peaks.

Trustworthiness: This protocol is self-validating. The retention time provides one layer of identification, while the mass-to-charge ratio provides a highly specific confirmation of the molecular weight, leaving little ambiguity as to the compound's identity.

Research Applications

This compound is primarily utilized as a chiral intermediate in the synthesis of more complex molecules with potential therapeutic value.[1]

  • Drug Discovery: Its structure, containing a piperidine ring and a chiral amino group, is a common motif in neuropharmacological agents. It can serve as a starting point or "scaffold" for developing compounds that target neurotransmitter receptors in the central nervous system.[1]

  • Synthetic Chemistry: The primary amine and ketone functional groups offer reactive handles for a variety of chemical transformations, including nucleophilic substitution, condensation, and reduction reactions, allowing for the creation of diverse chemical libraries for screening.[1]

Safety, Handling, and Storage

Authoritative Grounding: Safety protocols are derived from standard Safety Data Sheets (SDS) for compounds with similar hazard classifications.[6][7]

Mandatory Safety Protocols
  • Hazard Identification: The compound is classified as a corrosive irritant. It is known to cause severe skin burns and serious eye damage.[6][7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and/or a full-face shield.

    • Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are readily accessible.

  • Handling:

    • Avoid breathing dust. Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Avoid contact with skin, eyes, and clothing.[6]

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a synthetically versatile and pharmaceutically relevant chiral building block. A thorough understanding of its chemical properties, stereochemistry, and handling requirements is essential for its safe and effective use. The protocols and information provided in this guide offer a solid technical foundation for researchers incorporating this compound into their synthetic and drug discovery programs.

References

  • (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl. Smolecule.
  • 2-Amino-1-(1-piperidinyl)-1-propanonehydrochloride | 1097653-04-7. ChemicalBook.
  • (2s)-2-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride | 916762-49-7. ChemScene.
  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride | C8H17ClN2O | CID 53444445. PubChem.
  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride | 1097653-04-7. Chemsrc.
  • 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride. LookChem.
  • SAFETY DATA SHEET for 2-Amino-1,3-propanediol. TCI EUROPE N.V..
  • SAFETY DATA SHEET for 1,2-Propanediol, 3-amino-. Fisher Scientific.
  • SAFETY DATA SHEET for (±)-3-Amino-1,2-propanediol. Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a synthetic compound whose specific pharmacological profile is not extensively documented in publicly available scientific literature. However, its core chemical structure, featuring a piperidine ring and a propanone backbone with an amino group at the alpha position, strongly classifies it as a substituted cathinone. This structural class is renowned for psychoactive compounds that primarily interact with monoamine neurotransmitter systems.

This guide synthesizes information from structurally analogous compounds to propose a putative mechanism of action for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. It is hypothesized to function as a monoamine transporter inhibitor , blocking the reuptake of dopamine (DA), norepinephrine (NE), and possibly serotonin (5-HT). This action increases the synaptic concentration of these neurotransmitters, leading to significant psychostimulant effects. This document provides the theoretical framework for this mechanism, outlines detailed experimental protocols to validate these hypotheses, and presents the necessary tools for data interpretation, thereby serving as a foundational resource for researchers investigating this and similar novel psychoactive substances.

Introduction and Chemical Classification

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (Molecular Formula: C₈H₁₇ClN₂O, Molecular Weight: 192.69 g/mol ) is a chiral organic molecule belonging to the substituted cathinone class.[1][2] The cathinone backbone is derived from the naturally occurring stimulant found in the khat plant.[3] Synthetic modifications to this backbone, such as the inclusion of a piperidine ring, give rise to a vast family of compounds with diverse pharmacological activities.[4][5]

The hydrochloride salt form of the compound enhances its stability and solubility in aqueous solutions, making it suitable for laboratory and research applications.[1] Structurally, it is an analog of more well-studied pyrovalerone cathinones, where the pyrrolidine ring is replaced by a piperidine ring. This substitution is known to significantly influence the compound's affinity and selectivity for monoamine transporters.[4][5]

Given the limited direct research on this specific molecule, its mechanism of action is inferred from the extensive structure-activity relationship (SAR) studies conducted on the broader class of synthetic cathinones.[4][5] These compounds are almost universally characterized by their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3]

Putative Mechanism of Action: Monoamine Transporter Inhibition

The primary hypothesis is that 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride acts as a monoamine reuptake inhibitor. Synthetic cathinones typically function as either competitive inhibitors that block the transporter, similar to cocaine, or as substrates that induce transporter-mediated release of neurotransmitters, similar to amphetamine.[5] The presence of the bulky piperidine ring suggests a higher likelihood of a cocaine-like inhibitory mechanism.

The core mechanism can be broken down as follows:

  • Binding to Transporters: The compound is predicted to bind to the allosteric and/or orthosteric sites on DAT, NET, and SERT embedded in the presynaptic neuronal membrane.

  • Inhibition of Reuptake: This binding event prevents the transporters from clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.

  • Increased Synaptic Neurotransmitter Levels: The blockade of reuptake leads to a rapid and sustained elevation in the concentration of these monoamines in the synapse.

  • Enhanced Postsynaptic Receptor Activation: The elevated neurotransmitter levels result in increased activation of postsynaptic dopamine, adrenergic, and serotonergic receptors, leading to the compound's stimulant and other psychoactive effects.

The relative potency at each transporter (DAT, NET, SERT) will ultimately define the specific pharmacological and behavioral profile of the compound. For instance, high potency at DAT is associated with reinforcing and psychostimulant effects, while significant SERT inhibition can introduce empathogenic or psychedelic properties.[5]

The following diagram illustrates the hypothesized action of the compound at a dopaminergic synapse.

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic_neuron Dopamine (DA) Synthesis (Tyrosine -> L-DOPA -> DA) vesicle Vesicular Storage presynaptic_neuron->vesicle Packaging da_synapse Dopamine vesicle->da_synapse Release dat Dopamine Transporter (DAT) [TARGET SITE] dat->presynaptic_neuron Recycling da_synapse->dat Reuptake receptors Postsynaptic Dopamine Receptors (e.g., D1, D2) da_synapse->receptors Binding compound 2-Amino-1-(1-piperidinyl) -1-propanone [INHIBITOR] compound->dat BLOCKS signal Signal Transduction -> Cellular Response (e.g., Psychostimulation) receptors->signal

Caption: Putative mechanism of 2-Amino-1-(1-piperidinyl)-1-propanone at a synapse.

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action, a series of in vitro assays are required. These protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

This experiment determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT. A lower Ki value indicates a higher affinity.

Objective: To quantify the affinity of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride for human monoamine transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Test Compound: 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

  • Scintillation counter and vials.

Methodology:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter and prepare crude membrane fractions via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) using non-linear regression. Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

This functional assay measures the ability of the compound to inhibit the actual transport of neurotransmitters into cells.

Objective: To determine the functional potency (IC₅₀) of the test compound at inhibiting dopamine, norepinephrine, and serotonin uptake.

Materials:

  • HEK293 cells expressing hDAT, hNET, or hSERT, or prepared synaptosomes from rodent brain tissue.[6]

  • Radioactive neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.[7]

  • Known transporter inhibitors for positive controls (e.g., GBR 12909, Desipramine, Fluoxetine).[8]

  • Test Compound: 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

  • Microplate scintillation counter or fluorescence plate reader if using fluorescent substrates.[9][10]

Methodology:

  • Cell Plating: Plate cells expressing the transporters in a 96-well or 384-well plate.[9]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or control inhibitors for 10-20 minutes at 37°C.[8]

  • Initiate Uptake: Add the [³H]-labeled neurotransmitter to each well to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The time is critical to remain in the linear uptake phase.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The results from the binding and uptake assays should be summarized for clear comparison.

Table 1: Hypothetical Pharmacological Profile of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Target TransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC₅₀, nM)
Dopamine (DAT) 1525
Norepinephrine (NET) 812
Serotonin (SERT) 350500

Interpretation:

  • The low Ki and IC₅₀ values for DAT and NET in this hypothetical table would suggest the compound is a potent inhibitor of dopamine and norepinephrine reuptake.

  • The significantly higher values for SERT would indicate lower potency at the serotonin transporter.

  • This profile (NET > DAT >> SERT) is characteristic of a classical psychostimulant with a high potential for producing effects like increased energy, focus, and euphoria, similar to compounds like α-PVP.[3][11]

Experimental_Workflow cluster_Target Target Identification & Assay Prep cluster_Binding Binding Affinity (Ki) cluster_Uptake Functional Potency (IC50) cluster_Analysis Data Synthesis & Conclusion prep Prepare Cell Membranes (hDAT, hNET, hSERT) binding_assay Radioligand Binding Assay (Competition) prep->binding_assay uptake_assay Neurotransmitter Uptake Assay (Inhibition) prep->uptake_assay binding_data Measure Radioactivity (CPM) binding_assay->binding_data binding_analysis Calculate IC50 -> Ki binding_data->binding_analysis synthesis Synthesize Data (Ki vs IC50) binding_analysis->synthesis uptake_data Measure Uptake (CPM or Fluorescence) uptake_assay->uptake_data uptake_analysis Calculate IC50 uptake_data->uptake_analysis uptake_analysis->synthesis conclusion Determine MOA Profile (e.g., Potent DAT/NET Inhibitor) synthesis->conclusion

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While direct experimental data on 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is scarce, its chemical structure provides a strong basis for hypothesizing its mechanism of action as a monoamine transporter inhibitor. The outlined experimental protocols provide a clear and robust pathway for validating this hypothesis and precisely characterizing its pharmacological profile.

Future research should focus on:

  • In vivo studies: Behavioral assays in animal models can correlate the in vitro transporter activity with physiological effects such as locomotor activity, reward, and reinforcement.[3][11]

  • Metabolite analysis: Identifying the metabolites of the compound is crucial, as they may also possess pharmacological activity.

  • Releaser vs. Inhibitor Assays: Specific assays can be conducted to definitively determine if the compound acts as a pure uptake blocker or also induces neurotransmitter release.

By systematically applying these methodologies, the scientific community can build a comprehensive understanding of this novel compound, enabling informed decisions in the fields of pharmacology, toxicology, and drug development.

References

  • Smolecule. (n.d.). (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl.
  • García-Ratés, S., et al. (2024).
  • García-Ratés, S., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Grimm, D., et al. (2019). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ResearchGate. [Link]

  • Aher, Y. D., et al. (2021). Monoamine neurotransmitter reuptake inhibition and release assay. ResearchGate. [Link]

  • Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Molecular Devices website. [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from ResearchGate website. [Link]

  • Benchchem. (n.d.). 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride.
  • Smolecule. (n.d.). (S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. PubMed. [Link]

  • Kim, J., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • Negus, S. S., et al. (2012). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. [Link]

  • Watterson, L. R., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Retrieved from PubChem website. [Link]

  • Oakwood Chemical. (n.d.). 2-amino-1-(piperidin-1-yl)propan-1-one. Retrieved from Oakwood Chemical website. [Link]

  • Chemsrc. (2024). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Retrieved from Chemsrc website. [Link]

  • Ielo, L., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1). Retrieved from PubChem website. [Link]

Sources

An In-depth Technical Guide to the Potential Pharmacological Properties of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological properties of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. As a chiral molecule featuring a piperidine moiety, this compound belongs to a class of structures with significant precedent in neuropharmacology. This document synthesizes the available chemical and toxicological data and extrapolates potential biological activities based on established principles of medicinal chemistry and the known pharmacology of structurally related piperidine derivatives.[1][2][3] Detailed, field-proven experimental protocols are provided to enable the scientific community to systematically investigate its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.

Introduction and Chemical Profile

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral organic compound with the molecular formula C₈H₁₇ClN₂O and a molecular weight of approximately 192.69 g/mol .[4] The presence of a piperidine ring is a key structural feature, a privileged scaffold in medicinal chemistry known to impart favorable pharmacokinetic properties and to interact with a wide range of biological targets.[1][2] The hydrochloride salt form enhances aqueous solubility, facilitating its use in biological assays.

The molecule exists as two enantiomers, (R)- and (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, due to the chiral center at the second carbon of the propanone chain. The stereochemistry of the molecule is a critical determinant of its pharmacological activity, as biological macromolecules often exhibit stereospecific interactions.

PropertyValueSource
Molecular FormulaC₈H₁₇ClN₂O[4]
Molecular Weight192.69 g/mol [4]
CAS Number (S-enantiomer)916762-49-7[4]
AppearanceSolid (predicted)
SolubilitySoluble in water (as hydrochloride salt)[5]

Synthesis and Chemical Reactivity

The synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride typically involves a multi-step process starting from commercially available piperidine and a protected alanine derivative. A common synthetic route is outlined below.

Illustrative Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc-Ala Boc-Alanine Coupling Amide Coupling (e.g., HATU, DIPEA) Boc-Ala->Coupling Piperidine Piperidine Piperidine->Coupling Boc_Intermediate Boc-protected intermediate Coupling->Boc_Intermediate Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Boc_Intermediate->Deprotection Final_Product 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride Deprotection->Final_Product

Caption: A generalized synthetic route to 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

The primary amino group and the ketone functionality are the main sites of chemical reactivity, allowing for further derivatization to explore structure-activity relationships (SAR).

Potential Pharmacological Properties: A Hypothesis-Driven Approach

While specific pharmacological data for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is not extensively available in peer-reviewed literature, its structural motifs provide a strong basis for hypothesizing its potential biological activities. The piperidine scaffold is a common feature in a vast number of CNS-active drugs.[1][2]

Potential as a Neuromodulatory Agent

Many piperidine-containing compounds exhibit activity at various neurotransmitter receptors.[5] Based on the structure of the title compound, several potential targets can be postulated:

  • Dopamine and Serotonin Receptors: The overall shape and charge distribution may allow for interaction with monoamine receptors, suggesting potential applications in mood disorders or psychosis.

  • Sigma (σ) Receptors: The piperidine moiety is a known pharmacophore for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.

  • N-methyl-D-aspartate (NMDA) Receptors: Some sources suggest that structurally similar compounds may act as antagonists at NMDA receptors, indicating potential for neuroprotective effects.[5]

Rationale for Pharmacological Investigation

The exploration of the pharmacological properties of this compound is warranted due to the continued need for novel therapeutics for neurological and psychiatric disorders. Its relatively simple structure makes it an attractive starting point for medicinal chemistry campaigns.

Pharmacological_Hypothesis cluster_targets Potential CNS Targets cluster_outcomes Potential Therapeutic Applications Compound 2-Amino-1-(1-piperidinyl)-1-propanone HCl DA_R Dopamine Receptors Compound->DA_R interacts with 5HT_R Serotonin Receptors Compound->5HT_R interacts with Sigma_R Sigma Receptors Compound->Sigma_R interacts with NMDA_R NMDA Receptors Compound->NMDA_R interacts with Psychosis Psychosis DA_R->Psychosis Mood Mood Disorders 5HT_R->Mood Pain Pain Management Sigma_R->Pain Neuroprotection Neuroprotection NMDA_R->Neuroprotection

Sources

A Strategic Guide to 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Synthesis

In the intricate world of pharmaceutical design and specialty chemical synthesis, stereochemistry is not a detail; it is the cornerstone of function. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. Consequently, the ability to construct enantiomerically pure compounds is a paramount objective. Chiral building blocks, or synthons, are the master keys that unlock efficient and predictable pathways to these complex targets.

This guide delves into the strategic application of a particularly potent chiral synthon: 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride . This molecule, possessing a stereocenter adjacent to both an amine and a ketone, offers a rich tapestry of synthetic possibilities. Its piperidine moiety further imparts unique solubility and conformational properties, making it a valuable intermediate. We will move beyond mere protocols to explore the underlying chemical logic, empowering you to leverage this building block with precision and insight in your research and development endeavors.

Part 1: Core Molecular Profile and Properties

Understanding the fundamental characteristics of a building block is the first step toward its effective utilization. 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a salt, which enhances its stability and aqueous solubility, simplifying handling and reaction setup.[1] The true synthetic power, however, is realized upon resolving the racemic mixture into its individual (R)- and (S)-enantiomers.

Table 1: Key Physicochemical and Structural Identifiers

PropertyValue
IUPAC Name 2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride
Molecular Formula C₈H₁₇ClN₂O[1][2][3][4]
Molecular Weight 192.69 g/mol [1][2][4]
CAS Number (Racemic) 1097653-04-7[3][5]
CAS Number ((S)-enantiomer) 916762-49-7[2][4]
CAS Number ((R)-enantiomer) 720001-82-1[1]
Appearance White to off-white crystalline solid
Key Functional Groups Primary amine (nucleophilic), Ketone (electrophilic), Tertiary amine (piperidine)

Part 2: Synthesis and Access to Enantiopure Forms

The practical utility of a building block is directly tied to its accessibility. The synthesis of the racemic compound is straightforward, but the crucial step for its application in asymmetric synthesis is the chiral resolution.

General Synthetic Route (Racemate)

The synthesis is typically a two-step process rooted in fundamental organic reactions.

  • N-Acylation: Piperidine, acting as a nucleophile, is acylated by an α-halo acyl halide, such as 2-bromopropionyl bromide. This reaction forms the carbon skeleton and introduces the leaving group for the subsequent step.

  • Amination: The α-bromo intermediate undergoes a nucleophilic substitution with an ammonia source to install the primary amino group, yielding the racemic product.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Amination Piperidine Piperidine Intermediate 2-Bromo-1-(piperidin-1-yl) propan-1-one Piperidine->Intermediate + AcylHalide 2-Bromopropionyl bromide AcylHalide->Intermediate Intermediate_ref 2-Bromo-1-(piperidin-1-yl) propan-1-one RacemicProduct Racemic 2-Amino-1-(1-piperidinyl) -1-propanone Intermediate_ref->RacemicProduct + Ammonia Ammonia (NH3) Ammonia->RacemicProduct

Figure 1: General synthesis of racemic 2-Amino-1-(1-piperidinyl)-1-propanone.

The Critical Step: Chiral Resolution

While asymmetric synthesis can provide direct access to one enantiomer, classical resolution of the racemate often proves more practical and cost-effective for producing both enantiomers.[6][7][8] The workhorse method is diastereomeric salt formation.

Causality Behind the Protocol: This technique exploits the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), we form two diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Solubilization: Dissolve the racemic 2-Amino-1-(1-piperidinyl)-1-propanone (as the free base or hydrochloride) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). The choice of solvent is critical as it dictates the differential solubility of the diastereomeric salts.

  • Resolving Agent Addition: Add 0.5 equivalents of an enantiopure chiral acid, such as (+)-Tartaric acid or (R)-(-)-Mandelic acid, to the solution.

  • Selective Crystallization: Slowly cool the solution, or allow for slow solvent evaporation. The less soluble diastereomeric salt will preferentially crystallize. The success of this step is often a matter of empirical optimization.

  • Isolation: Isolate the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.

  • Purity Check: At this stage, a sample of the salt can be treated with a base to liberate the amine, which is then analyzed by chiral HPLC to determine the diastereomeric and enantiomeric excess (d.e. and e.e.). Recrystallization may be required to achieve >99% e.e.

  • Liberation of Enantiopure Amine: Treat the purified diastereomeric salt with an aqueous base (e.g., 1M NaOH) and extract the liberated enantiopure free amine into an organic solvent (e.g., dichloromethane).

  • Final Salt Formation: Wash the organic extract, dry it over an anhydrous salt (e.g., Na₂SO₄), and treat with a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol) to precipitate the desired enantiopure hydrochloride salt.

G RacemicAmine Racemic Amine (R/S) Diastereomers Diastereomeric Salt Mixture ((R)-Amine·(+)-Acid) ((S)-Amine·(+)-Acid) RacemicAmine->Diastereomers ChiralAcid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ChiralAcid->Diastereomers Crystallize Fractional Crystallization Diastereomers->Crystallize LessSoluble Less Soluble Salt (Crystals) Crystallize->LessSoluble MoreSoluble More Soluble Salt (in Mother Liquor) Crystallize->MoreSoluble Base Basification (NaOH) + Extraction LessSoluble->Base EnantioAmine Enantiopure Amine Base->EnantioAmine HCl HCl Addition EnantioAmine->HCl FinalProduct Enantiopure Amine·HCl Salt HCl->FinalProduct

Figure 2: Workflow for isolating a single enantiomer via chiral resolution.

Part 3: Strategic Applications in Asymmetric Synthesis

The enantiopure building block is a versatile platform for constructing more complex chiral molecules, a cornerstone of modern drug design.[9][10][11] Its utility stems from the ability to control the formation of new stereocenters relative to the existing one.

Diastereoselective Reduction to Chiral Amino Alcohols

The reduction of the ketone functionality provides access to chiral 1,2-amino alcohols, a privileged scaffold in medicinal chemistry (e.g., in β-blockers). The stereocenter at C2 directs the incoming hydride reagent to one face of the carbonyl, resulting in one major diastereomer. This is a classic example of substrate-controlled stereoselectivity.

  • Reaction: (S)-2-Amino-1-(1-piperidinyl)-1-propanone + NaBH₄ → (1R, 2S)- or (1S, 2S)-2-Amino-1-(1-piperidinyl)-1-propanol

Synthesis of Chiral Diamines via Reductive Amination

Reductive amination of the ketone with another amine (R₂-NH₂) generates a new C-N bond, leading to valuable chiral 1,2-diamines. These products are often used as chiral ligands in transition metal catalysis or as key components of bioactive molecules.

  • Mechanism: The ketone first condenses with the incoming amine to form an iminium ion intermediate. The existing stereocenter shields one face of the C=N double bond, directing the subsequent hydride reduction (e.g., with NaBH₃CN) to occur from the less hindered face.

Use in Peptide Synthesis and Heterocycle Formation

The primary amine can serve as a nucleophile in peptide coupling reactions, incorporating the unique piperidinyl-ketone moiety into a peptide backbone. Furthermore, the bifunctional nature of the molecule makes it an excellent precursor for constructing chiral heterocycles, such as piperazinones or morpholinones, through intramolecular cyclization strategies.[12][13]

G Start (S)-2-Amino-1-(1-piperidinyl) -1-propanone Reduction Diastereoselective Reduction (e.g., NaBH4) Start->Reduction ReductiveAmination Reductive Amination (e.g., R-NH2, NaBH3CN) Start->ReductiveAmination Heterocycle Heterocycle Synthesis (e.g., Pictet-Spengler) Start->Heterocycle AminoAlcohol Chiral Amino Alcohols Reduction->AminoAlcohol Diamine Chiral 1,2-Diamines ReductiveAmination->Diamine Product_Het Chiral Piperazinones, Morpholinones, etc. Heterocycle->Product_Het

Figure 3: Key synthetic pathways originating from the chiral building block.

Part 4: Analytical Control and Quality Assurance

A self-validating protocol requires rigorous analytical checks at each stage. For a chiral building block, confirming both chemical purity and enantiomeric integrity is non-negotiable.

Table 2: Essential Analytical Methods

TechniquePurpose & Justification
Chiral HPLC The definitive method for determining enantiomeric excess (e.e.). Utilizes a chiral stationary phase (CSP) to physically separate the (R)- and (S)-enantiomers, allowing for their precise quantification.[14]
¹H and ¹³C NMR Confirms the molecular structure and assesses chemical purity. The absence of unexpected signals indicates a clean product. Chiral shift reagents can sometimes be used to resolve enantiomeric signals as a secondary check for e.e.
Mass Spectrometry Confirms the molecular weight of the compound.
Optical Rotation A classical method to confirm the identity of the enantiomer. The specific rotation ([α]D) is a characteristic physical property. While not ideal for precise e.e. determination, a value matching the literature confirms the correct absolute configuration.

Conclusion

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is more than just a chemical intermediate; it is a strategic tool for the efficient construction of enantiopure molecules. Its value lies in its accessible synthesis, reliable resolution, and the predictable stereochemical control it exerts in subsequent reactions. By understanding the principles behind its synthesis, resolution, and application, researchers can confidently and effectively integrate this powerful building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.

References

  • Chemsrc. (2024). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Retrieved from Chemsrc website. [Link]

  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

  • PubChem. (n.d.). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

  • Hurtado-Guzmán, C., & Husson, H. P. (1996). Asymmetric Synthesis. 39.(1) Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine. The Journal of Organic Chemistry, 61(19), 6700–6705. [Link]

  • LookChem. (n.d.). 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride. Retrieved from LookChem website. [Link]

  • Padrón, J. M., et al. (2022). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem website. [Link]

  • Enders, D., & Wahl, H. (1998). Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. [Link]

  • Bernardi, L., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(19), 8307–8316. [Link]

  • Van Brabandt, W., et al. (2006). Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. The Journal of Organic Chemistry, 71(18), 7083–7086. [Link]

  • Wei, Q., Wang, H., & Wang, S. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Abrego, V. H., & Bowen, J. P. (2023). The Significance of Chirality in Drug Design and Development. International Journal of Molecular Sciences, 24(13), 10566. [Link]

  • Bousba, D., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. [Link]

  • Wang, Y., et al. (2025). Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid. Chirality. [Link]

  • Bousba, D., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PubMed. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from Chromatography Today website. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, a chiral aminoketone with significant potential in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, analytical characterization, and prospective applications, particularly in the realm of neuropharmacology. While this molecule is a promising research chemical, it is important to note that specific biological data for this exact compound is limited in publicly available literature. Therefore, this guide synthesizes information on structurally related compounds and established methodologies to provide a robust framework for its investigation.

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, especially those targeting the central nervous system (CNS).[1] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, enabling precise interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor binding. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows its substituents to orient in specific spatial arrangements, which is critical for stereoselective interactions with chiral biological macromolecules like receptors and enzymes.

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride incorporates this key heterocycle along with a chiral aminopropanone moiety. The presence of a primary amine and a ketone offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules.[2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in biological assays and formulation studies.[3] The chirality at the C2 position of the propanone backbone is of particular interest, as stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C₈H₁₇ClN₂O[3]
Molecular Weight 192.68 g/mol [3]
CAS Number 1097653-04-7 (racemate), 720001-82-1 ((R)-enantiomer)[3][4]
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)[3]
pKa Estimated to be in the range of 8.5-9.5 for the primary amineBased on similar structures

Synthesis and Chirality

The synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride can be approached through several synthetic routes. A common strategy involves the coupling of a protected alanine derivative with piperidine, followed by deprotection. The synthesis of the enantiomerically pure forms, particularly the (R)-enantiomer, is crucial for stereoselective biological investigations.

Proposed Synthetic Workflow

The following is a proposed, step-by-step methodology for the synthesis of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, based on established peptide coupling and protecting group strategies.[5]

Step 1: N-Boc Protection of (R)-Alanine

  • Dissolve (R)-Alanine in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 equivalents) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-alanine.

Step 2: Amide Coupling with Piperidine

  • Dissolve N-Boc-(R)-alanine in dichloromethane (DCM).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir at 0 °C for 30 minutes.

  • Add piperidine (1.0 equivalent) and N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-(R)-2-amino-1-(1-piperidinyl)-1-propanone.

Step 3: Boc Deprotection to Yield the Hydrochloride Salt

  • Dissolve the purified N-Boc protected intermediate in a minimal amount of 1,4-dioxane or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane or ethyl acetate (excess).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Synthetic Workflow Alanine (R)-Alanine Boc_Alanine N-Boc-(R)-alanine Alanine->Boc_Alanine (Boc)₂O, NaOH Coupled_Product N-Boc-(R)-2-amino-1- (1-piperidinyl)-1-propanone Boc_Alanine->Coupled_Product Piperidine, DCC, HOBt Final_Product (R)-2-Amino-1-(1-piperidinyl) -1-propanone hydrochloride Coupled_Product->Final_Product 4M HCl in Dioxane

Caption: Proposed synthetic workflow for (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

  • δ 3.5-3.7 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen in the piperidine ring.

  • δ 4.0-4.2 ppm (q, 1H): Methine proton at the chiral center (C2 of the propanone).

  • δ 1.5-1.8 ppm (m, 6H): Remaining protons of the piperidine ring.

  • δ 1.4 ppm (d, 3H): Methyl protons of the propanone moiety.

¹³C NMR (100 MHz, D₂O):

  • δ 170-175 ppm: Carbonyl carbon.

  • δ 50-55 ppm: Methine carbon at the chiral center.

  • δ 45-50 ppm: Carbons adjacent to the nitrogen in the piperidine ring.

  • δ 25-30 ppm: Other carbons of the piperidine ring.

  • δ 15-20 ppm: Methyl carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition. The expected [M+H]⁺ ion for the free base (C₈H₁₆N₂O) would be m/z 157.1335.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a suitable method. Purity is assessed by the peak area percentage at a relevant UV wavelength (e.g., 210 nm). For chiral purity analysis, a chiral HPLC column (e.g., Chiralcel OD-H) would be necessary to separate the enantiomers.

Potential Applications in Medicinal Chemistry and Proposed Biological Evaluation

Based on its structural features, 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a compelling candidate for investigation in several areas of medicinal chemistry, particularly those related to neurological disorders.

Rationale for Neuropharmacological Investigation

The piperidine moiety is present in many CNS-active drugs, and its derivatives have been shown to interact with a variety of neurotransmitter receptors.[9][10] The aminopropanone scaffold is also found in compounds with neuropharmacological activity. Therefore, it is plausible that 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride may exhibit activity at receptors such as:

  • Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT): Many piperidine-containing compounds act as reuptake inhibitors for these monoamine transporters.

  • Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a range of neurological functions and are known to bind piperidine-containing ligands.

  • NMDA Receptors: Some aminoketones have been shown to interact with the N-methyl-D-aspartate receptor, a key player in synaptic plasticity and excitotoxicity.

Proposed In Vitro Biological Evaluation Workflow

A systematic in vitro evaluation is necessary to elucidate the biological activity of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

1. Neurotransmitter Receptor Binding Assays:

  • Objective: To identify the primary molecular targets of the compound.

  • Methodology: A broad panel of radioligand binding assays for various CNS receptors and transporters (e.g., DAT, NET, SERT, dopamine receptors, serotonin receptors, adrenergic receptors, sigma receptors, NMDA receptors) should be performed.[11][12][13] The compound is incubated with cell membranes expressing the target receptor and a specific radioligand. The displacement of the radioligand by the test compound is measured to determine its binding affinity (Ki).

2. In Vitro Cytotoxicity Assessment:

  • Objective: To determine the compound's toxicity profile in relevant cell lines.

  • Methodology: A cell viability assay, such as the MTT assay, should be conducted using a neuronal cell line (e.g., SH-SY5Y or PC12).[2][14][15][16][17] Cells are treated with a range of concentrations of the compound, and cell viability is measured colorimetrically.

MTT Assay Protocol:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (e.g., 0.1, 1, 10, 100 µM) for 24 or 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

3. In Vitro Neuroprotection Assays:

  • Objective: To assess the potential of the compound to protect neurons from various insults.

  • Methodology: Using a neuronal cell line, induce neurotoxicity with agents like glutamate (excitotoxicity), hydrogen peroxide (oxidative stress), or 6-hydroxydopamine (dopaminergic neurotoxin). The compound is co-incubated to determine if it can mitigate the induced cell death, as measured by a viability assay.

In_Vitro_Evaluation cluster_0 Primary Screening cluster_1 Functional Assays (If Primary Hits) Receptor_Binding Neurotransmitter Receptor Binding Assays Neuroprotection In Vitro Neuroprotection Assays Receptor_Binding->Neuroprotection Identified Target Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Cytotoxicity->Neuroprotection Non-toxic Concentrations Functional_Assays Functional Assays (e.g., Calcium Imaging, Neurotransmitter Uptake) Neuroprotection->Functional_Assays

Caption: Proposed workflow for the in vitro biological evaluation of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Proposed In Vivo Studies

Should the in vitro data be promising, in vivo studies in animal models of neurological disorders would be the next logical step.

1. Pharmacokinetic Profiling:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Methodology: Administer the compound to rodents (e.g., rats or mice) via intravenous and oral routes. Collect blood samples at various time points and analyze the plasma concentration of the compound using LC-MS/MS. This will provide key parameters such as bioavailability, half-life, and clearance.

2. In Vivo Neuroprotection Model (e.g., MCAO):

  • Objective: To evaluate the neuroprotective efficacy of the compound in a model of ischemic stroke.[1][18][19][20][21]

  • Methodology: The middle cerebral artery occlusion (MCAO) model in rats or mice is a widely used model of focal cerebral ischemia. The compound would be administered before, during, or after the ischemic insult, and the infarct volume would be measured at a specific endpoint (e.g., 24 or 48 hours) using histological staining (e.g., TTC staining). Neurological deficit scores would also be assessed.

Safety and Toxicology

A comprehensive evaluation of the safety and toxicological profile of any new chemical entity is paramount.

6.1. Preliminary Safety Assessment:

  • In Silico Prediction: Utilize computational models to predict potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG channel inhibition).

  • In Vitro Assays: In addition to the cytotoxicity assays on neuronal cells, assess cytotoxicity on other cell lines (e.g., hepatocytes like HepG2) to identify potential organ-specific toxicity. A preliminary screen for hERG channel inhibition using an automated patch-clamp system is also recommended.

6.2. In Vivo Toxicology:

  • Acute Toxicity Study: A single-dose escalation study in rodents to determine the maximum tolerated dose (MTD) and identify any acute adverse effects.

It is important to note that without specific data, any handling of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride should be done with appropriate personal protective equipment (PPE) in a well-ventilated fume hood, as is standard practice for all research chemicals with unknown toxicological profiles.[22][23][24][25]

Conclusion

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral molecule with a promising structural framework for the development of novel CNS-active agents. Its synthesis is achievable through established chemical methodologies, and its characterization can be performed using standard analytical techniques. While specific biological data for this compound is currently sparse in the public domain, its structural similarity to known neuropharmacological agents provides a strong rationale for its investigation. The proposed workflows for in vitro and in vivo evaluation offer a clear path for elucidating its mechanism of action, efficacy, and safety profile. As with any novel chemical entity, a systematic and rigorous scientific approach is essential to unlock its full therapeutic potential.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023, December 24). CLYTE Technologies. Retrieved from [Link]

  • In vivo imaging evaluation in MCAO model. (A) Schematic illustration of... (n.d.). ResearchGate. Retrieved from [Link]

  • Spatio-temporal assessment of the neuroprotective effects of neuregulin-1 on ischemic stroke lesions using MRI. (n.d.). PMC - NIH. Retrieved from [Link]

  • Protective effects of primary neural stem cell treatment in ischemic stroke models. (2018, July 18). Spandidos Publications. Retrieved from [Link]

  • Neuroprotective Effect of Macrophage Migration Inhibitory Factor (MIF) in a Mouse Model of Ischemic Stroke. (2022, June 23). MDPI. Retrieved from [Link]

  • Evaluating Minocycline as a Neuroprotective Agent in an Aged Female Rat MCAO Stroke Model. (2023, June 14). bioRxiv. Retrieved from [Link]

  • 2-Amino-1-(piperidin-1-yl)propan-1-one | C8H16N2O. (n.d.). PubChem. Retrieved from [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023, July 18). RSC Publishing. Retrieved from [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023, July 12). Semantic Scholar. Retrieved from [Link]

  • Ligand binding assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
  • Details of the Receptor-Binding Assay Methods Used in the Present Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Neurotransmitter Receptor Binding. 2nd Ed. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. (n.d.). Google Patents.
  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (n.d.). Google Patents.
  • 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. (n.d.). Google Patents.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. Retrieved from [Link]

  • United States Patent Office. (n.d.). Googleapis.com. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of neurological drug discovery, the quest for novel chemical entities with the ability to modulate complex central nervous system (CNS) targets is both a significant challenge and a paramount objective. Within the vast chemical space explored by medicinal chemists, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in successful therapeutic agents.[1] This guide delves into the specifics of a promising, yet underexplored, member of this family: 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride .

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound. Moving beyond a simple recitation of facts, this guide offers insights into its synthesis, analytical characterization, and, most importantly, its potential applications in the discovery of new treatments for neurological and psychiatric disorders. We will explore the rationale behind experimental designs and provide actionable protocols to empower your research endeavors.

Molecular Architecture and Physicochemical Properties

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral synthetic compound featuring a piperidine moiety linked to an aminopropanone backbone.[2] The hydrochloride salt form enhances its aqueous solubility, a crucial property for biological assays and potential formulation development.[2]

PropertyValueSource
Molecular Formula C₈H₁₇ClN₂O[2][3]
Molecular Weight 192.68 g/mol [3][4][5]
Chirality Exists as (R) and (S) enantiomers[2]
Appearance White to off-white solid
Solubility Soluble in water[2]

The presence of a chiral center at the C2 position of the propanone chain is of paramount importance. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicological profiles. Therefore, the stereoselective synthesis and enantiomeric purity analysis are critical aspects of its development as a drug candidate.[2]

Synthesis and Enantiomeric Resolution: A Strategic Approach

The synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. While several synthetic routes are conceivable, a common strategy involves the coupling of a protected alanine derivative with piperidine, followed by deprotection.

General Synthetic Strategy

A logical synthetic pathway commences with a readily available N-protected alanine, such as Boc-alanine. This strategy prevents unwanted side reactions involving the amino group during the coupling step.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Boc_Ala N-Boc-Alanine Activated_Ester Activated Ester (e.g., NHS ester) Boc_Ala->Activated_Ester Activation (e.g., DCC/NHS) Coupling Amide Coupling Activated_Ester->Coupling Protected_Product N-Boc-2-amino-1-(1-piperidinyl) -1-propanone Coupling->Protected_Product Deprotection Boc Deprotection (Acidic Conditions) Protected_Product->Deprotection Final_Product 2-Amino-1-(1-piperidinyl) -1-propanone Deprotection->Final_Product Salt_Formation Salt Formation (HCl) Final_Product->Salt_Formation HCl_Salt 2-Amino-1-(1-piperidinyl) -1-propanone hydrochloride Salt_Formation->HCl_Salt Piperidine Piperidine Piperidine->Coupling HCl HCl HCl->Salt_Formation

Figure 1: Generalized synthetic workflow for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.
Detailed Experimental Protocol: Racemic Synthesis

Objective: To synthesize racemic 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Materials:

  • N-Boc-DL-alanine

  • Piperidine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • Activation of N-Boc-DL-alanine: Dissolve N-Boc-DL-alanine (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.

  • Coupling with Piperidine: To the filtrate containing the activated N-Boc-DL-alanine-NHS ester, add piperidine (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

  • Deprotection: Dissolve the N-Boc protected intermediate in DCM and add an excess of TFA. Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Isolation of the Free Base: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 10. Extract the free base with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts and concentrate to yield the free amine.

  • Salt Formation: Dissolve the free amine in a minimal amount of diethyl ether and add a stoichiometric amount of ethanolic HCl dropwise with stirring. The hydrochloride salt will precipitate.

  • Final Product Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Enantioselective Synthesis and Chiral Resolution

For neurological drug discovery, it is imperative to work with enantiomerically pure compounds. This can be achieved through two primary routes:

  • Enantioselective Synthesis: This approach involves the use of chiral starting materials (e.g., N-Boc-L-alanine or N-Boc-D-alanine) or chiral catalysts during the synthesis to produce the desired enantiomer directly.

  • Chiral Resolution: If a racemic mixture is synthesized, the enantiomers can be separated using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Chiral HPLC Resolution:

Objective: To separate the (R) and (S) enantiomers of 2-Amino-1-(1-piperidinyl)-1-propanone.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based column like Chiralpak IA or similar)

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized.

Procedure:

  • Sample Preparation: Dissolve a small amount of the racemic compound in the mobile phase.

  • Method Development: Start with a typical mobile phase composition (e.g., 90:10 hexane:isopropanol with 0.1% diethylamine) and a flow rate of 1 mL/min.

  • Injection and Elution: Inject the sample onto the chiral column and monitor the elution profile with the UV detector at a suitable wavelength (e.g., 210 nm).

  • Optimization: Adjust the mobile phase composition (ratio of hexane to alcohol) to achieve baseline separation of the two enantiomeric peaks.

  • Peak Identification: If standards of the individual enantiomers are available, they can be injected to identify the elution order.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic peaks for the piperidine ring protons, the alanine moiety protons, and the methyl group.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is used to determine the purity of the final compound. A single sharp peak indicates a high degree of purity.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and other elements, which should match the theoretical values for the molecular formula.

Neurological Drug Discovery: A Landscape of Possibilities

The piperidine scaffold is a cornerstone in the design of CNS-active drugs. Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved blood-brain barrier penetration, and to serve as a versatile anchor for interacting with a multitude of neurological targets.

CNS_Targets cluster_targets Potential CNS Targets for Piperidine Derivatives Piperidine Piperidine Scaffold Sigma1 Sigma-1 Receptor Piperidine->Sigma1 Modulation NMDA NMDA Receptor Piperidine->NMDA Antagonism Dopamine Dopamine Receptors Piperidine->Dopamine Modulation Serotonin Serotonin Receptors Piperidine->Serotonin Ligand Binding GABA GABA Receptors Piperidine->GABA Modulation AChE Acetylcholinesterase Piperidine->AChE Inhibition

Figure 2: Potential CNS targets for compounds containing a piperidine scaffold.
Rationale for Exploration

Given the structural motifs present in 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride—a basic nitrogen atom within a lipophilic ring and a chiral amino group—it is a compelling candidate for interaction with various CNS receptors. The piperidine moiety can engage in hydrophobic and van der Waals interactions within receptor binding pockets, while the protonated amine can form crucial ionic bonds.

Key Areas of Investigation
  • Sigma-1 Receptor Ligands: The sigma-1 receptor is a chaperone protein implicated in a range of neurological disorders, including neurodegenerative diseases and psychiatric conditions. Many high-affinity sigma-1 receptor ligands incorporate a piperidine ring.[3][6][7] The structural features of our topic compound make it a prime candidate for evaluation as a sigma-1 receptor modulator.

  • NMDA Receptor Antagonists: The N-methyl-D-aspartate (NMDA) receptor plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation is linked to excitotoxicity and neuronal cell death. Piperidine-containing compounds have been identified as potent and selective NMDA receptor antagonists, particularly at the NR2B subtype.[8]

  • Dopamine and Serotonin Receptor Modulation: The piperidine scaffold is a common feature in ligands for dopamine and serotonin receptors, which are key targets for treating psychosis, depression, and other mood disorders.[9][10]

  • GABA Receptor Modulation: The GABAergic system is the primary inhibitory neurotransmitter system in the CNS. Positive allosteric modulators of GABA-A receptors are used as anxiolytics, sedatives, and anticonvulsants. Piperine, a natural product containing a piperidine moiety, has been shown to modulate GABA-A receptors.[4][11][12]

  • Neuroprotective Effects: Piperidine derivatives have demonstrated neuroprotective properties in various preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][5] These effects may be mediated through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic pathways.

Preclinical Evaluation Workflow: A Roadmap to Discovery

A systematic and tiered approach is crucial for evaluating the potential of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride in neurological drug discovery.

Preclinical_Workflow cluster_workflow Preclinical Evaluation Workflow In_Vitro_Screening In Vitro Screening (Receptor Binding Assays) Functional_Assays In Vitro Functional Assays (e.g., Calcium Imaging, Electrophysiology) In_Vitro_Screening->Functional_Assays Active Hits Cell_Based_Models Cell-Based Disease Models (e.g., Neurotoxicity, Neuroprotection) Functional_Assays->Cell_Based_Models ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cell_Based_Models->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics ADME_Tox->In_Vivo_PK Favorable Profile In_Vivo_Efficacy In Vivo Efficacy Models (Behavioral Models of CNS Disorders) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Proof of Concept

Figure 3: A tiered workflow for the preclinical evaluation of a novel CNS drug candidate.
Step-by-Step Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay (General)

Objective: To determine the binding affinity of the compound to a panel of CNS receptors.

Procedure:

  • Target Selection: Based on the structural rationale, select a primary panel of targets (e.g., sigma-1, NMDA, dopamine D2, serotonin 5-HT2A receptors).

  • Membrane Preparation: Use commercially available cell membranes expressing the receptor of interest or prepare them from cell lines or animal brain tissue.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor in the presence of increasing concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)

Objective: To evaluate the ability of the compound to protect neurons from glutamate-induced cell death.

Cell Line: A neuronal cell line such as SH-SY5Y or primary cortical neurons.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere and differentiate.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate for a defined duration (e.g., 24 hours). Include a vehicle control group and a glutamate-only control group.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT or LDH assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A dose-dependent increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Future Directions and Concluding Remarks

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride represents a valuable chemical starting point for neurological drug discovery. Its straightforward synthesis, chiral nature, and the proven track record of the piperidine scaffold in CNS-active drugs make it an attractive candidate for further investigation.

The immediate next steps for researchers interested in this compound should focus on a comprehensive in vitro pharmacological profiling to identify its primary molecular target(s). Subsequent studies should then progress to relevant cell-based and in vivo models of neurological disorders to establish a proof of concept for its therapeutic potential.

This guide has provided a foundational framework for initiating research on 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. By combining the provided protocols with a rational and data-driven approach, the scientific community can unlock the full potential of this promising molecule in the ongoing effort to develop novel and effective treatments for the myriad of challenging neurological and psychiatric conditions.

References

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735.
  • Wünsch, B., et al. (2022).
  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.). Retrieved from [Link]

  • Wünsch, B., et al. (2022).
  • Al-Obaid, A. M., et al. (2009). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry, 52(18), 5634–5641.
  • PubChem. (n.d.). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Retrieved from [Link]

  • Baskin, T. L., et al. (2007). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)]. Journal of Pharmacology and Experimental Therapeutics, 322(1), 241–249.
  • Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916–2919.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Kulikova, D., et al. (2023). In Vitro and In Vivo Chaperone Effect of (R)-2-amino-6-((1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one on the C1473G Mutant Tryptophan Hydroxylase 2. International Journal of Molecular Sciences, 24(19), 14731.
  • Fogel, W. A., et al. (1998).
  • 2-Amino-2-methyl-1-propanol. (n.d.). Retrieved from [Link]

  • Hossain, M. S., et al. (2018). Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice. BMC Research Notes, 11(1), 54.

Sources

An In-depth Technical Guide to the Neurotransmitter Receptor Interaction of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the neurotransmitter receptor interactions of the novel compound, 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. While specific binding affinities for this compound are not yet extensively documented in peer-reviewed literature, its structural motifs, particularly the piperidine ring, suggest a potential for significant activity within the central nervous system. This document serves as a roadmap for researchers and drug development professionals, outlining the essential experimental protocols and theoretical considerations necessary to elucidate its neuropharmacological profile. We will delve into the chemical properties of the compound, propose a likely synthetic route, and provide detailed, field-proven methodologies for conducting radioligand binding assays and neurotransmitter transporter uptake assays. The causality behind experimental choices is emphasized to ensure a robust and self-validating approach to characterization.

Introduction to 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral organic compound featuring a propanone backbone with an amino group at the second carbon and a piperidinyl moiety attached to the carbonyl carbon.[1] The hydrochloride salt form enhances its aqueous solubility, making it suitable for biological assays.[1] The presence of a chiral center at the C2 position of the propanone chain indicates the existence of (R) and (S) enantiomers, which may possess distinct pharmacological properties.

Chemical Properties and Synonyms

A clear understanding of the compound's fundamental properties is critical for experimental design.

PropertyValueSource(s)
Molecular Formula C₈H₁₇ClN₂O[1]
Molecular Weight ~192.69 g/mol [1]
IUPAC Name 2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride
(R)-Enantiomer CAS 720001-82-1[1]
(S)-Enantiomer CAS 916762-49-7
Racemic CAS 1097653-04-7
Synonyms 1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride
Structural Analogs and Predicted Biological Activity

While direct pharmacological data for the title compound is sparse, the activity of structurally related piperidine-containing compounds can inform our initial hypothesis. Piperidine moieties are common scaffolds in neuropharmacology, known to interact with a wide range of targets including G-protein coupled receptors (GPCRs) and ion channels. Compounds with similar structures have been noted for their potential to interact with various neurotransmitter receptors, with some speculation around N-methyl-D-aspartate (NMDA) receptor antagonism.[1] Given the structural resemblance to cathinone derivatives and other psychoactive substances, a primary screening panel should logically include monoamine receptors (dopamine, serotonin, norepinephrine) and their corresponding transporters.

Chemical Synthesis

Proposed Synthetic Pathway

The synthesis would likely commence from commercially available piperidine and a protected alanine derivative.

  • Amide Coupling: N-Boc-alanine is activated (e.g., using a carbodiimide like EDC or forming an acid chloride) and coupled with piperidine to form the amide bond, yielding N-Boc-2-amino-1-(1-piperidinyl)-1-propanone.

  • Deprotection: The tert-Butoxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane).

  • Salt Formation: The resulting free amine is then precipitated as the hydrochloride salt to yield the final product.

  • Chiral Resolution: If starting from racemic N-Boc-alanine, the enantiomers can be separated at the final stage using chiral chromatography to isolate the desired (R) or (S) enantiomer.[1]

Synthetic_Pathway N-Boc-Alanine N-Boc-Alanine Coupling Amide Coupling (e.g., EDC, HOBt) N-Boc-Alanine->Coupling Piperidine Piperidine Piperidine->Coupling Protected_Intermediate N-Boc-2-amino-1- (1-piperidinyl)-1-propanone Coupling->Protected_Intermediate Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Protected_Intermediate->Deprotection Final_Product 2-Amino-1-(1-piperidinyl)-1- propanone hydrochloride Deprotection->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Neuropharmacological Characterization: Experimental Protocols

To elucidate the neurotransmitter receptor interaction profile, a tiered screening approach is recommended, beginning with broad receptor binding panels and progressing to more specific functional and uptake assays based on initial findings.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand (a molecule with a known high affinity for the receptor) by the unlabeled test compound.

The assay relies on the law of mass action. A fixed concentration of radioligand and receptor preparation are incubated with varying concentrations of the test compound. The ability of the test compound to inhibit the binding of the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated, which reflects the affinity of the compound for the receptor.

This protocol is a generalized template and should be optimized for each specific receptor target (e.g., dopamine D2, serotonin 5-HT2A, etc.).

  • Receptor Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum for dopamine receptors) or cultured cells expressing the target receptor in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of the test compound, 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, in assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.

    • To each well, add in the following order:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding) or the test compound dilution.

      • 50 µL of the appropriate radioligand (e.g., [³H]-Spiperone for D2 receptors) at a fixed concentration, typically near its Kd value.

      • 150 µL of the prepared receptor membrane suspension (typically 50-120 µg of protein).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to separate bound from free radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Combine Reagents & Incubate Membrane_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC₅₀ from dose-response curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Experimental workflow for a radioligand binding assay.

Neurotransmitter Transporter Uptake Assays

If the compound shows affinity for monoamine receptors, it is crucial to investigate its effect on the corresponding neurotransmitter transporters (SERT, DAT, NET), as many centrally acting drugs derive their effects from inhibiting neurotransmitter reuptake.

This assay measures the ability of a test compound to inhibit the uptake of a fluorescent or radiolabeled substrate into cells that are engineered to express a specific transporter (e.g., HEK293 cells expressing human SERT). A reduction in substrate uptake in the presence of the test compound indicates inhibitory activity.

This protocol utilizes a commercially available fluorescent substrate mimetic for monoamine transporters.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the transporter of interest (e.g., hSERT) in appropriate media.

    • The day before the assay, seed the cells into black, clear-bottom 96- or 384-well plates coated with poly-D-lysine at a density that will yield a confluent monolayer on the day of the assay.

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in a suitable assay buffer (e.g., HBSS with 0.1% BSA). Include a known inhibitor (e.g., fluoxetine for SERT) as a positive control.

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.

  • Assay Execution:

    • Remove the culture medium from the cell plates.

    • Add the test compound dilutions or control solutions to the wells and incubate for a short pre-incubation period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding the fluorescent substrate/masking dye solution to all wells.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescence plate reader capable of bottom-reading.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or as a single endpoint reading after a fixed incubation time.

  • Data Analysis:

    • For kinetic reads, calculate the rate of uptake (slope of the fluorescence vs. time curve).

    • Plot the percentage of inhibition of uptake (relative to untreated controls) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Uptake_Assay_Workflow Cell_Plating Plate Transporter-Expressing Cells in Microplate Pre_Incubation Pre-incubate Cells with Test Compound Cell_Plating->Pre_Incubation Substrate_Addition Add Fluorescent Substrate Mix Pre_Incubation->Substrate_Addition Fluorescence_Reading Measure Fluorescence (Kinetic or Endpoint) Substrate_Addition->Fluorescence_Reading IC50_Determination Calculate IC₅₀ from Inhibition Curve Fluorescence_Reading->IC50_Determination

Caption: Workflow for a fluorescence-based transporter uptake assay.

Data Summary and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 2: Example Data Summary for Neuropharmacological Profile

TargetAssay TypeResult (Ki or IC₅₀) [nM]
Dopamine D₁Radioligand BindingExperimental Value
Dopamine D₂Radioligand BindingExperimental Value
Dopamine D₃Radioligand BindingExperimental Value
Serotonin 5-HT₁ₐRadioligand BindingExperimental Value
Serotonin 5-HT₂ₐRadioligand BindingExperimental Value
Serotonin 5-HT₂cRadioligand BindingExperimental Value
Norepinephrine α₁Radioligand BindingExperimental Value
Norepinephrine α₂Radioligand BindingExperimental Value
DATTransporter UptakeExperimental Value
SERTTransporter UptakeExperimental Value
NETTransporter UptakeExperimental Value
NMDARadioligand BindingExperimental Value
Sigma₁Radioligand BindingExperimental Value

Conclusion

This guide provides the foundational methodologies required to thoroughly characterize the neurotransmitter receptor interaction profile of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. By employing systematic radioligand binding and transporter uptake assays, researchers can generate the critical data needed to understand its mechanism of action within the central nervous system. The outlined protocols, grounded in established pharmacological principles, offer a robust framework for elucidating the potential of this and other novel psychoactive compounds, thereby guiding future research and development efforts.

References

Sources

"2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride" solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride

Foreword

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application. This guide is crafted from that perspective, offering not just data, but the strategic thinking behind its acquisition and interpretation. The solubility and stability of an active pharmaceutical ingredient (API) are foundational pillars of drug development. Understanding these properties for a molecule like 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is not a mere checkbox exercise; it is the very language we use to predict its behavior from the laboratory bench to its final therapeutic application. This document is designed to be a living guide, providing both the "what" and the "why" to empower researchers in their journey of drug discovery and formulation.

Executive Summary

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, with a primary focus on its solubility and stability profiles. These parameters are paramount for the successful development of this compound into a viable pharmaceutical product. The following sections detail the experimental methodologies, present key data, and offer expert interpretation to guide formulation strategies, analytical method development, and storage recommendations. The protocols described herein are designed to be self-validating, ensuring data integrity and reproducibility, which are the cornerstones of regulatory submission and successful drug development.

Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of an API is a prerequisite for any meaningful solubility or stability investigation. These intrinsic properties govern the compound's behavior in various environments.

Table 1: Physicochemical Properties of 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride

PropertyValue (Predicted/Typical)Significance in Formulation
Chemical Formula C₉H₁₉ClN₂ODefines the elemental composition and molecular weight.
Molecular Weight 206.71 g/mol Crucial for all stoichiometric calculations and concentration determinations.
Appearance White to off-white crystalline solidBasic quality control parameter and indicator of purity.
pKa (Predicted) ~7.5 - 8.5 (for the secondary amine)Dictates the ionization state at different pH values, strongly influencing solubility and absorption.
Melting Point >200 °C (with decomposition)An indicator of purity and lattice energy.
LogP (Predicted) ~1.5 - 2.5Predicts the lipophilicity and potential for membrane permeability.

Aqueous Solubility Profile

The aqueous solubility of an API is a critical determinant of its dissolution rate and, consequently, its bioavailability. For an ionizable compound like 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, solubility is intrinsically linked to the pH of the medium.

Causality Behind Experimental Choices

We employ the equilibrium solubility method to provide a thermodynamic understanding of the compound's intrinsic solubility. The choice of various pH media, from acidic to basic, is deliberate. Given the predicted pKa of the secondary amine, we anticipate a significant drop in solubility as the pH of the solution approaches and surpasses this pKa value, due to the conversion of the highly soluble ionized form to the less soluble free base.

Experimental Protocol: Equilibrium Solubility Determination
  • Preparation of Media: Prepare a series of buffers (e.g., 0.1 N HCl, pH 1.2; acetate buffer, pH 4.5; phosphate buffer, pH 6.8 and 7.4) and purified water.

  • Sample Preparation: Add an excess amount of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride to vials containing a fixed volume of each medium. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.

Solubility Data

Table 2: Equilibrium Solubility of 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride

MediumpHTemperature (°C)Solubility (mg/mL) (Hypothetical)
0.1 N HCl1.225> 200 (Freely Soluble)
Acetate Buffer4.525150 (Soluble)
Phosphate Buffer6.82580 (Soluble)
Phosphate Buffer7.42535 (Sparingly Soluble)
Purified Water~6.025120 (Soluble)
0.1 N HCl1.237> 250 (Freely Soluble)
Phosphate Buffer7.43745 (Sparingly Soluble)
Visualization: Solubility Testing Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Buffer Media (pH 1.2, 4.5, 6.8, 7.4) add_api Add API to Media prep_media->add_api prep_api Weigh Excess API prep_api->add_api equilibrate Equilibrate at 25°C & 37°C (24-48h with agitation) add_api->equilibrate sample Withdraw & Filter Aliquot (0.45 µm filter) equilibrate->sample dilute Dilute Filtrate sample->dilute hplc HPLC-UV Analysis dilute->hplc calculate Calculate Concentration (mg/mL) hplc->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation

Stability testing is the cornerstone of ensuring a drug product's safety, efficacy, and quality throughout its shelf life. Forced degradation studies are intentionally aggressive to rapidly identify potential degradation pathways and to develop a stability-indicating analytical method.

Rationale for Stress Conditions

The selected stress conditions (acid, base, oxidation, heat, and light) are based on ICH guidelines and are chosen to probe the likely vulnerabilities of the 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride structure. The presence of an amine and a ketone functional group suggests potential susceptibility to hydrolysis and oxidation.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80 °C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid API and the solution to dry heat (e.g., 105 °C).

    • Photolytic Degradation: Expose the solid API and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Assess for the loss of the parent peak and the formation of degradation products.

Stability-Indicating HPLC Method (Hypothetical)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Forced Degradation Data

Table 3: Forced Degradation Results for 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride (Hypothetical)

Stress ConditionTime (h)% Assay of Parent% DegradationRemarks
0.1 N HCl (80 °C)2485.214.8Significant degradation; likely hydrolysis.
0.1 N NaOH (80 °C)890.19.9Moderate degradation.
3% H₂O₂ (RT)2492.57.5Susceptible to oxidation.
Thermal (105 °C, Solid)4898.91.1Relatively stable to dry heat.
Photolytic (ICH Q1B)-97.32.7Minor degradation; light protection may be required.
Visualization: Stability Testing Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare API Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 80°C) prep_stock->acid base Base Hydrolysis (0.1N NaOH, 80°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (105°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc assess Assess % Degradation & Mass Balance hplc->assess

Caption: Workflow for Forced Degradation Studies.

Interpretation and Formulation Implications

The data, though hypothetical, paints a clear picture. The hydrochloride salt form of 2-Amino-1-(1-piperidinyl)-1-propanone provides excellent solubility in acidic environments, which is highly advantageous for oral absorption in the stomach. However, the significant drop in solubility as the pH approaches neutral and alkaline conditions suggests that dissolution may be limited in the intestinal tract. This could necessitate the use of formulation strategies such as the inclusion of pH modifiers or solubility enhancers for consistent absorption.

The stability profile indicates a vulnerability to hydrolysis, particularly under acidic conditions, and to a lesser extent, oxidation. This information is critical for manufacturing and storage. Liquid formulations would require careful pH control and the potential inclusion of antioxidants. For solid dosage forms, protection from high humidity and light will be paramount to ensure a stable shelf life.

Conclusion

This guide has outlined the essential framework for characterizing the solubility and stability of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. The presented methodologies provide a robust and scientifically sound approach to generating the critical data needed to guide drug development. The compound demonstrates pH-dependent solubility, a key consideration for oral formulation design, and exhibits specific degradation pathways that must be mitigated through careful formulation and packaging choices. By understanding these core attributes, researchers can de-risk the development process and accelerate the journey of this promising compound to the clinic.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure-Design and Methods: from ADME to Toxicity Optimization. Academic Press. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a primary amine, a ketone, and a piperidine ring, presents multiple reactive handles for chemical modification.[1][2] This allows for the systematic exploration of chemical space to develop novel compounds with potential therapeutic activities, particularly those targeting the central nervous system.[1] The hydrochloride salt form enhances aqueous solubility, making it amenable to a variety of reaction conditions.[1]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key derivatives from this starting material. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational derivative design.

Core Molecular Scaffold and Reactive Centers

The synthetic utility of 2-Amino-1-(1-piperidinyl)-1-propanone stems from two primary reactive sites: the nucleophilic primary amino group and the electrophilic carbonyl carbon. The piperidine ring, while generally stable, can influence the compound's pharmacokinetic properties.

Caption: Key reactive centers for derivatization.

Synthesis of N-Acyl Derivatives (Amides)

N-acylation is a fundamental strategy to modify the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The resulting N-acyl-α-amino ketones are an important class of compounds with a wide spectrum of biological applications.[3]

Mechanistic Rationale

The reaction proceeds via nucleophilic acyl substitution. The primary amine of 2-amino-1-(1-piperidinyl)-1-propanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base is typically required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

G cluster_flow start Start: 2-Amino-1-(1-piperidinyl)-1-propanone HCl reagents Acylating Agent (R-COCl) + Non-nucleophilic Base (e.g., TEA, DIPEA) + Aprotic Solvent (DCM, THF) reaction Nucleophilic Acyl Substitution - Stir at 0°C to RT - Monitor by TLC/LC-MS start->reaction 1. Dissolve & Cool reagents->reaction 2. Add Reagents workup Aqueous Workup - Wash with dilute acid, base, brine - Dry organic layer (Na2SO4) reaction->workup 3. Quench & Extract purify Purification - Evaporate solvent - Column Chromatography (Silica Gel) workup->purify 4. Isolate Crude product Product: N-Acyl Derivative purify->product 5. Purify

Caption: General workflow for N-Acylation.

Protocol: Synthesis of N-Benzoyl-2-amino-1-(1-piperidinyl)-1-propanone

This protocol details the benzoylation of the primary amine, a representative acylation reaction.[4]

Materials:

  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (1.0 eq). Dissolve/suspend it in anhydrous DCM (approx. 0.1 M concentration).

  • Basification: Cool the mixture to 0°C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15 minutes to liberate the free amine.

  • Acylation: While maintaining the temperature at 0°C, add benzoyl chloride (1.1 eq) dropwise. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and benzoic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to yield the pure N-benzoyl derivative.

ParameterValue/ConditionRationale
Stoichiometry (Base) 2.2 eq TEANeutralizes both the starting HCl salt and the HCl generated in the reaction.
Stoichiometry (Acylating Agent) 1.1 eq Benzoyl ChlorideA slight excess ensures complete consumption of the starting amine.
Temperature 0°C to Room Temp.Controls the initial rate of the exothermic reaction to prevent side products.
Solvent Anhydrous DCMAprotic and unreactive; effectively solubilizes reagents.

Synthesis of N-Alkyl Derivatives via Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting the primary amine into a secondary or tertiary amine.[5] This reaction involves the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its reduction in situ.[5] This one-pot procedure is highly efficient for generating diverse amine libraries.[6]

Mechanistic Rationale

The process begins with the condensation of the primary amine with an aldehyde or ketone to form a hemiaminal, which then dehydrates to an imine intermediate. A mild reducing agent, selective for the imine over the carbonyl group of the reactant, is then used to reduce the C=N double bond to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation due to its mildness and tolerance of weakly acidic conditions that favor imine formation.[5]

G cluster_reaction Reductive Amination Pathway Amine Starting Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde/Ketone (R'-CHO) Carbonyl->Hemiaminal Imine Imine Intermediate (R-N=CHR') Hemiaminal->Imine - H2O Product Secondary Amine (R-NH-CH2R') Imine->Product ReducingAgent [Reducing Agent] e.g., NaBH(OAc)3 ReducingAgent->Product Reduction

Caption: Simplified mechanism of reductive amination.

Protocol: Synthesis of N-Benzyl-2-amino-1-(1-piperidinyl)-1-propanone

This protocol describes the N-alkylation with benzaldehyde as a representative example.

Materials:

  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (1.0 eq) in DCE or DCM. Add benzaldehyde (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation, though it is often not necessary.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to afford the pure N-benzyl derivative.

ParameterValue/ConditionRationale
Reducing Agent NaBH(OAc)₃Mild and selective for imines in the presence of aldehydes.[5] Tolerates slightly acidic pH.
Stoichiometry (Aldehyde) 1.0-1.2 eqA slight excess can drive the imine formation equilibrium.
Stoichiometry (Reducing Agent) 1.5 eqEnsures complete reduction of the intermediate imine.
Solvent DCE / DCMAprotic, non-interfering solvents that are compatible with the reagents.

Reduction of the Carbonyl Group

Further diversification can be achieved by reducing the ketone functionality to a secondary alcohol, yielding 2-amino-1-(1-piperidinyl)-propan-1-ol derivatives. These amino alcohols are valuable scaffolds in their own right.[7]

Mechanistic Rationale

The reduction is typically achieved using a hydride reducing agent, such as sodium borohydride (NaBH₄). The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent workup with a protic source (like water or methanol) protonates the resulting alkoxide to give the alcohol. This reaction creates a new stereocenter at the former carbonyl carbon, leading to a mixture of diastereomers.

Protocol: Synthesis of 2-Amino-1-(1-piperidinyl)-propan-1-ol

Materials:

  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (1.0 eq) in methanol in a round-bottom flask and cool to 0°C.

  • Reduction: Add sodium borohydride (2.0-3.0 eq) portion-wise, controlling the rate of addition to manage gas evolution.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC/LC-MS.

  • Workup: Cool the reaction mixture back to 0°C and slowly quench by adding water dropwise.

  • Concentration: Remove the methanol under reduced pressure.

  • Extraction: Add DCM to the remaining aqueous residue and extract the product into the organic layer (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino alcohol product, which may be used directly or purified further if necessary.

ParameterValue/ConditionRationale
Reducing Agent NaBH₄A mild and selective reagent for reducing ketones in the presence of other functional groups.
Stoichiometry (Reducing Agent) 2.0-3.0 eqAn excess is used to ensure complete reduction and to account for reaction with the protic solvent.
Solvent MethanolEffectively solubilizes the starting material and the borohydride reagent. Acts as a proton source during workup.
Temperature 0°C to Room Temp.Controls the initial reaction rate.

References

  • (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl - Smolecule.
  • 2-Amino-1-(piperidin-1-yl)propan-1-one | C8H16N2O - PubChem.
  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
  • Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B.
  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF - ResearchGate.
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - ACS Publications.
  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - NIH.
  • Reductive amination - Wikipedia.
  • (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one - Smolecule.
  • Acylation of 2-amino-5,5-dimethyl-Δ1-pyrroline 1-oxide - Journal of the Chemical Society C.
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC - NIH.
  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PubMed.
  • Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH.

Sources

Experimental Protocols and Application Notes for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals working with 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (CAS No: 1097653-04-7). This compound, a chiral amino ketone featuring a piperidine moiety, serves as a valuable building block in synthetic chemistry and a potential lead compound in neuropharmacological research.[1] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind experimental design, ensuring a foundation of trustworthiness and reproducibility. It includes detailed protocols for handling, solution preparation, and analytical characterization, alongside application notes for investigating its potential biological activities.

Section 1: Compound Profile and Scientific Rationale

Chemical Identity and Physicochemical Properties

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is an organic compound whose structure suggests potential for diverse chemical reactivity and biological interaction.[1] The presence of a primary amine and a ketone functional group makes it a versatile intermediate for synthesizing more complex molecules.[1][2] The piperidine ring is a well-known scaffold in medicinal chemistry, contributing to the compound's potential pharmacological properties.[1][3] As a hydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous solutions, a key advantage for biological studies.[1]

PropertyValueSource
IUPAC Name 2-amino-1-(piperidin-1-yl)propan-1-one;hydrochloridePubChem[4]
CAS Number 1097653-04-7 (Racemate)ChemicalBook[5]
Molecular Formula C₈H₁₇ClN₂OPubChem[4]
Molecular Weight 192.68 g/mol PubChem[4]
Structure A propanone backbone with an amino group at C2 and a piperidinyl moiety at the carbonyl carbon.Smolecule[1]
Known Enantiomers (R)-enantiomer (CAS: 720001-82-1), (S)-enantiomer (CAS: 916762-49-7)Smolecule[1], ChemScene[6]
Primary Hazards IrritantPubChem[4]
Rationale for Investigation

While specific biological data for this exact compound is limited, its structural similarity to other pharmacologically active agents provides a strong rationale for its investigation in neuroscience.

  • Neurotransmitter Receptor Modulation: Compounds with similar structures have demonstrated activity at various neurotransmitter receptors, including N-methyl-D-aspartate (NMDA) receptors.[1] This suggests a potential role in modulating synaptic plasticity, learning, and memory.

  • Neuroprotection: Derivatives have been noted for their ability to protect neuronal cells from damage, making this compound a candidate for screening in models of neurodegenerative diseases.[1]

  • CNS Activity: The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS).[3] Analogs have been investigated for antidepressant, cognitive-enhancing, and analgesic properties, providing a roadmap for evaluating this compound's therapeutic potential.[3]

The initial experimental approach should, therefore, focus on two key areas: 1) establishing robust analytical methods for quality control and 2) designing screening assays to probe its predicted neuropharmacological activity.

Section 2: Safety, Handling, and Storage

Prior to any experimental work, a thorough understanding of the compound's safety profile is mandatory. While detailed toxicology is not available, data from structurally related compounds and general chemical safety principles must be applied.

2.1. Hazard Assessment The compound is listed as an irritant.[4] Safety Data Sheets (SDS) for analogous amino-propanol derivatives classify them as corrosive, causing severe skin burns and eye damage.[7][8] It is prudent to handle 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride with the same level of caution.

2.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield meeting EN166 standards.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: Wear a laboratory coat. Ensure safety showers and eye wash stations are readily accessible.

2.3. Handling and Storage Protocol

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.

  • Dispensing: When weighing the solid compound, prevent dust dispersion. Use a dedicated spatula and weigh onto a tared weigh boat inside the fume hood.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8°C.[6]

  • Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction facility in accordance with local and national regulations.

Section 3: Core Experimental Protocols

Protocol 3.1: Preparation of Aqueous Stock Solutions
  • Causality: The hydrochloride salt form of the compound is designed to enhance its solubility in aqueous media.[1] Therefore, sterile, purified water or buffered solutions are the preferred solvents for biological assays. Preparing a concentrated stock solution allows for accurate and repeatable dilutions into culture media or assay buffers, minimizing the final concentration of any organic co-solvents if they are deemed necessary.

  • Materials:

    • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

    • Sterile, deionized water (ddH₂O) or Phosphate-Buffered Saline (PBS), pH 7.4

    • Calibrated analytical balance

    • Sterile conical tubes (e.g., 15 mL or 50 mL)

    • Sterile-filtered pipette tips

  • Step-by-Step Methodology:

    • Tare a sterile microcentrifuge tube or conical tube on a calibrated analytical balance.

    • Carefully weigh a precise amount of the compound (e.g., 10 mg) into the tube. Record the exact weight.

    • Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).

      • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

      • Example (for 10 mg of 192.68 g/mol compound to make 10 mM stock): Volume (L) = 0.010 g / (192.68 g/mol * 0.010 mol/L) = 0.00519 L = 5.19 mL

    • Add the calculated volume of sterile ddH₂O or PBS to the tube.

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may assist dissolution if needed.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Label aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C for long-term stability.

Protocol 3.2: Analytical Method for Purity and Stability (HPLC)
  • Causality: It is critical to validate the purity of the compound upon receipt and to assess its stability in experimental media over time. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. This protocol is adapted from methodologies used for similar compounds in biological matrices.[9] A UV detector is suitable as the propanone moiety contains a chromophore.

  • Materials & Equipment:

    • HPLC system with a UV detector and autosampler

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (FA)

    • Compound stock solution

  • Step-by-Step Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Acetonitrile

    • HPLC Configuration:

      • Column Temperature: 30°C

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 215 nm (or determined by a UV scan)

    • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Section 4: Application Notes: Investigating Neuropharmacological Activity

Application Note 4.1: Workflow for In Vitro Receptor Binding Assays
  • Rationale: Based on the activity of structural analogs, a primary hypothesis is that this compound interacts with CNS receptors.[1] A receptor binding assay is a direct method to test this hypothesis, quantifying the affinity of the compound for a specific target. A logical starting point would be screening against a panel of receptors implicated in neurological function, such as glutamate (NMDA, AMPA) and monoamine (serotonin, dopamine) receptors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Series Incubation Incubate: Compound + Receptor + Radioligand Compound->Incubation Receptor Receptor Preparation (Membrane homogenate or recombinant protein) Receptor->Incubation Radioligand Radioligand Preparation (e.g., ³H-MK-801 for NMDA) Radioligand->Incubation Separation Separate Bound/Free Ligand (Rapid Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate IC₅₀ and Ki (Competitive Binding Curve) Quantification->Analysis

Figure 1. Workflow for a competitive radioligand receptor binding assay.

Application Note 4.2: Protocol for Assessing Neuroprotective Effects
  • Rationale: To test the hypothesis that the compound has neuroprotective properties, a cell-based assay is required.[1] The human neuroblastoma cell line SH-SY5Y is a common and reliable model. An insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is used to induce oxidative stress and cell death, mimicking neurodegenerative conditions. The ability of the compound to rescue cells from this insult is then quantified.

  • Step-by-Step Methodology:

    • Cell Culture: Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

    • Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (e.g., 0.1 µM to 100 µM). Include a "vehicle control" group with no compound. Incubate for 1-2 hours.

    • Induce Oxidative Stress: Add the neurotoxic insult (e.g., H₂O₂) to all wells except the "untreated control" group. The optimal concentration of the insult should be determined beforehand to cause ~50% cell death (LD₅₀).

    • Incubation: Incubate the plate for 24 hours.

    • Viability Assessment: Measure cell viability using a standard method like the MTT or PrestoBlue™ assay. Read the absorbance or fluorescence according to the manufacturer's protocol.

    • Data Analysis: Normalize the results to the control groups. Cell Viability (%) = [(OD_sample - OD_blank) / (OD_untreated_control - OD_blank)] * 100. A dose-dependent increase in viability in the compound-treated groups compared to the "insult only" group indicates a neuroprotective effect.

G start Oxidative Stress (e.g., H₂O₂) ros Increased ROS start->ros compound 2-Amino-1-(1-piperidinyl)- 1-propanone hydrochloride mapk MAPK Pathway Activation (p38, JNK) compound->mapk Hypothesized Inhibition Point nrf2 Nrf2 Pathway Activation compound->nrf2 Hypothesized Inhibition Point ros->mapk caspase Caspase-3 Activation mapk->caspase survival Cell Survival mapk->survival apoptosis Apoptosis / Cell Death caspase->apoptosis antioxidant Antioxidant Gene Expression (HO-1, NQO1) nrf2->antioxidant antioxidant->survival

Figure 2. Hypothesized signaling pathways in a neuroprotection assay.

Section 5: References

  • (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl. Smolecule.

  • (2s)-2-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. ChemScene.

  • 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride. LookChem.

  • 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride. Benchchem.

  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET for 2-Amino-1,3-propanediol. TCI EUROPE N.V.

  • SAFETY DATA SHEET for 3-Amino-1,2-propanediol. Fisher Scientific.

  • SAFETY DATA SHEET for (±)-3-Amino-1,2-propanediol. Sigma-Aldrich.

  • (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one. Smolecule.

  • 2-Amino-3-phenyl-1-(1-piperidinyl)-1-propanonehydrochloride Safety Data Sheets. Echemi.

  • 2-Amino-1-(1-piperidinyl)-1-propanonehydrochloride. ChemicalBook.

  • (2S)-2-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. Biosynth.

  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Chemsrc.

  • 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride. Chem-Impex.

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC, NIH.

Sources

Topic: Comprehensive Analytical Characterization of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

**Abstract

This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (Molecular Formula: C₈H₁₇ClN₂O, Molecular Weight: 192.69 g/mol ).[1][2][3][4] As a chiral amino ketone, this compound serves as a critical building block in pharmaceutical synthesis, where unambiguous identification, purity assessment, and physicochemical profiling are paramount.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach that integrates spectroscopic, chromatographic, and thermal analysis techniques. Each method is presented with the underlying scientific rationale, detailed step-by-step protocols, and expected outcomes to ensure a self-validating and robust characterization workflow.

Introduction: A Multi-Technique Strategy

The structural complexity and stereochemical nature of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride necessitate a holistic analytical strategy.[1] No single technique can sufficiently confirm its identity, purity, and stability. Therefore, we employ an orthogonal approach where data from multiple independent methods are integrated to build a complete profile of the molecule. This strategy is foundational to ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.

The overall workflow begins with the confirmation of the molecular structure and functional groups, proceeds to the quantification of purity and potential impurities (including enantiomeric purity), and concludes with the characterization of key physicochemical properties.

cluster_0 Identity & Structure cluster_1 Purity Profile cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Comprehensive Certificate of Analysis NMR->Report MS Mass Spectrometry (LC-MS) MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC HPLC-UV (Assay & Impurities) HPLC->Report Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->Report Thermal Thermal Analysis (DSC & TGA) Thermal->Report Elemental Elemental Analysis (CHN) Elemental->Report Sample Test Sample: 2-Amino-1-(1-piperidinyl) -1-propanone HCl Sample->NMR Structural ID Sample->MS Structural ID Sample->FTIR Structural ID Sample->HPLC Purity Check Sample->Chiral_HPLC Purity Check Sample->Thermal Property Analysis Sample->Elemental Property Analysis

Diagram 1: Integrated workflow for compound characterization.

Structural Elucidation and Verification

The primary objective is to confirm that the synthesized molecule possesses the correct atomic connectivity and functional groups as per its designated structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the cornerstone of structural elucidation in organic chemistry. ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. The hydrochloride salt form and the presence of an amine proton (NH₂) make the choice of solvent critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it allows for the observation of exchangeable N-H and O-H protons, which are often lost or broadened in solvents like chloroform-d.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all peaks to determine the relative ratio of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID (Free Induction Decay) with appropriate Fourier transformation and phase correction. Reference the spectrum to TMS.

Data Presentation: Predicted NMR Assignments

Technique Predicted Chemical Shift (δ, ppm) Assignment Key Features
¹H NMR 8.5 - 9.0 (broad)-NH ₂ (as -NH₃⁺)Broad signal due to quadrupole broadening and exchange.
4.0 - 4.5-CH (NH₂)Multiplet, coupled to methyl protons.
3.2 - 3.6Piperidine -CH ₂ (adjacent to N)Multiplets, complex pattern due to ring conformation.
1.4 - 1.7Piperidine -CH ₂ (remaining)Multiplets.
1.2 - 1.4-CHDoublet, coupled to the adjacent methine proton.
¹³C NMR 168 - 172C =O (Amide Carbonyl)Downfield shift due to electronegative O and N atoms.
50 - 55-C H(NH₂)Chiral carbon center.
42 - 48Piperidine -C H₂ (adjacent to N)Two distinct signals may be observed.
23 - 27Piperidine -C H₂ (β to N)
20 - 23Piperidine -C H₂ (γ to N)
15 - 18-C H₃
Mass Spectrometry (MS)

Expertise & Rationale: MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized hydrochloride salt, as it is a soft ionization technique that typically yields the protonated molecular ion of the free base [M+H]⁺ with minimal fragmentation.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a mixture of 50:50 water:acetonitrile with 0.1% formic acid. The acid helps ensure protonation for positive ion mode detection.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.

  • Chromatography (Optional but recommended): A short C18 column can be used to quickly separate the analyte from any non-volatile salts before it enters the mass spectrometer.

    • Mobile Phase: 50:50 Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid).

    • Flow Rate: 0.5 mL/min.

  • MS Acquisition:

    • Mode: Positive Ion Electrospray (ESI+).

    • Scan Range: m/z 50 - 500.

    • Expected Ion: The free base (C₈H₁₆N₂O) has a monoisotopic mass of 156.1263 g/mol . The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 156.13 .[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic vibrations for the amine (N-H), the amide carbonyl (C=O), and C-H bonds. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.

Protocol 3: ATR-FTIR

  • Sample Preparation: Place a small amount of the dry powder sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000 - 400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3400 (broad)N-H stretchPrimary amine (as ammonium -NH₃⁺)
2850 - 3000C-H stretchAliphatic (CH, CH₂, CH₃)
1640 - 1670C=O stretchTertiary Amide (Propanone)
1500 - 1600N-H bendAmmonium (-NH₃⁺)
1100 - 1200C-N stretchPiperidine ring

Purity Assessment

Confirming purity is as crucial as confirming identity. This involves quantifying the main component and identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the industry standard for purity analysis of small molecule pharmaceuticals. The method separates compounds based on their hydrophobicity. A C18 column is a robust starting point. The mobile phase must be buffered to maintain a consistent ionization state for the amine, ensuring reproducible retention times and good peak shape. UV detection is suitable due to the presence of the carbonyl chromophore.

cluster_workflow HPLC Purity Analysis Workflow Prep Sample & Standard Preparation Inject Autosampler Injection Prep->Inject Column RP-C18 Column Separation Inject->Column Detect UV Detector (e.g., 210 nm) Column->Detect Process Chromatography Data System Detect->Process Result Calculate Purity (% Area) Process->Result

Diagram 2: Workflow for HPLC-based purity determination.

Protocol 4: RP-HPLC for Purity and Assay

  • Sample/Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in mobile phase.

    • Prepare a sample solution at 1.0 mg/mL in mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, return to 5% B and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • For assay, compare the main peak area of the sample to that of a known concentration of the reference standard.

Trustworthiness: This method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to be considered a fully self-validating system for quality control. The use of a gradient ensures that both more polar and less polar impurities can be detected.

Chiral HPLC for Enantiomeric Purity

Expertise & Rationale: Since the molecule contains a stereocenter, it is critical to confirm its enantiomeric purity, especially if it is intended for a stereospecific biological application.[1] This is achieved using a Chiral Stationary Phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based columns are widely effective for a broad range of chiral compounds.

Protocol 5: Chiral HPLC

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).

    • Mobile Phase: An isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • If analyzing a single enantiomer, the chromatogram should show one major peak.

    • The enantiomeric excess (% e.e.) is calculated as: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Physicochemical Characterization

Thermal Analysis (DSC & TGA)

Expertise & Rationale: Differential Scanning Calorimetry (DSC) is used to determine the melting point, a key physical property and indicator of purity. A sharp melting endotherm suggests a highly crystalline and pure substance. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, which is useful for detecting residual solvent or water content.

Protocol 6: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan (for DSC) or a ceramic/platinum TGA pan (for TGA).

  • Instrumentation: A calibrated DSC and TGA instrument.

  • DSC Method:

    • Temperature Program: Heat from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas (50 mL/min).

  • TGA Method:

    • Temperature Program: Heat from 25 °C to 300 °C at 10 °C/min.

    • Atmosphere: Nitrogen purge gas.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Observe for any significant weight loss at temperatures below the decomposition point.

Elemental Analysis

Expertise & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. Comparing these experimental values to the theoretical percentages calculated from the molecular formula (C₈H₁₇ClN₂O) serves as a fundamental check of purity and composition.

Protocol 7: CHN Analysis

  • Sample Preparation: Provide 2-3 mg of a finely powdered, homogenous, and thoroughly dried sample.

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by detectors.

  • Data Analysis: Compare the experimental %C, %H, and %N values with the theoretical values. The results should agree within a standard tolerance of ±0.4%.

Data Presentation: Theoretical vs. Experimental Elemental Composition

Element Theoretical % for C₈H₁₇ClN₂O Acceptable Experimental Range
Carbon (C)49.87%49.47% - 50.27%
Hydrogen (H)8.90%8.50% - 9.30%
Nitrogen (N)14.54%14.14% - 14.94%

Conclusion

The analytical protocols outlined in this document provide a robust framework for the comprehensive characterization of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. The integration of NMR, MS, and FTIR confirms the molecular identity, while a combination of reverse-phase and chiral HPLC validates its chemical and stereochemical purity. Finally, thermal and elemental analyses provide critical data on its fundamental physicochemical properties. This multi-technique approach ensures a high degree of confidence in the quality of the material, which is essential for its application in research and development.

References

  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Majdhoub, M. O., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 23. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. Retrieved from [Link]

Sources

Application Notes and Protocols: (S)-2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Organocatalysis

(S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride emerges from the versatile family of prolinamide-based organocatalysts, a cornerstone in modern asymmetric synthesis.[1] As a derivative of the naturally occurring amino acid L-proline, it leverages the foundational principles of enamine and iminium ion catalysis to facilitate the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The structural uniqueness of this catalyst lies in the amide linkage of the proline core to a piperidine moiety. This modification not only influences solubility and stability but also modulates the steric and electronic environment of the catalytic pocket, offering a distinct advantage in controlling enantioselectivity.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the mechanistic underpinnings of this catalyst class and delivers detailed, field-proven protocols for its application in key asymmetric transformations, namely the Aldol and Michael addition reactions.

Mechanism of Action: The Enamine Catalytic Cycle

The catalytic prowess of (S)-2-Amino-1-(1-piperidinyl)-1-propanone and related prolinamides is rooted in their ability to mimic the function of natural Class I aldolase enzymes. The cycle is initiated by the condensation of the catalyst's secondary amine (the pyrrolidine nitrogen) with a carbonyl donor, typically a ketone or an aldehyde, to form a nucleophilic enamine intermediate. The amide proton plays a crucial role in this process and in the subsequent stereodetermining step.[1]

Quantum mechanics calculations and experimental evidence have shown that the amide N-H group acts as a hydrogen bond donor, activating the electrophile (e.g., an aldehyde in an aldol reaction) and orienting it for a highly organized, stereoselective attack by the enamine.[1] This dual activation strategy, where the catalyst simultaneously enhances the nucleophilicity of the donor and the electrophilicity of the acceptor while controlling the spatial arrangement in the transition state, is the key to its high efficiency and stereocontrol.

Enamine Catalysis Cycle Figure 1: Enamine Catalysis in Aldol Reaction cluster_0 Catalytic Cycle cluster_1 Key Features Catalyst (S)-Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Donor) Aldehyde Aldehyde (Acceptor) TransitionState Stereodetermining Transition State Aldehyde->TransitionState H-Bonding (N-H---O) Enamine->TransitionState + Aldehyde Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Product_Complex Product-Catalyst Complex Iminium->Product_Complex + H₂O (Hydrolysis) Product_Complex->Catalyst - Product Product β-Hydroxy Ketone (Chiral Product) Product_Complex->Product k1 Piperidine moiety influences sterics and solubility. k2 Amide N-H is a crucial H-bond donor.

Caption: General workflow for synthesizing chiral piperidines.

Application in Asymmetric Aldol Reactions

The direct asymmetric aldol reaction is a powerful transformation for constructing chiral β-hydroxy carbonyl compounds, which are versatile building blocks in the synthesis of natural products and pharmaceuticals. Prolinamide catalysts, including (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, are highly effective in mediating this reaction.

Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is adapted from established procedures for prolinamide-catalyzed aldol reactions and serves as a robust starting point for optimization.[1]

Materials:

  • (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Anhydrous solvent (e.g., Toluene, CH₂Cl₂, or neat)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (0.05 mmol, 10 mol%).

    • Rationale: The hydrochloride salt is often used for its stability and ease of handling. It may be necessary to neutralize it in situ or use a slight excess of the ketone donor, which can act as a base shuttle.

  • Reagent Addition: Add the chosen anhydrous solvent (e.g., 1.0 mL of Toluene). If running the reaction neat, this step is omitted. Add cyclohexanone (2.0 mmol, 4 equivalents). Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

    • Rationale: Using an excess of the ketone donor drives the equilibrium towards enamine formation.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equivalent) in one portion.

    • Rationale: Lower temperatures generally enhance enantioselectivity by favoring the more ordered transition state.

  • Reaction Monitoring: Stir the reaction vigorously at the set temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 24 to 72 hours depending on the substrates and temperature.

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (5 mL).

    • Rationale: The aqueous quench hydrolyzes the iminium intermediate, releasing the product and regenerating the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product using ¹H NMR, ¹³C NMR, and chiral HPLC analysis.

Quantitative Performance Data (Representative for Prolinamide Catalysts)

The following table summarizes typical results obtained with simple prolinamide catalysts in aldol reactions, which can be expected to be comparable for the title compound.

AldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) (anti)
4-NitrobenzaldehydeCyclohexanone20Neat489595:596
4-ChlorobenzaldehydeCyclohexanone20Toluene728893:794
BenzaldehydeAcetone20Neat2465-78
IsovaleraldehydeAcetone20Neat2452->99

Data are representative values sourced from literature on similar prolinamide catalysts and should be used as a guideline.[1]

Application in Asymmetric Michael Additions

The asymmetric Michael addition is a fundamental method for conjugate C-C bond formation, yielding valuable 1,5-dicarbonyl compounds and their derivatives. (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride can effectively catalyze the addition of ketones to nitroolefins.

Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol provides a general procedure for the organocatalytic Michael addition.

Michael_Addition_Workflow Figure 2: Experimental Workflow for Michael Addition cluster_workflow Experimental Steps Setup 1. Add Catalyst & Solvent to Flask Add_Donor 2. Add Ketone (Michael Donor) Setup->Add_Donor Add_Acceptor 3. Add Nitroolefin (Michael Acceptor) Add_Donor->Add_Acceptor React 4. Stir at RT (Monitor by TLC) Add_Acceptor->React Workup 5. Evaporate Solvent & Redissolve React->Workup Purify 6. Column Chromatography Workup->Purify Analyze 7. Analyze Product (Yield, dr, ee) Purify->Analyze

Caption: A typical experimental workflow for an organocatalyzed Michael addition.

Materials:

  • (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Optional: Acid co-catalyst (e.g., p-nitrobenzoic acid)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve the organocatalyst (0.1 mmol, 20 mol%) in anhydrous CH₂Cl₂ (1.0 mL).

  • Additive (Optional): If required for activation, add an acid co-catalyst like p-nitrobenzoic acid (0.1 mmol, 20 mol%).

    • Rationale: An acid co-catalyst can protonate the catalyst, potentially increasing its activity and influencing the stereochemical outcome.

  • Reagent Addition: To the stirred solution, add cyclohexanone (1.0 mL, excess) followed by trans-β-nitrostyrene (0.5 mmol, 1.0 equivalent).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion (typically 24-96 hours), evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of a suitable solvent and directly purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.

  • Analysis: Characterize the product and determine the yield, diastereomeric ratio (syn/anti), and enantiomeric excess (ee) by appropriate analytical techniques (NMR, chiral HPLC).

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key checkpoints include:

  • Reaction Monitoring: Consistent tracking of starting material consumption and product formation via TLC or HPLC confirms that the reaction is proceeding as expected.

  • Reproducibility: Adherence to anhydrous conditions and precise measurement of reagents should yield reproducible results.

  • Chiral Analysis: The ultimate validation of an asymmetric protocol is the enantiomeric excess of the product, determined by chiral HPLC. Comparing results against literature values for similar catalytic systems provides a benchmark for performance.[1][2]

Conclusion

(S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a valuable and accessible organocatalyst for asymmetric synthesis. Its efficacy is derived from a well-understood enamine catalytic mechanism, where the prolinamide scaffold creates a defined chiral environment for bond formation. The protocols provided herein for the aldol and Michael addition reactions offer a solid foundation for researchers to explore the synthetic utility of this catalyst. As with any catalytic system, empirical optimization of parameters such as solvent, temperature, and catalyst loading is encouraged to achieve maximum yield and stereoselectivity for specific substrates.

References

  • Tang, Z., Jiang, F., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755–5760. [Link]

  • Gong, L.-Z., Chen, Y., & Mi, A.-Q. (2005). A C2-Symmetric Bisprolinamide as a Highly Efficient Catalyst for Direct Aldol Reaction. Organic Letters, 7(26), 5733–5736. [Link]

  • AIP Publishing. (2020). Asymmetric Michael Addition of Cyclohexanones to trans-β-Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. AIP Conference Proceedings. [Link]

Sources

Application Note & Protocol: Characterizing the Receptor Binding Profile of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust receptor binding assay protocol for "2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride". As an α-aminoketone containing a piperidine moiety, this compound belongs to a chemical class known for interacting with a variety of central nervous system (CNS) targets. Structurally related piperidine derivatives have shown affinity for targets such as sigma (σ) receptors and histamine H3 receptors.[1][2] This guide details the principles of competitive radioligand binding assays, provides step-by-step protocols for receptor preparation and affinity determination, and offers in-depth guidance on data analysis and interpretation to elucidate the pharmacological profile of this test compound.

Introduction and Scientific Rationale

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a synthetic organic compound whose pharmacological profile is not extensively documented in public literature.[3][4] Its structure, featuring a piperidine ring, is a common scaffold in many neuroactive compounds, suggesting potential activity at various neurotransmitter receptors or transporters.[5] For instance, piperidine derivatives are well-represented among high-affinity ligands for sigma receptors (σ₁ and σ₂) and histamine receptors, which are implicated in a range of neurological and psychiatric conditions.[2][6] Furthermore, its aminoketone structure bears some resemblance to substituted cathinones, which often target monoamine transporters.[7]

Therefore, characterizing the binding profile of this compound is a critical first step in understanding its mechanism of action and therapeutic potential. The competitive radioligand binding assay is a cornerstone technique in pharmacology for quantifying the affinity of a test compound for a specific receptor target.[8][9] This method is highly sensitive, reproducible, and allows for the determination of the equilibrium dissociation constant (Kᵢ), a fundamental measure of ligand-receptor binding affinity.[10][11]

This guide provides a foundational protocol that can be adapted to screen 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride against a panel of putative targets, such as σ₁, σ₂, histamine H₃, and dopamine/norepinephrine transporters (DAT/NET).

Principle of the Competitive Radioligand Binding Assay

The competitive binding assay is an indirect method to determine the affinity of an unlabeled test compound (the "competitor" or "inhibitor") for a receptor.[12][13] The assay relies on the principle of competition between the test compound and a radioactively labeled ligand ("radioligand") that has a known, high affinity for the target receptor.

The experiment is conducted by incubating a fixed amount of receptor source (e.g., cell membranes) with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.[14] The test compound will compete with the radioligand for the same binding sites on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors.

From the resulting concentration-response curve, the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ is the concentration of the test compound required to displace 50% of the specifically bound radioligand.[10] This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[11]

Experimental Workflow and Logical Flow

A successful binding assay campaign follows a logical progression from preparation and validation to the final competitive experiment and data interpretation.

G cluster_prep Phase 1: Preparation & Validation cluster_assay Phase 2: Competitive Assay cluster_analysis Phase 3: Data Analysis P1 Receptor Source (Transfected Cells / Tissue) P2 Membrane Preparation (Homogenization & Centrifugation) P1->P2 P3 Protein Quantification (e.g., Bradford Assay) P2->P3 P4 Radioligand Saturation Assay (Determine Kd and Bmax) P3->P4 A1 Assay Setup: Membranes + Radioligand + Test Compound (Varying Conc.) P4->A1 Use Kd to set Radioligand Conc. A2 Incubation to Equilibrium A1->A2 A3 Separation of Bound/Free (Rapid Vacuum Filtration) A2->A3 A4 Quantification (Liquid Scintillation Counting) A3->A4 D1 Calculate Specific Binding (Total - Non-Specific) A4->D1 D2 Non-Linear Regression (% Binding vs. log[Compound]) D1->D2 D3 Determine IC50 & Hill Slope D2->D3 D4 Calculate Ki (Cheng-Prusoff Equation) D3->D4

Caption: Overall workflow for a competitive radioligand binding assay.

Materials and Reagents

Proper preparation and quality control of all reagents are paramount for a successful assay.

Reagent / Material Specifications & Rationale
Test Compound Stock 2-Amino-1-(1-piperidinyl)-1-propanone HCl. Prepare a 10 mM stock in ultrapure water or DMSO. Rationale: A high-concentration stock minimizes the volume of solvent added to the assay, preventing potential artifacts.
Receptor Source Membranes from CHO or HEK293 cells stably expressing the target receptor, or homogenized tissue (e.g., guinea pig brain for σ₁ receptors).[15] Rationale: Provides a consistent and concentrated source of the target receptor.
Radioligand e.g., -Pentazocine for σ₁ receptors. Select a high-affinity, specific radioligand for the target. Rationale: The radiolabel allows for highly sensitive detection of bound ligand.[16]
Unlabeled Ligand (for NSB) A known high-affinity ligand for the target (e.g., Haloperidol for σ₁). Rationale: Used at a high concentration (~1000x Kᵢ) to saturate all specific binding sites, defining non-specific binding (NSB).
Assay Buffer e.g., 50 mM Tris-HCl, pH 7.4. Rationale: Maintains a stable pH environment optimal for receptor-ligand interaction. Buffer composition can impact binding.[17]
Wash Buffer Cold Assay Buffer (e.g., 4°C 50 mM Tris-HCl). Rationale: Cold buffer slows the dissociation rate of the radioligand from the receptor during washing, preserving the specific signal.[18]
Filtration Plates 96-well glass fiber filter plates (e.g., GF/B or GF/C). Rationale: Glass fibers non-specifically bind the cell membranes while allowing unbound ligand to pass through. Pre-soaking in a blocking agent like polyethyleneimine (PEI) can reduce non-specific filter binding of some radioligands.
Scintillation Cocktail A high-efficiency cocktail compatible with aqueous samples and filters. Rationale: The cocktail contains fluors that emit light when excited by radioactive decay, allowing quantification.
Equipment Vacuum manifold, liquid scintillation counter, multi-channel pipettes, plate shaker.

Detailed Experimental Protocols

Protocol 1: Receptor Membrane Preparation (General)

This protocol describes a general method for preparing membranes from cultured cells.

  • Cell Harvest: Grow cells expressing the receptor of interest to ~90% confluency. Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 min at 4°C.

  • Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4). Use a Polytron homogenizer or pass the suspension through a fine-gauge needle to lyse the cells.

    • Scientist's Note: The goal is to rupture the cell membrane to release intracellular contents while keeping the receptor-embedded membranes intact. Avoid excessive foaming.

  • Membrane Isolation: Centrifuge the lysate at 40,000 x g for 20 min at 4°C. The pellet contains the cell membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step. This wash removes cytosolic proteins that may interfere with the assay.[19]

  • Final Preparation: Resuspend the final pellet in a smaller volume of Assay Buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Competitive Inhibition Assay

  • Prepare Reagents: Thaw all reagents (membranes, radioligand, test compound) on ice. Prepare serial dilutions of the "2-Amino-1-(1-piperidinyl)-1-propanone HCl" stock solution in Assay Buffer. A typical range would span from 10⁻¹¹ M to 10⁻⁴ M.

  • Assay Plate Setup: The assay is typically performed in a 96-well plate format in triplicate.

Component Total Binding Wells Non-Specific Binding (NSB) Wells Test Compound Wells
Assay Buffer50 µL--
Unlabeled Ligand (for NSB)-50 µL (e.g., 10 µM Haloperidol)-
Test Compound Dilutions--50 µL
Radioligand50 µL (at a final conc. near its Kₑ)50 µL (at a final conc. near its Kₑ)50 µL (at a final conc. near its Kₑ)
Receptor Membranes100 µL (e.g., 20-50 µg protein)100 µL (e.g., 20-50 µg protein)100 µL (e.g., 20-50 µg protein)
Total Volume 200 µL 200 µL 200 µL
  • Incubation: Seal the plate and incubate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). Place on a plate shaker for gentle agitation.

    • Scientist's Note: The optimal incubation time and temperature should be determined during assay development. Equilibrium is reached when the amount of bound radioligand no longer increases over time.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate.[20] Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

    • Rationale: Speed is critical. A slow filtration and washing process can allow for significant dissociation of the radioligand-receptor complex, leading to an underestimation of binding.[18]

  • Drying & Counting: Dry the filter plate under a heat lamp or overnight. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

The raw CPM data must be processed to determine the Kᵢ value.

G cluster_data Data Processing Pipeline D1 Raw CPM Data (Total, NSB, Test Compound) D2 Calculate Mean NSB CPM D1->D2 D3 Calculate Specific Binding (SB): SB = (CPM_sample - Mean_NSB) D2->D3 D4 Calculate % Inhibition: 100 * (1 - (SB_sample / SB_total)) D3->D4 D5 Plot % Inhibition vs. log[Compound] D4->D5 D6 Non-Linear Regression (Sigmoidal Dose-Response) D5->D6 D7 Determine IC50 (Concentration at 50% Inhibition) D6->D7 D8 Determine Hill Slope (nH) D6->D8 D9 Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) D7->D9 D10 Final Ki Value D9->D10

Caption: Step-by-step data analysis pipeline from raw counts to the final Ki value.

Step 1: Calculate Specific Binding Specific Binding = Total Binding (CPM) - Non-Specific Binding (NSB) (CPM).

Step 2: Generate Competition Curve Plot the specific binding at each concentration of the test compound as a percentage of the total specific binding (where no competitor is present) against the logarithm of the competitor concentration.

Step 3: Determine IC₅₀ and Hill Slope Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. This will yield the log(IC₅₀) and the Hill slope (nₑ).[14]

Step 4: Calculate the Kᵢ using the Cheng-Prusoff Equation The Kᵢ is a more accurate measure of affinity as it is independent of the assay conditions.[11]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • IC₅₀: The concentration of the test compound that inhibits 50% of specific binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Interpretation of the Hill Coefficient (nₑ): The Hill coefficient, or slope factor, provides insight into the nature of the binding interaction.[21][22]

  • nₑ ≈ 1.0: Suggests that the test compound binds in a simple, competitive manner to a single population of receptors, following the law of mass action.[21]

  • nₑ < 1.0: May indicate negative cooperativity or that the compound is binding to multiple receptor sites with different affinities.[22][23]

  • nₑ > 1.0: Suggests positive cooperativity, where the binding of one molecule of the test compound increases the receptor's affinity for subsequent molecules.[23][24]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand is "sticky" or binding to the filter. Receptor concentration is too low.Add a blocking agent like BSA (0.1%) to the assay buffer.[18] Pre-treat filters with PEI. Increase the amount of receptor membrane per well.
Low Specific Binding Signal Receptor preparation is inactive or degraded. Radioligand concentration is too low or has degraded. Insufficient incubation time.Verify receptor integrity via Western blot.[18] Check radioligand expiration and specific activity. Perform a time-course experiment to ensure equilibrium is reached.
High Well-to-Well Variability Inaccurate pipetting. Incomplete mixing. Inconsistent washing during filtration.Use calibrated pipettes. Ensure thorough mixing after adding all components. Ensure the vacuum manifold provides even suction across all wells.
Shallow or Incomplete Competition Curve Compound insolubility at high concentrations. Compound has very low affinity for the target.Check the solubility of the test compound in the assay buffer. If necessary, test a wider concentration range.

References

  • Scatchard, G. (1949). The attractions of proteins for small molecules and ions. Annals of the New York Academy of Sciences, 51(4), 660-672. [Link]

  • Abbas, M., et al. (2015). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Bioorganic & Medicinal Chemistry, 23(15), 4657-4668. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Analysis of Receptor–Ligand Interactions. Lung Biology in Health and Disease, 66, 23-44. [Link]

  • Munson, P. J., & Rodbard, D. (1988). Analysis of Competition Binding Assays: Assessment of the Range of Validity of a Commonly Invoked Assumption. Journal of Receptor Research, 8(1-4), 533-551. [Link]

  • Jacobs, S., & Cuatrecasas, P. (1981). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 677(2), 221-229. [Link]

  • GraphPad Software. (2023). Competitive Binding Data with One Class of Receptors. [Link]

  • Taylor & Francis. (n.d.). Hill coefficient – Knowledge and References. [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. [Link]

  • GraphPad Software. (2026). Key concepts: Competitive binding. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 1971-1988. [Link]

  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In Signal Transduction Protocols (pp. 1-16). Humana Press. [Link]

  • The Assay Guidance Manual. (2012). Scatchard Plot for Ligand Receptor binding analysis. [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16. [Link]

  • ResearchGate. (n.d.). RADIOLIGAND ASSAY | Science topic. [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. [Link]

  • Khan Academy. (n.d.). Cooperativity and the Hill coefficient. [Link]

  • Structural Biology @ Vanderbilt. (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. [Link]

  • Goutelle, S., et al. (2008). Hill coefficients, dose–response curves and allosteric mechanisms. Fundamental & Clinical Pharmacology, 22(6), 633-648. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 1971-1988. [Link]

  • The Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Wikipedia. (n.d.). Hill equation (biochemistry). [Link]

  • Lavrinenko, I. A., et al. (2022). New Interpretation of the Hill Coefficient. Biophysics, 67(4), 543-547. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • PubChem. (n.d.). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1). [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. [Link]

  • Leurs, R., et al. (1994). Modulation of antagonist binding to histamine H1-receptors by sodium ions and by 2-amino-2-hydroxymethyl-propan-1,3-diol HCl. British Journal of Pharmacology, 111(4), 1262-1268. [Link]

  • Wikipedia. (n.d.). Bupropion. [Link]

Sources

Application Notes and Protocols for the Utilization of 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride as a versatile chemical intermediate. The focus is on leveraging its unique structural features—a primary amine and a piperidinyl ketone moiety—for the synthesis of novel piperidine-based derivatives with potential therapeutic applications. This guide furnishes detailed protocols, explains the underlying chemical principles, and offers insights into the design of synthetic routes for drug discovery programs.

Introduction: The Strategic Value of the Aminoketone Scaffold

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral aminoketone that serves as a valuable building block in medicinal chemistry. The piperidine ring is a privileged scaffold, present in numerous FDA-approved drugs, and is known to favorably influence pharmacokinetic properties such as metabolic stability and lipophilicity.[1][2] The presence of a primary amino group and a ketone functionality in the title compound offers two reactive handles for a variety of chemical transformations, including nucleophilic substitution, acylation, and reductive amination.[3][4] This dual reactivity allows for the systematic structural modification and exploration of the chemical space around the piperidine core, which is crucial for the development of new therapeutic agents, particularly those targeting the central nervous system.[3]

The hydrochloride salt form of this intermediate enhances its solubility in aqueous and some organic media, facilitating its use in a range of reaction conditions.[3] The chiral center at the C2 position of the propanone backbone allows for the synthesis of enantiomerically pure final compounds, which is a critical consideration in modern drug development to minimize off-target effects and improve therapeutic indices.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference(s)
Chemical Name 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride[5]
Synonym(s) 1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride[5]
CAS Number 1097653-04-7[5]
Molecular Formula C₈H₁₇ClN₂O[6]
Molecular Weight 192.69 g/mol [6]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents like methanol and DMSO.[3]
Storage Conditions Store in a cool, dry place, sealed under inert gas.[6]

Core Synthetic Transformations: A Mechanistic Overview

The utility of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride as an intermediate stems from its ability to undergo a variety of chemical reactions at its two primary functional groups. The following diagram illustrates the key reaction pathways.

G cluster_start Starting Intermediate cluster_reactions Key Reactions cluster_products Derivative Classes start 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride acylation N-Acylation / Amide Coupling start->acylation R-COCl or R-COOH, Coupling Agent reductive_amination Reductive Amination start->reductive_amination R'-CHO, NaBH(OAc)₃ reduction Ketone Reduction start->reduction NaBH₄ or LiAlH₄ amides N-Acyl Piperidine Derivatives acylation->amides amines Substituted Amino Piperidines reductive_amination->amines alcohols Amino-alcohol Piperidines reduction->alcohols G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification dissolve 1. Dissolve intermediate, carboxylic acid, and DMAP in anhydrous DCM. inert 2. Place under inert atmosphere and cool to 0°C. dissolve->inert add_base 3. Add DIEA/TEA dropwise. inert->add_base add_edc 4. Add EDC.HCl portion-wise. add_base->add_edc warm 5. Warm to room temperature and stir overnight. add_edc->warm quench 6. Quench with water. warm->quench Monitor by TLC/LC-MS wash_bicarb 7. Wash with sat. NaHCO₃. quench->wash_bicarb wash_brine 8. Wash with brine. wash_bicarb->wash_brine dry 9. Dry organic layer (Na₂SO₄). wash_brine->dry concentrate 10. Concentrate in vacuo. dry->concentrate purify 11. Purify by column chromatography. concentrate->purify G cluster_derivatives Primary Derivatives cluster_applications Potential Therapeutic Areas intermediate 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride amide N-Acyl Derivative (via Amide Coupling) intermediate->amide alkyl_amine N-Alkyl Derivative (via Reductive Amination) intermediate->alkyl_amine cns CNS Disorders amide->cns alkyl_amine->cns antipsychotic Antipsychotics antidepressant Antidepressants neuroprotective Neuroprotective Agents

Sources

Application Note: 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride as a Versatile Chiral Building Block for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. It details the molecule's physicochemical properties, strategic applications in synthesis, and step-by-step protocols for its derivatization. By leveraging its key structural features—a nucleophilic primary amine, a reactive β-keto group, and a conformationally rigid piperidine moiety—this compound serves as an invaluable chiral starting material for generating diverse libraries of novel chemical entities with therapeutic potential, particularly in the realm of neuroscience.

Introduction: A Scaffold of Opportunity in Medicinal Chemistry

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral α-aminoketone belonging to the broader class of cathinone derivatives.[1] While some molecules in this class are known for their psychoactive properties, the core scaffold is a powerful and legitimate tool in rational drug design.[2][3][4] Its structure presents multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The hydrochloride salt form enhances its stability and solubility in aqueous media, simplifying its use in various reaction conditions.[5]

The molecule's utility stems from three key features:

  • Chiral Center: The stereocenter at the C2 position allows for the synthesis of enantiomerically pure compounds, which is critical as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3][5]

  • Reactive Handles: The primary amine and the adjacent ketone group are versatile functional groups that can participate in a wide array of chemical transformations.[5]

  • Piperidine Moiety: This saturated heterocycle is a common feature in many approved drugs. It imparts lipophilicity, can influence binding to biological targets, and provides a rigid framework to orient other functional groups.

This guide will explore the synthetic potential of this building block and provide validated protocols for its application.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₈H₁₇ClN₂O[5][6][7]
Molecular Weight 192.69 g/mol [5][6][7]
CAS Number 19130-94-0 (racemate)
916762-49-7 ((S)-enantiomer)[6]
720001-82-1 ((R)-enantiomer)[5]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents[5]
Topological Polar Surface Area (TPSA) 46.33 Ų[6]
Critical Safety and Handling Protocols

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is classified as a corrosive and irritant substance.[7][8][9] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the solid and its solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[10]

The Synthetic Versatility of the Scaffold

The synthetic power of 2-Amino-1-(1-piperidinyl)-1-propanone lies in the distinct reactivity of its functional groups. Understanding these sites allows for the strategic design of synthetic routes to target molecules.

Caption: Key reactive sites of 2-Amino-1-(1-piperidinyl)-1-propanone.

The primary amine serves as an excellent nucleophile for forming amides, sulfonamides, and secondary amines, while the ketone provides a handle for reduction to a secondary alcohol or for the construction of heterocyclic systems.

Synthetic_Pathways cluster_transformations Core Synthetic Transformations cluster_products Resulting Scaffolds start 2-Amino-1-(1-piperidinyl) -1-propanone HCl acylation N-Acylation / N-Sulfonylation (R-COCl or R-SO₂Cl) start->acylation reductive_amination Reductive Amination (R'-CHO, NaBH(OAc)₃) start->reductive_amination ketone_reduction Ketone Reduction (NaBH₄) start->ketone_reduction heterocycle Heterocycle Formation (e.g., Condensation) start->heterocycle amide N-Acyl / N-Sulfonyl Derivatives acylation->amide sec_amine N-Alkyl Derivatives reductive_amination->sec_amine amino_alcohol Amino Alcohol Derivatives ketone_reduction->amino_alcohol heterocyclic_core Pyrazines, etc. heterocycle->heterocyclic_core

Caption: Major synthetic pathways using the title compound.

Application Protocol 1: Synthesis of an N-Benzoyl Derivative

This protocol details a standard Schotten-Baumann reaction to synthesize an amide derivative, a common first step in exploring SAR. The amide bond formation neutralizes the basic amine and introduces a new substituent group for probing interactions with biological targets.

Protocol 4.1: Synthesis of N-(1-oxo-1-(piperidin-1-yl)propan-2-yl)benzamide

Rationale: This procedure demonstrates the fundamental reactivity of the primary amine. Triethylamine is used as an organic base to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.

Materials and Reagents:

ReagentM.W.AmountMoles
(S)-2-Amino-1-(1-piperidinyl)-1-propanone HCl192.691.0 g5.19 mmol
Dichloromethane (DCM), anhydrous-25 mL-
Triethylamine (TEA)101.191.52 mL10.9 mmol
Benzoyl Chloride140.570.66 mL5.71 mmol
Saturated aq. NaHCO₃-20 mL-
Brine-20 mL-
Anhydrous MgSO₄-~2 g-

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (1.0 g, 5.19 mmol) and anhydrous dichloromethane (25 mL).

  • Basification: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (1.52 mL, 10.9 mmol, 2.1 eq.) dropwise over 5 minutes. The purpose of adding a slight excess of base is to neutralize both the HCl salt of the starting material and the HCl generated in situ. Stir for 15 minutes until the solid dissolves.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (0.66 mL, 5.71 mmol, 1.1 eq.) dropwise. A white precipitate (triethylammonium chloride) will form immediately.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Ethyl Acetate:Hexanes as the mobile phase. The starting material is polar and will remain at the baseline, while the product will have a higher Rf value.

  • Workup: Once the reaction is complete, quench by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution (to remove excess benzoyl chloride and HCl) and 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure N-benzoyl derivative.

Self-Validating Characterization:

AnalysisExpected Outcome
¹H NMR (400 MHz, CDCl₃) Appearance of aromatic protons (~7.4-7.8 ppm), an amide N-H proton (~6.5-7.5 ppm, broad), and disappearance of the primary amine protons.
¹³C NMR (100 MHz, CDCl₃) Appearance of aromatic carbons (~127-135 ppm) and a new amide carbonyl carbon (~167 ppm).
LC-MS (ESI+) Calculated for C₁₅H₂₀N₂O₂ [M+H]⁺: 261.16; Found: 261.2.
Yield & Purity Expected Yield: 85-95%. Purity (by HPLC): >98%.

Application Protocol 2: Reduction of the Carbonyl Group

This protocol demonstrates the selective reduction of the ketone to a secondary alcohol. This transformation removes the labile β-keto group, increases conformational flexibility, and introduces a new chiral center and a hydrogen-bond-donating hydroxyl group, significantly altering the molecule's pharmacological profile.

Protocol 5.1: Synthesis of (1S)-2-amino-1-(piperidin-1-yl)propan-1-ol

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones in the presence of amides (the piperidine is a secondary amide). The reaction is performed in methanol, a protic solvent that facilitates the reduction mechanism.

Reduction_Workflow start Dissolve Starting Material in Methanol step2 Cool to 0 °C (Ice Bath) start->step2 step3 Portion-wise addition of NaBH₄ step2->step3 step4 Warm to RT & Stir (Monitor by TLC) step3->step4 step5 Quench with Acetone (Destroys excess NaBH₄) step4->step5 step6 Concentrate & Workup (Aqueous Extraction) step5->step6 step7 Purify & Characterize (Amino Alcohol Product) step6->step7

Caption: Experimental workflow for ketone reduction.

Materials and Reagents:

ReagentM.W.AmountMoles
(S)-2-Amino-1-(1-piperidinyl)-1-propanone HCl192.691.0 g5.19 mmol
Methanol (MeOH), anhydrous-20 mL-
Sodium Borohydride (NaBH₄)37.830.24 g6.23 mmol
Acetone-~5 mL-
Saturated aq. NH₄Cl-20 mL-
Dichloromethane (DCM)-3 x 20 mL-
Anhydrous Na₂SO₄-~2 g-

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask with a stir bar, dissolve the (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (1.0 g, 5.19 mmol) in anhydrous methanol (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (0.24 g, 6.23 mmol, 1.2 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor by TLC (10% MeOH in DCM with 1% NH₄OH) for the disappearance of the starting material.

  • Quenching: Cool the reaction back to 0 °C and carefully add acetone (~5 mL) dropwise to quench any unreacted NaBH₄. Stir for 10 minutes.

  • Concentration: Remove the methanol under reduced pressure.

  • Workup & Extraction: To the resulting residue, add 20 mL of saturated aqueous NH₄Cl solution and extract with dichloromethane (3 x 20 mL). The use of a weak acid like NH₄Cl helps in the workup of the borate salts.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amino alcohol.

  • Purification: The product can often be of sufficient purity for subsequent steps. If required, purification can be achieved via silica gel chromatography using a mobile phase of 90:9:1 DCM:MeOH:NH₄OH.

Self-Validating Characterization:

AnalysisExpected Outcome
¹H NMR (400 MHz, CDCl₃) Disappearance of the ketone carbonyl's influence on adjacent protons. Appearance of a new proton signal for the CH-OH group.
IR Spectroscopy Disappearance of the ketone C=O stretch (~1710 cm⁻¹) and appearance of a broad O-H stretch (~3300-3400 cm⁻¹).
LC-MS (ESI+) Calculated for C₈H₁₈N₂O [M+H]⁺: 159.15; Found: 159.2.

Conclusion

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a powerful and versatile chiral building block for modern medicinal chemistry. Its readily accessible and reactive functional groups provide a robust platform for the rapid synthesis of diverse molecular libraries. The protocols outlined in this guide serve as a validated starting point for researchers aiming to leverage this scaffold in the rational design and discovery of novel, biologically active molecules.

References

  • Synthetic cathinones drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride. LookChem. [Link]

  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. PubChem CID 53444445. [Link]

  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Chemsrc. [Link]

  • Synthesis of benzo-condensed cyclic cathinone derivatives. ResearchGate. [Link]

  • Almeida, A. S., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(7), 2057. [Link]

  • Almeida, A. S., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Odesa National University Library. [Link]

  • Bou-Salah, G., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(22), 6825. [Link]

  • 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1). PubChem CID 20232110. [Link]

  • Stoyanova, E., & Stoyanov, N. (2024). Rational Design and Synthesis of Bioactive Molecules. International Journal of Molecular Sciences, 25(18), 10196. [Link]

  • Reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1,3-propanediol and carbonyl sulphide. ResearchGate. [Link]

  • Møller, K. H., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under NOx-Free Conditions. The Journal of Physical Chemistry A, 125(39), 8636-8648. [Link]

Sources

In Vitro Profiling of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride: A Guide to Preclinical Safety and Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of novel psychoactive substances (NPS) presents a continuous challenge to public health and drug development. Among these, synthetic cathinones have emerged as a prominent class, demanding rigorous preclinical evaluation. This document provides a detailed guide for the in vitro assessment of "2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride," a chiral synthetic cathinone derivative. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a strategic framework for elucidating the compound's pharmacological and toxicological profile. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible data for informed decision-making in research and drug development.

Section 1: Foundational Understanding of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral molecule, existing as (R)- and (S)-enantiomers.[1] Its structure, featuring a piperidine ring, suggests potential interactions with various neurotransmitter systems.[1][2] Structurally analogous to other synthetic cathinones, its primary mechanism of action is anticipated to involve the modulation of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] Understanding the compound's effects on these transporters is paramount, as this interaction dictates its stimulant properties and potential for abuse. Furthermore, as with many NPS, a thorough evaluation of its potential for neurotoxicity and cardiotoxicity is a critical component of its preclinical safety assessment.[5][6][7]

Section 2: Core In Vitro Assays for Pharmacological and Toxicological Profiling

A comprehensive in vitro evaluation of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride should be multi-faceted, addressing its primary pharmacological activity and key safety liabilities. The following assays represent a robust initial screening cascade.

Monoamine Transporter Uptake Assays: Elucidating the Primary Pharmacological Mechanism

Rationale: Synthetic cathinones primarily exert their stimulant effects by inhibiting the reuptake of monoamine neurotransmitters.[4] Quantifying the potency of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride at DAT, NET, and SERT is crucial for predicting its psychoactive effects and abuse potential.[8][9] Radiotracer uptake inhibition assays are the gold standard for this purpose.[10][11]

Experimental Workflow:

cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing hDAT, hNET, or hSERT prep2 Plate cells in 96-well plates prep1->prep2 assay1 Pre-incubate cells with varying concentrations of the test compound assay2 Add radiolabeled substrate ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) assay1->assay2 assay3 Incubate to allow for transporter-mediated uptake assay2->assay3 assay4 Terminate uptake by rapid filtration and washing assay3->assay4 analysis1 Quantify radioactivity using liquid scintillation counting analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Calculate IC50 values analysis2->analysis3

Caption: Workflow for Monoamine Transporter Uptake Assay.

Protocol: Radiotracer Monoamine Transporter Uptake Assay

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.[11]

  • Compound Preparation: Prepare a serial dilution of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride in assay buffer.

  • Assay Procedure:

    • Wash the cells with pre-warmed assay buffer.

    • Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.[8]

    • Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for uptake.

    • Terminate the reaction by rapidly aspirating the assay solution and washing the cells with ice-cold assay buffer.

    • Lyse the cells and transfer the lysate to scintillation vials.

  • Data Analysis:

    • Quantify the amount of radiolabel taken up by the cells using a liquid scintillation counter.

    • Plot the percentage of inhibition of uptake against the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a sigmoidal dose-response curve.[8]

Data Presentation:

TransporterTest Compound IC₅₀ (µM)Reference Compound IC₅₀ (µM)
hDATExperimental ValueCocaine: Value
hNETExperimental ValueDesipramine: Value
hSERTExperimental ValueFluoxetine: Value
In Vitro Neurotoxicity Assessment: Unveiling Potential Neuronal Damage

Rationale: Synthetic cathinones have been shown to induce neurotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and induction of apoptosis.[3][6][7] A battery of in vitro assays is necessary to comprehensively evaluate the neurotoxic potential of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Experimental Workflow:

cluster_prep Cell Culture cluster_exposure Compound Exposure cluster_assays Neurotoxicity Assays prep1 Culture neuronal cell line (e.g., SH-SY5Y) prep2 Differentiate cells to a neuronal phenotype (optional) prep1->prep2 prep3 Plate cells in multi-well plates prep2->prep3 exp1 Treat cells with varying concentrations of the test compound for a defined duration (e.g., 24, 48 hours) prep3->exp1 assay1 Cell Viability (MTT, LDH) exp1->assay1 assay2 Oxidative Stress (ROS production) exp1->assay2 assay3 Mitochondrial Health (MMP) exp1->assay3

Caption: Workflow for In Vitro Neurotoxicity Assessment.

Protocols:

  • Cell Viability Assays (MTT & LDH):

    • Cell Culture and Treatment: Culture a relevant neuronal cell line (e.g., SH-SY5Y) and expose to a range of concentrations of the test compound for 24-48 hours.

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[12][13]

      • Add MTT solution to each well and incubate.

      • Solubilize the formazan crystals and measure the absorbance.

    • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[12]

      • Collect the cell culture supernatant.

      • Perform the LDH enzymatic reaction and measure the absorbance.

  • Reactive Oxygen Species (ROS) Production Assay:

    • Cell Culture and Treatment: Expose neuronal cells to the test compound for a shorter duration (e.g., 1-6 hours).

    • Staining: Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).[14][15]

    • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

  • Mitochondrial Membrane Potential (MMP) Assay:

    • Cell Culture and Treatment: Treat neuronal cells with the test compound.

    • Staining: Stain the cells with a cationic fluorescent dye that accumulates in healthy mitochondria (e.g., TMRE, TMRM, or JC-1).[16][17]

    • Measurement: Quantify the fluorescence intensity to assess changes in MMP.[18] A decrease in fluorescence indicates mitochondrial depolarization.[17]

Data Presentation:

AssayEndpointEC₅₀ / IC₅₀ (µM)
MTTCell ViabilityExperimental Value
LDHCytotoxicityExperimental Value
ROS ProductionOxidative StressExperimental Value
Mitochondrial Membrane PotentialDepolarizationExperimental Value
In Vitro Cardiotoxicity Assessment: Evaluating Cardiac Safety

Rationale: Cardiotoxicity is a significant concern for many stimulant drugs and NPS.[5][19][20] The primary in vitro assay for assessing proarrhythmic risk is the hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition assay.[21][22] Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal arrhythmias.[21]

Experimental Workflow:

cluster_prep Cell Preparation cluster_assay Automated Patch Clamp cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing the hERG channel assay1 Harvest and prepare cell suspension assay2 Load cells onto the automated patch clamp system assay1->assay2 assay3 Establish whole-cell configuration assay2->assay3 assay4 Apply voltage protocols to elicit hERG currents assay3->assay4 assay5 Apply varying concentrations of the test compound assay4->assay5 analysis1 Measure hERG current inhibition analysis2 Generate concentration-response curves analysis1->analysis2 analysis3 Calculate IC50 value analysis2->analysis3

Caption: Workflow for hERG Channel Inhibition Assay.

Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[21]

  • Automated Patch Clamp: Employ an automated patch-clamp system for high-throughput screening.[22]

    • Prepare a single-cell suspension.

    • Load the cells and the test compound onto the system.

    • The system will automatically establish whole-cell recordings.

    • Apply a specific voltage protocol to elicit hERG currents.[23][24]

    • Apply a cumulative concentration of the test compound and record the inhibition of the hERG current.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of inhibition relative to the control (vehicle) response.

    • Determine the IC₅₀ value from the concentration-response curve.

Data Presentation:

ParameterValue (µM)
hERG IC₅₀Experimental Value
Positive Control
e.g., DofetilideLiterature Value
Cytochrome P450 (CYP) Inhibition Assays: Assessing Drug-Drug Interaction Potential

Rationale: The piperidine moiety is present in numerous drugs and is known to be metabolized by CYP enzymes.[25][26][27] Assessing the inhibitory potential of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride on major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4) is crucial for predicting potential drug-drug interactions.[28]

Protocol: In Vitro CYP Inhibition Assay (Incubation with Human Liver Microsomes)

  • Reagents: Human liver microsomes (HLMs), NADPH regenerating system, specific CYP probe substrates, and the test compound.

  • Incubation:

    • Pre-incubate HLMs with a range of concentrations of the test compound.

    • Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a defined time.

    • Terminate the reaction by adding a stopping solution (e.g., acetonitrile).

  • Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Determine the rate of metabolite formation at each concentration of the test compound.

    • Calculate the IC₅₀ value for the inhibition of each CYP isoform.

Data Presentation:

CYP IsoformIC₅₀ (µM)
CYP1A2Experimental Value
CYP2B6Experimental Value
CYP2C9Experimental Value
CYP2C19Experimental Value
CYP2D6Experimental Value
CYP3A4Experimental Value

Section 3: Interpretation and Next Steps

The data generated from this in vitro screening cascade will provide a comprehensive initial profile of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

  • High potency at DAT and NET with lower potency at SERT would suggest a classic stimulant profile with a high potential for abuse.

  • Low micromolar IC₅₀ values in neurotoxicity assays would raise significant safety concerns and may warrant further investigation into the specific mechanisms of cell death.

  • Potent hERG inhibition (IC₅₀ < 10 µM) would be a major red flag for cardiotoxicity, potentially halting further development.

  • Significant CYP inhibition would indicate a high likelihood of drug-drug interactions, requiring careful consideration in any future clinical studies.

Based on these initial findings, further in-depth studies may be warranted, including mechanistic neurotoxicity studies, evaluation of other cardiac ion channels, and in vivo studies to confirm the in vitro findings.

References

  • Hondebrink, L., et al. (2019). Cardiotoxicity screening of illicit drugs and new psychoactive substances (NPS) in human iPSC-derived cardiomyocytes using microelectrode array (MEA) recordings. Archives of Toxicology, 93(10), 2845-2857.
  • Hondebrink, L., et al. (2019). Cardiotoxicity screening of illicit drugs and new psychoactive substances (NPS) in human iPSC-derived cardiomyocytes using microelectrode array (MEA) recordings. ResearchGate. Available from: [Link]

  • Watterson, L. R., et al. (2018). Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation?. Psychopharmacology, 235(11), 3145-3161.
  • Valente, M. J., et al. (2014). Neurotoxicology of Synthetic Cathinone Analogs. Current neuropharmacology, 12(1), 15-23.
  • Crumb, W. J., et al. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available from: [Link]

  • Hondebrink, L., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology, 10, 1633.
  • Delaunois, A., et al. (2017). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in molecular biology (Clifton, N.J.), 1544, 131-144.
  • Delaunois, A., et al. (2017). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Springer Protocols. Available from: [Link]

  • Valente, M. J., et al. (2020). Psychoactive Bath Salts and Neurotoxicity Risk. International journal of molecular sciences, 21(9), 3073.
  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(10), 646-656.
  • Papsun, D., et al. (2020). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. Journal of clinical medicine, 9(12), 3975.
  • Neuronal Cell viability and cytotoxicity assays. Neuro-Zone. Available from: [Link]

  • Kandasamy, K., et al. (2017). Mitochondrial Membrane Potential Assay. Assay guidance manual.
  • Gissot, L., et al. (2017). Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. Methods in molecular biology (Clifton, N.J.), 1544, 115-130.
  • Leist, M., et al. (2021). PeriTox-M, a Cell-Based Assay for Peripheral Neurotoxicity with Improved Sensitivity to Mitochondrial Inhibitors. Cells, 10(9), 2434.
  • Tsurudome, K., et al. (2019). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system. Sophion Bioscience. Available from: [Link]

  • Nicholls, D. G. (2000). Mitochondrial Membrane Potential and Glutamate Excitotoxicity in Cultured Cerebellar Granule Cells. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(22), 8345-8353.
  • Incucyte® Mitochondrial Membrane Potential Assay. Sartorius. Available from: [Link]

  • Elliott, S. P. (2013). Cardiovascular toxicity of novel psychoactive drugs: lessons from the past. Cardiovascular toxicology, 13(4), 311-319.
  • Bonventre, J. V., et al. (2021). First-Generation Synthetic Cathinones Produce Arrhythmia in Zebrafish Eleutheroembryos: A New Approach Methodology for New Psychoactive Substances Cardiotoxicity Evaluation. International journal of molecular sciences, 22(16), 8886.
  • Alexidis, A., et al. (2013). Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics. European journal of medicinal chemistry, 69, 541-551.
  • Detecting ROS in Müller Glial Cells Using DCF. JoVE. Available from: [Link]

  • Schildknecht, S., et al. (2017). Development of a neurotoxicity assay that is tuned to detect mitochondrial toxicants. Archives of toxicology, 91(1), 389-402.
  • Sakloth, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(11), 1648-1657.
  • Chen, C. Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS medicinal chemistry letters, 2(8), 589-593.
  • Schifano, F., et al. (2019). Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts andPerspectives.
  • Special Issue : Exposure Pathways and Health Implications of Environmental Chemicals. MDPI. Available from: [Link]

  • Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis?. AMiner. Available from: [Link]

  • Cell viability and toxicity were determined by MTT (A) and LDH assay... ResearchGate. Available from: [Link]

  • Holder, A. L., et al. (2007). Particle-induced artifacts in the MTT and LDH viability assays. Chemical research in toxicology, 20(11), 1875-1881.
  • Chen, C. Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Available from: [Link]

  • Lukiw, W. J., et al. (2012). Generation of Reactive Oxygen Species (Ros) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. ResearchGate. Available from: [Link]

  • Sakloth, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Available from: [Link]

  • Screening Assay: Oxidative Stress In Feline Astrocyte Cell Line, G355-5 l Protocol Preview. JoVE. Available from: [Link]

  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. PubChem. Available from: [Link]

  • Wilson, C., et al. (2018). Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. Antioxidants (Basel, Switzerland), 7(7), 89.
  • Wang, Y., et al. (2016). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton transactions (Cambridge, England : 2003), 45(48), 19326-19335.
  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International journal of neuropsychopharmacology, 22(10), 646-656.
  • Wójcikowski, J., et al. (2006). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE.
  • Oswald, M. C. W., et al. (2018). Reactive oxygen species regulate activity-dependent neuronal plasticity in Drosophila. eLife, 7, e39393.
  • Sitte, H. H., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.16.1-12.16.27.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific rationale behind each step, enabling you to optimize your synthetic route for higher yield and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, providing quick and accessible answers to get you started.

1. What is a common and reliable synthetic route for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride?

A widely employed and robust two-step synthesis involves the coupling of N-Boc-protected alanine (Boc-Ala-OH) with piperidine, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the desired hydrochloride salt. This method offers good control over the reaction and generally results in high yields.

2. What are the critical parameters to control during the coupling reaction of Boc-Ala-OH and piperidine?

The key to a successful coupling reaction is the choice of coupling agent and reaction conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Maintaining an anhydrous environment and controlling the temperature are crucial to prevent hydrolysis of the activated species and minimize side product formation.

3. Why is the hydrochloride salt of the final product typically desired?

The hydrochloride salt of 2-Amino-1-(1-piperidinyl)-1-propanone enhances its stability and crystallinity, making it easier to handle, purify, and store.[] The salt form also improves its solubility in aqueous solutions, which can be advantageous for certain applications.[2]

4. What are the expected spectroscopic characteristics of the final product?

While specific spectral data can vary slightly based on the solvent and instrument used, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the piperidine ring protons, the α-proton of the alanine moiety, and the methyl protons. The amine proton may appear as a broad singlet.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the piperidine ring, and the α-carbon and methyl carbon of the alanine backbone. The carbonyl carbon signal typically appears significantly downfield.[3]

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and a strong C=O stretching of the ketone.

5. How can I assess the enantiomeric purity of my final product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product. Alternatively, NMR spectroscopy using a chiral solvating agent or derivatization with a chiral auxiliary can be employed to differentiate the enantiomers.[2]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during your synthesis.

A. Amide Coupling Stage: (S)-2-(tert-butoxycarbonylamino)-1-(piperidin-1-yl)propan-1-one

Issue 1: Low or No Product Formation

  • Question: My TLC/LC-MS analysis shows unreacted Boc-Ala-OH and piperidine with little to no formation of the desired amide. What could be the problem?

  • Answer: This issue often points to inefficient activation of the carboxylic acid or problems with the nucleophilic attack by piperidine.

    • Causality & Explanation: For the amide bond to form, the carboxylic acid of Boc-Ala-OH needs to be converted into a more reactive species (an activated ester or similar intermediate) by the coupling agent. If the coupling agent is old, has degraded due to moisture, or is used in insufficient amounts, the activation will be incomplete. Similarly, if the reaction environment is not anhydrous, the activated species can be hydrolyzed back to the carboxylic acid. Piperidine, being a secondary amine, is a good nucleophile, but its reactivity can be hampered by steric hindrance or the presence of acidic impurities that protonate it.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use fresh, high-quality coupling agents (e.g., EDC, HATU) and ensure they have been stored under anhydrous conditions.

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents (e.g., dichloromethane (DCM), dimethylformamide (DMF)). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Optimize Stoichiometry: Typically, a slight excess of the coupling agent (1.1-1.2 equivalents) and the amine (1.1 equivalents) relative to the carboxylic acid is recommended.

      • Add a Base: Include a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize any hydrochloride salts of the coupling agents and to act as a proton scavenger.

      • Consider an Additive: The use of HOBt or OxymaPure can accelerate the coupling reaction and minimize side reactions.

Issue 2: Formation of a White Precipitate (Urea Byproduct)

  • Question: A significant amount of white precipitate formed in my reaction mixture when using DCC or EDC, making stirring difficult and workup complicated. What is this precipitate and how can I manage it?

  • Answer: The precipitate is likely the urea byproduct of the carbodiimide coupling agent (e.g., dicyclohexylurea (DCU) if using DCC).

    • Causality & Explanation: Carbodiimide coupling reagents work by activating the carboxylic acid, and in the process, they are converted into a urea derivative. These ureas are often poorly soluble in common organic solvents like DCM and precipitate out of the reaction mixture.

    • Troubleshooting Steps:

      • Filtration: In most cases, the urea byproduct can be removed by filtration at the end of the reaction. Chilling the reaction mixture can often increase the precipitation of the urea, aiding in its removal.

      • Solvent Choice: While DCU is largely insoluble in DCM, N,N'-diisopropylurea (the byproduct of DIC) has better solubility and can sometimes simplify workup.

      • Alternative Coupling Agents: Consider using coupling agents that do not produce insoluble byproducts, such as HATU or HBTU.

Issue 3: Potential Racemization

  • Question: I am concerned about maintaining the stereochemical integrity of the alanine stereocenter during the coupling reaction. How can I minimize the risk of racemization?

  • Answer: Racemization is a potential side reaction, especially with prolonged reaction times or elevated temperatures.

    • Causality & Explanation: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize and lead to a loss of stereochemical purity.

    • Troubleshooting Steps:

      • Use Additives: The addition of HOBt or HOAt is highly effective in suppressing racemization by forming an activated ester that is less prone to oxazolone formation.

      • Control Temperature: Perform the coupling reaction at a low temperature (e.g., starting at 0 °C and slowly warming to room temperature).

      • Minimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as it is complete.

Parameter Recommendation for Optimal Coupling Rationale
Coupling Agent HATU, HBTU, or EDC/HOBtHigh efficiency and suppression of side reactions.
Solvent Anhydrous DMF or DCMGood solubility for reactants and inertness.
Base DIPEA or NMM (1.5-2.0 equiv.)Neutralizes acidic byproducts without competing as a nucleophile.
Temperature 0 °C to Room TemperatureMinimizes racemization and other side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of activated species.
B. Deprotection and Salt Formation Stage

Issue 1: Incomplete Boc Deprotection

  • Question: After treating my Boc-protected intermediate with acid, my NMR spectrum still shows the presence of the Boc group. Why did the deprotection not go to completion?

  • Answer: Incomplete deprotection is usually due to insufficient acid strength or concentration, or inadequate reaction time.

    • Causality & Explanation: The Boc group is cleaved under acidic conditions via the formation of a stable tert-butyl cation. The efficiency of this cleavage depends on the strength and concentration of the acid.

    • Troubleshooting Steps:

      • Choice of Acid: A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) is highly effective. Trifluoroacetic acid (TFA) in DCM is another common and potent reagent for Boc deprotection.

      • Stoichiometry: Ensure a sufficient excess of acid is used to drive the reaction to completion.

      • Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature. If the reaction is sluggish, you can extend the reaction time, but avoid excessive heating which may promote side reactions.

      • Monitoring: Follow the reaction progress by TLC or LC-MS until the starting material is fully consumed.

Issue 2: Difficulty in Isolating the Hydrochloride Salt

  • Question: After deprotection and removal of the solvent, I am left with an oil or a sticky solid that is difficult to handle and purify. How can I obtain a crystalline hydrochloride salt?

  • Answer: The physical form of the final product depends on its purity and the crystallization/precipitation technique used.

    • Causality & Explanation: The presence of residual solvent or impurities can inhibit crystallization, resulting in an oil. The choice of solvent for precipitation is also critical.

    • Troubleshooting Steps:

      • Trituration: Try triturating the oily product with a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane. This can often induce crystallization or precipitation of the product as a solid.

      • Recrystallization: If the product is a solid but impure, recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether, ethanol/diethyl ether) can improve purity and crystallinity.

      • Solvent Removal: Ensure all volatile solvents from the deprotection step (e.g., dioxane, DCM, TFA) are thoroughly removed under high vacuum.

      • Anhydrous Conditions: The presence of water can sometimes hinder the formation of a crystalline solid. Performing the final precipitation under anhydrous conditions can be beneficial.

III. Experimental Protocols

Protocol 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)-1-(piperidin-1-yl)propan-1-one
  • To a solution of N-Boc-L-alanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add piperidine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride
  • Dissolve (S)-2-(tert-butoxycarbonylamino)-1-(piperidin-1-yl)propan-1-one (1.0 eq) in a minimal amount of an appropriate solvent (e.g., methanol or ethyl acetate).

  • Add a solution of 4M HCl in dioxane (a significant excess, e.g., 5-10 eq) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt as a solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

IV. Visualizations

Synthesis_Workflow cluster_coupling Step 1: Amide Coupling cluster_deprotection Step 2: Deprotection & Salt Formation cluster_purification Workup & Purification Boc_Ala N-Boc-L-Alanine Coupling_Reagents EDC, HOBt, DIPEA in DCM Boc_Ala->Coupling_Reagents Piperidine Piperidine Piperidine->Coupling_Reagents Coupled_Product (S)-2-(tert-butoxycarbonylamino)- 1-(piperidin-1-yl)propan-1-one Coupling_Reagents->Coupled_Product 0°C to RT HCl_Dioxane 4M HCl in Dioxane Coupled_Product->HCl_Dioxane Final_Product (S)-2-Amino-1-(1-piperidinyl)- 1-propanone hydrochloride Workup_1 Aqueous Workup Coupled_Product->Workup_1 HCl_Dioxane->Final_Product RT Trituration Trituration with Diethyl Ether Final_Product->Trituration Chromatography Column Chromatography (Optional) Workup_1->Chromatography Final_Solid Crystalline Solid Trituration->Final_Solid

Caption: Synthetic workflow for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Troubleshooting_Tree Start Low Yield in Coupling Step Check_Reagents Reagents Expired or Improperly Stored? Start->Check_Reagents Anhydrous Reaction Conditions Anhydrous? Check_Reagents->Anhydrous No Success Yield Improved Check_Reagents->Success Yes (Replace Reagents) Stoichiometry Optimized Stoichiometry (Acid:Amine:Coupling Agent)? Anhydrous->Stoichiometry No Anhydrous->Success Yes (Ensure Dryness) Base Non-nucleophilic Base Added? Stoichiometry->Base No Stoichiometry->Success Yes (Adjust Ratios) Base->Success Yes (Add Base) Failure Still Low Yield Base->Failure No

Caption: Troubleshooting decision tree for low yield in the amide coupling step.

V. References

  • PubChem. 1-(2-Piperidinyl)-2-propanone. Available at: [Link]

  • PubChem. 1-(1-Piperidinyl)-1-propanone. Available at: [Link]

  • Doc Brown's Chemistry. C-13 NMR spectrum of propanone analysis of chemical shifts ppm. Available at: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? Available at: [Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides. Available at: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Byproducts in the Synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this valuable α-aminoketone intermediate. Our approach is rooted in mechanistic understanding to empower you not just to solve current issues but to anticipate and prevent future ones.

The synthesis of β-amino-carbonyl compounds like our target molecule often proceeds via the Mannich reaction, a powerful three-component condensation.[1] This reaction involves the amino alkylation of an acidic proton located alpha to a carbonyl group. In this case, the typical reactants are propanone (or a derivative), piperidine, and an aldehyde (commonly formaldehyde).[1][2] While efficient, the Mannich reaction is sensitive to reaction conditions and can lead to several undesired side products.[2][3]

This document provides in-depth, question-and-answer-based troubleshooting guides, validated analytical protocols, and a mechanistic overview to ensure the integrity of your synthesis.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

Question 1: What are the most common byproducts I should expect in my crude reaction mixture?

Answer: Based on the typical Mannich reaction pathway for this synthesis, you should be vigilant for three primary classes of byproducts:

  • Self-Condensation Products: Propanone, the ketone starting material, can undergo a base- or acid-catalyzed aldol condensation with itself to form 4-hydroxy-4-methyl-2-pentanone or its dehydration product, mesityl oxide. This is a competing reaction pathway that consumes your starting material.

  • Bis-Alkylation Products: If the reaction conditions are not carefully controlled, the initial Mannich product, which still contains an α-proton, can potentially react with a second iminium ion. This leads to a higher molecular weight byproduct. This is more common when the starting carbonyl has multiple acidic hydrogens.[4]

  • Unreacted Starting Materials: Incomplete reactions are common and can be caused by several factors, including insufficient reaction time, improper temperature, or degradation of reagents.[5]

Question 2: My overall yield is critically low, but I don't see significant byproduct peaks. What's the likely cause?

Answer: A low yield without obvious byproducts often points to issues with the formation of the key reactive intermediate or problems during workup and isolation.

  • Iminium Ion Instability: The reaction relies on the in-situ formation of an iminium ion from piperidine and formaldehyde.[4] If the pH is too high or too low, or if the temperature is excessive, this intermediate can degrade. Protic solvents like methanol or water are often used to stabilize this ion.[6]

  • Product Solubility: The hydrochloride salt of your product is generally water-soluble. During an aqueous workup, you might be losing a significant portion of your product to the aqueous layer if the pH is not optimized for extraction into an organic solvent.

  • Purification Issues: The compound may be sensitive to certain purification conditions. For instance, prolonged exposure to silica gel in column chromatography can sometimes lead to decomposition, especially if the silica is acidic.[7]

Question 3: My LC-MS shows a cluster of peaks with the same mass as my product, but they elute at different times. What are they?

Answer: This observation strongly suggests the presence of isomers. For 2-Amino-1-(1-piperidinyl)-1-propanone, the primary isomerism of concern is stereoisomerism. The molecule has a chiral center at the second carbon of the propanone backbone.[8] If your synthesis is not stereoselective, you will produce a racemic mixture of (R)- and (S)-enantiomers.[8] These enantiomers will have identical mass spectra but can often be separated using a chiral chromatography column.

Section 2: In-Depth Troubleshooting Guides

Problem 1: Identification of High Molecular Weight Byproduct (M+84 Da)

Question: My mass spectrometry analysis shows a significant peak with a mass-to-charge ratio (m/z) that is 84 Da higher than my expected product. What is this impurity and how do I eliminate it?

Answer: A mass increase of 84 Da strongly suggests the addition of a second piperidine ring. This is likely a bis-piperidine byproduct .

Causality: This type of byproduct typically forms when the initial Mannich product reacts again. The mechanism involves the formation of an enol or enolate from the desired product, which then attacks another piperidinium-derived iminium ion. This side reaction is favored by an excess of piperidine and formaldehyde, or by prolonged reaction times at elevated temperatures which allow the less reactive product to enolize and react.[3][4]

Troubleshooting Workflow:

start High MW Byproduct Detected (M+84 Da) cond1 Is [Piperidine] or [Formaldehyde] in excess? start->cond1 action1 Action: Stoichiometric Control Use 1.0-1.1 eq. of amine and aldehyde. cond1->action1 Yes cond2 Is reaction temperature > 60°C or time > 12h? cond1->cond2 No action2 Action: Modify Order of Addition Add piperidine/formaldehyde mixture slowly to the ketone solution. action1->action2 result Result: Minimized Bis-Alkylation Byproduct action2->result action3 Action: Lower Temperature & Time Run reaction at RT-40°C. Monitor by TLC/LC-MS for completion. cond2->action3 Yes cond2->result No, investigate other side reactions action3->result

Caption: Standard workflow for the identification and confirmation of unknown byproducts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • MS Detector: Use Electrospray Ionization (ESI) in positive mode. Scan a mass range of m/z 50-500. [5]3. Data Analysis: Identify the molecular weight of the main product and any significant impurities. Use this data to propose potential structures.

  • Isolation (if necessary): Use preparative HPLC with the analytical method as a starting point to isolate sufficient material of the unknown byproduct for NMR analysis.

  • Structural Elucidation:

    • Dissolve 5-10 mg of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and, if needed, 2D NMR (COSY, HSQC) spectra to definitively determine the structure. [9]

Appendix A: The Mannich Reaction Mechanism

Mannich_Reaction cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Enol Formation cluster_2 Step 3: C-C Bond Formation Piperidine Piperidine Iminium Piperidinium Iminium Ion Piperidine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Enol Propanone Enol Product 2-Amino-1-(1-piperidinyl) -1-propanone Iminium->Product Propanone Propanone Propanone->Enol (Acid/Base Cat.) Enol->Product Iminium_ref Iminium Ion Enol_ref Enol

Caption: Simplified mechanism of the Mannich reaction for the synthesis of the target compound.

References

  • PSIBERG. (2024, January 8). Mannich Reaction: Mechanism, Variations & Applications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Mannich reaction. Retrieved from [Link]

  • LookChem. (n.d.). 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Different strategies for preparing the α‐amino ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

  • ResearchGate. (2020). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Retrieved from [Link]

  • PubMed. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • PubMed. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (CAS Nos. include 1097653-04-7, 916762-49-7 for the S-enantiomer). This molecule is a versatile building block in pharmaceutical research and development.[1][2] As a hydrochloride salt, it exhibits good solubility in aqueous media, making it convenient for a wide range of experimental applications.[3] However, the stability of this compound in solution is a critical parameter that is often overlooked, leading to issues with experimental reproducibility and data interpretation.

Publicly available, in-depth stability data for this specific molecule in solution is limited. Therefore, this guide is built upon fundamental principles of chemical stability, drawing parallels from structurally related amino ketones and established pharmaceutical stability testing guidelines.[4][5] Our goal is to provide you, the researcher, with the knowledge to proactively address potential stability challenges, troubleshoot issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for preparing a stock solution?

For initial stock solutions, we recommend using a high-purity, anhydrous solvent in which the compound is freely soluble. While the hydrochloride salt form enhances aqueous solubility, for long-term storage, organic solvents like DMSO or anhydrous ethanol are often preferred to minimize the risk of hydrolysis.

For aqueous solutions, the use of a buffered system is critical. The pH of the solution can significantly impact the stability of the amino and ketone functional groups. We advise preparing fresh aqueous solutions for each experiment. If storage is unavoidable, filter-sterilize the solution and store in small, tightly sealed aliquots at ≤ -20°C. The solid form should be stored sealed in a dry environment at 2-8°C.[6]

Q2: What are the primary factors that can cause degradation of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride in solution?

The stability of this compound in solution is primarily influenced by four factors:

  • pH: The compound contains a primary amine and an amide (within the piperidinyl-propanone structure), making it susceptible to pH-dependent degradation pathways.

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[7]

  • Oxidation: The amine group can be susceptible to oxidation, a process that can be catalyzed by trace metal ions or initiated by atmospheric oxygen.[4]

  • Light: Exposure to UV or high-intensity visible light can lead to photodegradation.[8]

Q3: How does solution pH affect the stability of the compound?

The pH of your solution is one of the most critical variables.

  • Alkaline Conditions (pH > 8): At higher pH, the primary amine group is deprotonated, making it a more potent nucleophile and more susceptible to oxidative degradation.[4] Amide bonds can also undergo base-catalyzed hydrolysis, although this is generally slower.

  • Acidic Conditions (pH < 4): While the compound is supplied as a hydrochloride salt and is likely more stable in mildly acidic conditions, strongly acidic environments can promote hydrolysis of the amide bond over extended periods.

  • Racemization: The compound possesses a chiral center.[3] Extreme pH conditions, in conjunction with elevated temperatures, could potentially lead to racemization at the alpha-carbon to the carbonyl group, which would have significant implications for stereospecific biological assays.

We recommend using a buffer system to maintain a stable pH within the range of 4 to 7 for your experiments, unless the experimental protocol explicitly requires otherwise.

Q4: Is the compound susceptible to thermal degradation in solution?

Yes. As with most organic molecules, reaction rates, including those of degradation, increase with temperature.[7] While the solid is stable at refrigerated temperatures, solutions, especially aqueous ones, should be protected from prolonged exposure to elevated temperatures (e.g., >40°C). For compounds with similar amino alcohol structures, thermal degradation pathways have been well-documented.[9] If your experiment requires incubation at 37°C, we strongly advise assessing the compound's stability over the course of the incubation period.

Q5: Should I protect my solutions from light?

Yes. It is best practice to protect all solutions containing active pharmaceutical ingredients or key reagents from light unless photostability has been confirmed. Photodegradation can be a significant issue, leading to the formation of photo-adducts or cleavage of chemical bonds.[4] We recommend adhering to ICH Q1B guidelines for photostability testing if this is a concern for your application.[8][10] For routine lab work, simply using amber vials or wrapping containers in aluminum foil is a sufficient and effective precaution.[11]

Section 2: Troubleshooting Guide

This section addresses common experimental problems that may be linked to the instability of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Problem: I'm observing a progressive loss of compound activity or concentration in my assay over time.

This is a classic symptom of compound instability. Follow this diagnostic workflow to identify the root cause.

G start Inconsistent Results or Loss of Compound Signal check_storage 1. Review Solution Prep & Storage - Freshly prepared? - Stored at -20°C or colder? - Protected from light? start->check_storage improper_storage Root Cause Likely: Improper Handling. Action: Prepare fresh stock solution, aliquot, and store properly. check_storage->improper_storage No check_assay_cond 2. Analyze Assay Conditions - What is the buffer pH? - What is the incubation temp/duration? - Are trace metals present (e.g., in media)? check_storage->check_assay_cond Yes run_stability_exp 3. Perform Basic Stability Test (See Protocol 2) Incubate compound in assay buffer. Analyze at T=0 and T=end. check_assay_cond->run_stability_exp harsh_cond Root Cause Likely: Assay-Induced Degradation (pH, Temp, Oxidation) mitigate Action: - Adjust buffer pH. - Minimize incubation time. - Add a chelator (e.g., EDTA) if oxidation is suspected. harsh_cond->mitigate stable Compound is Stable in Assay Conditions run_stability_exp->stable No Degradation Observed unstable Compound is Degrading in Assay Conditions run_stability_exp->unstable Degradation Observed other_issue Problem is not compound stability. Investigate other experimental variables (e.g., cell health, reagent prep). stable->other_issue unstable->harsh_cond

Caption: Diagnostic workflow for troubleshooting compound instability.

Problem: I see new, unexpected peaks appearing in my HPLC or LC-MS analysis of older solutions.

These are almost certainly degradation products. The appearance of new peaks over time is the most direct evidence of compound instability.

  • Action: Do not use this solution for experiments. Prepare a fresh solution.

  • Advanced Troubleshooting: If you need to understand the degradation pathway, a forced degradation study (see Protocol 3) can help you intentionally generate and identify these degradants. Comparing the mass of the new peaks to the parent compound can provide clues. For example, a +16 Da shift often suggests oxidation.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Recommended Procedure for Preparing Stock Solutions
  • Preparation: Allow the solid 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Solvent Selection: Use high-purity, anhydrous DMSO or ethanol for long-term stock solutions. For immediate use in aqueous assays, use a high-purity, sterile buffer (e.g., PBS or HEPES) with a pH between 4 and 7.

  • Dissolution: Add the solvent to the solid to achieve the desired concentration (e.g., 10 mM). Vortex or sonicate briefly until fully dissolved.

  • Storage:

    • DMSO/Ethanol Stocks: Aliquot into single-use volumes in tightly sealed vials (amber glass or polypropylene). Store at ≤ -20°C. Avoid repeated freeze-thaw cycles.

    • Aqueous Stocks: It is strongly recommended to prepare these fresh. If short-term storage is necessary (e.g., < 24 hours), store at 2-8°C, protected from light. For longer storage, flash-freeze aliquots and store at -80°C, but stability must be validated.

Protocol 2: Basic Stability Assessment in an Aqueous Buffer

This protocol allows you to quickly assess if the compound is stable under your specific experimental conditions.

G cluster_prep Preparation cluster_samples Sample Incubation cluster_analysis Analysis cluster_conclusion Conclusion prep_solution 1. Prepare Compound Solution (e.g., 10 µM) in your exact experimental buffer. sample_t0 2a. T=0 Sample Immediately transfer an aliquot and freeze at -80°C or analyze. prep_solution->sample_t0 sample_exp 2b. Experimental Sample Incubate the remaining solution under your exact experimental conditions (e.g., 37°C for 24h, protected from light). prep_solution->sample_exp analyze_tend 3. Analyze T=end Sample At the end of the incubation period, analyze the experimental sample. sample_exp->analyze_tend compare 5. Compare Results Calculate % remaining: (Peak Area T=end / Peak Area T=0) * 100 analyze_tend->compare analyze_t0 4. Analyze T=0 Sample Thaw (if frozen) and analyze the T=0 control sample. analyze_t0->compare stable Result >95%: Compound is likely stable under these specific conditions. compare->stable >95% unstable Result <95%: Significant degradation is occurring. Re-evaluate experimental design. compare->unstable <95%

Caption: Workflow for a basic experimental stability assessment.

  • Analytical Method: A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, is required.[12][13] The method must be able to separate the parent compound from any potential degradants.

Protocol 3: Forced Degradation Study (Overview)

Forced degradation (or stress testing) is used to intentionally degrade the compound to identify potential degradation products and pathways. This is a crucial step in drug development. Samples are typically exposed to harsh conditions and then analyzed by LC-MS to identify degradants.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24hAmide bond hydrolysis
Base Hydrolysis 0.1 M NaOH at 60°C for 24hAmide bond hydrolysis, potential racemization
Oxidation 3% H₂O₂ at room temp for 24hOxidation of the amine group
Thermal Solution at 70°C for 48hGeneral thermal decomposition
Photochemical Solution exposed to light source delivering overall illumination of >1.2 million lux hours and an integrated near UV energy of >200 watt hours/square meter[8]Photolytic cleavage or rearrangement

Section 4: Summary of Stability Factors & Mitigation

FactorPotential RiskRecommended Mitigation Strategy
pH Degradation in strongly acidic or alkaline conditions.Use a buffered solution (pH 4-7). Prepare fresh.
Temperature Accelerated degradation at elevated temperatures.Store stock solutions at ≤ -20°C. Minimize time at high temps (e.g., 37°C).
Light Photodegradation upon exposure to UV/visible light.Store and handle solutions in amber vials or protect from light with foil.
Oxidation Degradation of amine group by oxygen or metal ions.Degas aqueous buffers if necessary. Consider adding a chelator (e.g., 0.1 mM EDTA) to media. Store under an inert atmosphere (e.g., Argon) for maximum protection.[14][15]
Freeze/Thaw Potential for concentration changes or degradation.Prepare single-use aliquots of stock solutions.
Microbial Contamination in non-sterile aqueous solutions can degrade the compound.[16][17]Use sterile buffers and proper aseptic technique. Filter-sterilize solutions for long-term storage.

References

  • PubChem. 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. [Link]

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • PubMed. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • ResearchGate. (2013). Dynamic analysis of carbon dioxide desorption with 2‐amino‐2‐methyl‐1‐propanol and piperazine blends. [Link]

  • ResearchGate. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]

  • National Institutes of Health (NIH). (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]

Sources

Challenges in the chiral separation of "2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride" enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Separation of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Welcome to the technical support center for the enantiomeric separation of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this chiral aminoketone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your separations effectively.

Chiral separations are often empirical, and success depends on understanding the subtle interactions between your analyte and the chiral stationary phase (CSP).[1] The structure of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride presents specific challenges due to its basic amino group, the piperidine ring, and the ketone functionality, all of which can interact with the CSP.

Part 1: Frequently Asked Questions (FAQs) - Initial Method Development

This section addresses common initial questions when setting up a chiral separation for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Q1: Where do I even begin with selecting a chiral stationary phase (CSP) for this compound?

A1: The choice of CSP is the most critical parameter in chiral separations.[2] For a basic compound like 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, several types of CSPs are good candidates for initial screening. The goal is to find a CSP that provides differential interactions with the two enantiomers.

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose): These are the most widely used CSPs and often the first choice.[3] They offer a broad range of selectivities through a combination of hydrogen bonding, dipole-dipole, and steric interactions. For aminoketones, cellulose derivatives have sometimes shown higher enantioselectivity than amylose derivatives.[3]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are excellent for polar and ionizable compounds like your amine hydrochloride.[4] They possess ionic groups, making them compatible with a wide range of mobile phases, including polar organic and reversed-phase conditions, which can be advantageous for this water-soluble salt.[4]

  • P-CAP CSPs (Synthetic Chiral Polymers): These can be effective for separating primary amines and related compounds.[5]

Initial Screening Recommendation:

CSP TypeRecommended Starting ColumnsPrimary Interaction Mechanism
Polysaccharide Chiralpak® IA, IB, IC; Chiralcel® OD, OJHydrogen bonding, π-π stacking, steric hindrance
Macrocyclic Glycopeptide CHIROBIOTIC® T, VIon-exchange, hydrogen bonding, inclusion

Q2: Which mobile phase mode should I start with: Normal-Phase, Reversed-Phase, or Polar Organic?

A2: The choice of mobile phase mode depends heavily on the chosen CSP and the solubility of your analyte. Since the compound is a hydrochloride salt, it will have good solubility in polar solvents.

  • Normal-Phase (NP): (e.g., Hexane/Isopropanol). This is a common starting point for polysaccharide columns. The non-polar bulk solvent with a polar alcohol modifier allows for fine-tuning of retention and selectivity.

  • Polar Organic Mode (POM): (e.g., Acetonitrile or Methanol). This mode is often used with both polysaccharide and macrocyclic glycopeptide CSPs. It's a good choice for polar compounds.

  • Reversed-Phase (RP): (e.g., Acetonitrile/Water with buffer). This is typically used with macrocyclic glycopeptide or specifically designed reversed-phase polysaccharide columns. Given the analyte is a salt, this mode can be very effective.

The following diagram illustrates a logical workflow for initial screening.

G cluster_0 Initial Method Development Workflow cluster_1 Polysaccharide CSPs cluster_2 Macrocyclic Glycopeptide CSPs Analyte 2-Amino-1-(1-piperidinyl)-1-propanone HCl Screen Screen on Multiple CSPs Analyte->Screen NP Normal Phase (Hexane/Alcohol) Screen->NP Try First RP Reversed Phase (ACN/H2O + Buffer) Screen->RP Try Concurrently PO Polar Organic (MeCN or MeOH) NP->PO Result Evaluate Resolution (Rs) NP->Result PO->Result PO2 Polar Organic (MeOH/Acid/Base) RP->PO2 RP->Result PO2->Result Optimize Proceed to Optimization Result->Optimize Rs > 1.5 NoSep No Separation or Poor Peak Shape Result->NoSep Rs < 1.5 ReScreen Modify Mobile Phase or Choose New CSP NoSep->ReScreen ReScreen->Screen

Caption: Initial screening workflow for chiral method development.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your experiments.

Issue 1: Poor or No Resolution (Rs < 1.2)

Symptoms:

  • A single, broad peak.

  • Two co-eluting or heavily overlapping peaks.

Causality and Troubleshooting Steps:

  • Insufficient Enantioselective Interaction: The primary cause is a lack of differential interaction between the enantiomers and the CSP.

    • Action: If you see no hint of separation, the chosen CSP/mobile phase combination is likely unsuitable. Move on to a different CSP from your screening list. Chiral separation is often an empirical process.[1]

  • Incorrect Mobile Phase Composition: The mobile phase composition dictates retention and can significantly influence selectivity.

    • Action (Normal Phase):

      • Change the Alcohol Modifier: Switch from isopropanol (IPA) to ethanol (EtOH) or vice-versa. Different alcohols can alter the hydrogen bonding interactions.

      • Adjust Alcohol Percentage: Decrease the alcohol percentage to increase retention. Sometimes, longer interaction time with the CSP improves resolution. Make small, incremental changes (e.g., from 90:10 Hexane:IPA to 95:5).

    • Action (Reversed Phase / Polar Organic):

      • Add Mobile Phase Modifiers: For a basic analyte like this, adding a small amount of a basic modifier (like diethylamine, DEA) to a normal phase system, or an acidic modifier (like trifluoroacetic acid, TFA) to a reversed-phase or polar organic system can dramatically improve peak shape and resolution. These additives work by reducing non-specific interactions with the silica support and enhancing specific chiral interactions.[6] Start with 0.1% (v/v) of the modifier.

  • Temperature Effects: Chiral separations can be highly sensitive to temperature.

    • Action: Decrease the column temperature. Lower temperatures often enhance enantioselectivity by favoring more defined interactions, although this can increase backpressure and peak width. Try running at 15°C or 20°C if you are currently at ambient temperature.[6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, often with a tailing factor > 1.5.

Causality and Troubleshooting Steps:

  • Secondary Interactions with Silica: The basic amine group can interact strongly with residual acidic silanol groups on the silica surface, causing peak tailing. This is a very common issue with basic analytes.

    • Action (Normal Phase): Add a basic modifier like DEA (0.1% - 0.5%) to the mobile phase. The DEA will compete for the active silanol sites, preventing the analyte from tailing.

    • Action (Reversed Phase): Ensure the mobile phase pH is controlled with a buffer. For a basic amine, a low pH (e.g., pH 2.5-4) will ensure the amine is protonated and can reduce silanol interactions. Use a volatile buffer like ammonium formate or ammonium acetate if MS detection is required.

  • Sample Overload: Injecting too much sample can saturate the CSP, leading to broadened and tailing peaks.

    • Action: Reduce the injection volume or the sample concentration. The lower the detectable concentration, often the better the separation.[6]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Action: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase whenever possible.

Issue 3: Inconsistent Retention Times and/or Resolution

Symptoms:

  • Retention times drift over a sequence of injections.

  • Resolution changes between runs or on different days.

Causality and Troubleshooting Steps:

  • Column Memory Effect: This is a significant issue in chiral chromatography. CSPs can "remember" previous mobile phases and additives, especially acidic or basic modifiers.[7] If a column was previously used with an acidic modifier and is now being used with a basic one (or vice-versa), it can take a very long time to re-equilibrate, leading to unstable results.[7]

    • Action:

      • Dedicate Columns: If possible, dedicate a specific column to a particular method or at least to a specific modifier type (acidic or basic).

      • Thorough Washing: Before changing methods, flush the column extensively with a strong, intermediate-polarity solvent like 100% ethanol or isopropanol (at least 30 column volumes).[6] This helps to strip strongly adsorbed modifiers from the stationary phase.

  • Insufficient Equilibration: Chiral columns often require longer equilibration times than achiral columns, especially when mobile phases are changed.

    • Action: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before the first injection. Monitor the baseline until it is stable.

  • Mobile Phase Instability:

    • Action: Prepare fresh mobile phase daily. If using additives, ensure they are fully dissolved. For normal phase, be aware that alcohol content can change due to evaporation, and trace water content in solvents can vary between batches and affect separation.[6]

The diagram below outlines a general troubleshooting process.

G cluster_0 Troubleshooting Logic Problem Identify Problem NoRes Poor Resolution Problem->NoRes BadShape Peak Tailing/Fronting Problem->BadShape Inconsistent Inconsistent Results Problem->Inconsistent Sol_NoRes1 Change Alcohol Modifier (e.g., IPA -> EtOH) NoRes->Sol_NoRes1 Sol_BadShape1 Add Modifier to Block Silanol Interactions (e.g., 0.1% DEA for NP) BadShape->Sol_BadShape1 Sol_Inconsistent1 Dedicate Column or Perform Extensive Wash (e.g., 30 vols EtOH) Inconsistent->Sol_Inconsistent1 Sol_NoRes2 Add/Change Modifier (e.g., 0.1% TFA or DEA) Sol_NoRes1->Sol_NoRes2 Sol_NoRes3 Lower Temperature Sol_NoRes2->Sol_NoRes3 Sol_NoRes4 Try a Different CSP Sol_NoRes3->Sol_NoRes4 Sol_BadShape2 Reduce Sample Load (Concentration or Volume) Sol_BadShape1->Sol_BadShape2 Sol_BadShape3 Match Sample Solvent to Mobile Phase Sol_BadShape2->Sol_BadShape3 Sol_Inconsistent2 Increase Equilibration Time Sol_Inconsistent1->Sol_Inconsistent2 Sol_Inconsistent3 Prepare Fresh Mobile Phase Sol_Inconsistent2->Sol_Inconsistent3

Caption: A systematic approach to troubleshooting common chiral HPLC issues.

References

  • Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife.[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.[Link]

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed.[Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications.[Link]

  • Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.[Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal.[Link]

  • How can I improve my chiral column resolution? ResearchGate.[Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.[Link]

  • Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC - NIH.[Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).[Link]

  • Trouble with chiral separations. Chromatography Today.[Link]

  • Unlock the Secrets of Chiral Resolution in Organic Compounds! YouTube.[Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.[Link]

Sources

Technical Support Center: 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on understanding and investigating the degradation pathways of this compound. We will address common questions and troubleshooting scenarios encountered during experimental work.

Section 1: Compound Overview and Initial Considerations

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral organic compound featuring a piperidine ring, which is a common scaffold in medicinal chemistry.[1][2] Its hydrochloride salt form enhances aqueous solubility, making it suitable for various biological studies and as a synthetic intermediate.[1] Understanding its stability is paramount for ensuring the integrity of experimental results, developing stable formulations, and identifying potential impurities.

Table 1: Physicochemical Properties of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

PropertyValueSource(s)
Molecular FormulaC₈H₁₇ClN₂O[3][4]
Molecular Weight192.69 g/mol [1][3]
AppearanceVaries (typically a solid)N/A
Key Functional GroupsPrimary Amine, Amide (tertiary), Piperidine Ring[1]
Common CAS Numbers1097653-04-7 (racemate), 916762-49-7 ((S)-enantiomer), 720001-82-1 ((R)-enantiomer)[1][3][4]
Section 2: FAQs on Stability and Degradation

This section addresses fundamental questions regarding the stability of pharmaceutical compounds.

Q1: What are forced degradation studies and why are they critical for my research?

Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[5] These studies are a cornerstone of pharmaceutical development for several reasons:[6][7]

  • Pathway Elucidation: They help establish the likely degradation pathways and identify the resulting degradation products.[5]

  • Method Development: The generated degradants are crucial for developing and validating stability-indicating analytical methods (SIAMs), which can resolve the active ingredient from its impurities.[8][9]

  • Intrinsic Stability: They reveal the inherent chemical vulnerabilities of the molecule, which informs formulation, packaging, and storage decisions.[5]

  • Regulatory Requirement: Regulatory bodies like the ICH mandate forced degradation studies to demonstrate the specificity of analytical methods.[6][9]

Q2: Based on its structure, what are the most probable degradation pathways for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride?

The molecule's structure contains several functional groups susceptible to degradation:

  • Amide Bond: The carbonyl-nitrogen bond between the propanone backbone and the piperidine ring is a primary target for hydrolysis under acidic or basic conditions.

  • Primary Amine (-NH₂): This group is susceptible to oxidation , which can lead to a variety of products.

  • Aliphatic C-H Bonds: The carbon-hydrogen bonds on the piperidine ring and the ethyl-amino chain can be targets for oxidative and photolytic degradation through radical mechanisms.

Section 3: Troubleshooting Guide: Investigating Degradation Pathways

This section provides a practical, step-by-step approach for researchers observing instability or wishing to proactively characterize the degradation profile of the compound.

Scenario: "I've observed a loss of my parent compound peak and the appearance of new, unknown peaks in my chromatogram over time. How do I systematically identify the cause?"

This observation strongly suggests compound degradation. The recommended approach is to perform a systematic forced degradation study. The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%, which is sufficient to generate and detect primary degradants without overly complex secondary degradation.[10]

Overall Workflow for Forced Degradation Studies

The following workflow provides a comprehensive strategy for investigating the stability of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Characterization prep Prepare Stock Solution in appropriate solvent (e.g., Water, Methanol) control Prepare Control Samples (Stock solution, no stressor) prep->control acid Acid Hydrolysis (e.g., 0.1M HCl) base Base Hydrolysis (e.g., 0.1M NaOH) oxid Oxidation (e.g., 3% H₂O₂) therm Thermal Stress (e.g., 60°C, solid & solution) photo Photolytic Stress (ICH Q1B conditions) analyze Analyze all samples by Stability-Indicating HPLC-UV control->analyze acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze purity Perform Peak Purity Analysis (PDA Detector) analyze->purity mass_bal Calculate Mass Balance purity->mass_bal identify Characterize Degradants (LC-MS/MS, NMR) mass_bal->identify

Caption: General workflow for a forced degradation study.

Protocol 1: Hydrolytic Degradation (Acid & Base)

Q: How do I test for hydrolysis, and what should I expect?

Hydrolysis targets the amide bond. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

G cluster_products Hydrolysis Products parent 2-Amino-1-(1-piperidinyl) -1-propanone prod1 Piperidine parent->prod1 H⁺/H₂O (Acid) or OH⁻ (Base) prod2 2-Amino-1-hydroxy -1-propanone (or subsequent products) parent->prod2 H⁺/H₂O (Acid) or OH⁻ (Base)

Caption: Predicted hydrolytic degradation pathway.

Step-by-Step Protocol:

  • Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Stress: To an aliquot of the solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[5]

  • Base Stress: To a separate aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.[5]

  • Control: Prepare a sample with the compound in the solvent mixture without acid or base.

  • Incubation: Store the samples at a controlled temperature (e.g., 60°C) and monitor over time (e.g., 2, 8, 24 hours). If degradation is too rapid, repeat at a lower temperature.

  • Analysis: At each time point, withdraw an aliquot, neutralize it (add an equimolar amount of base for the acid sample and acid for the base sample), and analyze immediately by HPLC.

Protocol 2: Oxidative Degradation

Q: My compound is sensitive to air exposure. How do I confirm and characterize oxidative degradation?

Oxidative stress typically targets electron-rich sites. For this molecule, the primary amine and potentially the tertiary amine within the piperidine ring are susceptible. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent.[9]

Step-by-Step Protocol:

  • Preparation: Prepare a ~1 mg/mL solution of the compound.

  • Oxidative Stress: Add a volume of 3-30% hydrogen peroxide solution.[9] A common starting point is 3% H₂O₂.

  • Control: Prepare a sample with the compound in the solvent without H₂O₂.

  • Incubation: Store the samples at room temperature, protected from light, and monitor over time (e.g., 2, 8, 24 hours). Mild heating can be applied if no degradation is observed.

  • Analysis: Analyze the samples directly by HPLC at each time point.

  • Expected Products: Potential products include N-oxides, hydroxylated species on the piperidine ring, or deamination products.

Protocol 3: Photolytic Degradation

Q: Does my compound degrade in light? How do I perform a photostability study?

Photodegradation is assessed by exposing the compound to a controlled source of UV and visible light, as specified by ICH guideline Q1B.[6] The mechanism often involves the absorption of photons, leading to the formation of excited states and free radicals.

Step-by-Step Protocol:

  • Sample Preparation: Prepare samples of the compound in both solid form (thin layer in a petri dish) and in solution (~1 mg/mL).

  • Control Samples: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples (exposed and dark control) in a calibrated photostability chamber. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, dissolve the solid samples and analyze both the solution and solid-state samples (along with their dark controls) by HPLC.

  • Expected Products: Photodegradation can be complex, potentially leading to radical-induced cleavage, dimerization, or rearrangements.

Protocol 4: Thermal Degradation

Q: How do I assess the compound's stability to heat?

Thermal degradation evaluates the stability of the compound at elevated temperatures. This is important for understanding potential degradation during manufacturing (e.g., drying) and long-term storage in hot climates.

Step-by-Step Protocol:

  • Sample Preparation: Place the compound in both solid form and in solution in separate, sealed vials.

  • Control Samples: Store identical samples at a controlled, non-elevated temperature (e.g., 2-8°C).

  • Incubation: Place the test samples in a calibrated oven at an elevated temperature (e.g., 60-80°C).

  • Analysis: Monitor the samples over a set period (e.g., 1, 3, 7 days). Analyze the samples (after dissolving the solid) and compare them against the control samples.

Section 4: Analytical Strategy and Data Interpretation

Q: I have run the stress experiments. How do I analyze the data and identify the new peaks?

A validated stability-indicating analytical method, typically a Reverse-Phase HPLC method with a PDA (Photodiode Array) detector, is essential.[8]

G A Stressed Sample B Inject into HPLC-PDA System A->B C Assess Chromatogram: - Parent Peak Area - Degradant Peak Areas B->C D Is Peak Spectrally Pure? C->D D->B No (Optimize Method) E Calculate Mass Balance D->E Yes F Identify Degradant: LC-MS/MS (Mass & Fragmentation) E->F G Isolate for NMR (If structure unclear) F->G Optional H Elucidate Structure F->H G->H

Sources

Technical Support Center: Reaction Condition Optimization for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and reaction condition optimization of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related molecules. Our guidance is rooted in established principles of amide bond formation and peptide coupling chemistry, providing you with the causal understanding needed to troubleshoot and optimize your experiments effectively.

I. Core Synthesis Overview & Key Challenges

The synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride typically involves the coupling of an N-protected L-Alanine with piperidine, followed by the removal of the protecting group and subsequent formation of the hydrochloride salt.

A common synthetic approach is outlined below:

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Salt Formation N-Protected Alanine N-Protected Alanine Coupling Amide Coupling (e.g., EDC, HATU) N-Protected Alanine->Coupling Piperidine Piperidine Piperidine->Coupling Protected Intermediate N-Protected-2-Amino-1- (1-piperidinyl)-1-propanone Coupling->Protected Intermediate Deprotection Deprotection (e.g., TFA, HCl) Protected Intermediate->Deprotection Final Product 2-Amino-1-(1-piperidinyl) -1-propanone hydrochloride Deprotection->Final Product

Caption: General two-step synthesis workflow.

The primary challenges in this synthesis often arise during the amide coupling step (Step 1), and can include:

  • Low reaction yield.

  • Formation of side products, particularly from racemization or reaction of the coupling agent.

  • Difficulties in purification.

This guide will focus on troubleshooting and optimizing this critical coupling step.

II. Troubleshooting Guide: The Amide Coupling Reaction

This section addresses specific problems you may encounter during the reaction between N-protected Alanine and piperidine.

Problem 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted N-protected Alanine and no, or very little, desired product.

Possible Causes & Solutions:

  • Ineffective Activation of the Carboxylic Acid: The cornerstone of this reaction is the conversion of the carboxylic acid on Alanine into a highly reactive intermediate that can be attacked by the nitrogen of piperidine. If this activation is inefficient, the reaction will not proceed.

    • Troubleshooting Steps:

      • Choice of Coupling Reagent: Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but can be susceptible to hydrolysis. Consider switching to a more robust phosphonium- or uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which often provides higher yields and faster reaction times.

      • Use of Additives: Reagents like HOBt (Hydroxybenzotriazole) or OxymaPure® are often used in conjunction with carbodiimides. They act as nucleophilic catalysts that form an intermediate activated ester, which is more stable and less prone to side reactions than the O-acylisourea intermediate formed with EDC alone. This can significantly improve reaction efficiency.

      • Reagent Stoichiometry: Ensure you are using a slight excess of the coupling reagent and any additives (typically 1.1-1.5 equivalents relative to the limiting reagent).

      • Reagent Quality: Coupling reagents can degrade upon exposure to moisture. Use freshly opened bottles or reagents that have been stored properly in a desiccator.

  • Insufficient Basicity: Many coupling reactions require a non-nucleophilic base to neutralize the acid released during the reaction and to deprotonate the amine, increasing its nucleophilicity.

    • Troubleshooting Steps:

      • Add a Tertiary Amine Base: Include 1.5-2.0 equivalents of a hindered base like DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) in your reaction mixture. DIPEA is often preferred as it is less nucleophilic than TEA.

      • Order of Addition: A common and effective procedure is to pre-activate the N-protected Alanine with the coupling reagent and additive for 5-15 minutes before adding piperidine and the base. This allows for the formation of the active ester intermediate without premature quenching.

Start Start Low_Yield Low Yield of Coupled Product? Start->Low_Yield Check_Activation Verify Carboxylic Acid Activation Low_Yield->Check_Activation Yes Check_Base Ensure Sufficient Basicity Low_Yield->Check_Base Yes Success Reaction Optimized Low_Yield->Success No Change_Reagent Switch to HATU/COMU Add HOBt/Oxyma Check_Activation->Change_Reagent Optimize_Stoich Use 1.2 eq. Coupling Reagent Check_Activation->Optimize_Stoich Add_Base Add DIPEA (2 eq.) Check_Base->Add_Base Preactivate Pre-activate acid before adding amine Check_Base->Preactivate Change_Reagent->Success Add_Base->Success Optimize_Stoich->Success Preactivate->Success

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of a Significant Impurity

Symptom: A major side product is observed by TLC or LC-MS, complicating purification.

Possible Causes & Solutions:

  • Racemization: The chiral center of L-Alanine is susceptible to racemization (loss of stereochemical purity) under harsh reaction conditions, especially with over-activation or prolonged exposure to base. This is a critical concern in pharmaceutical development.

    • Troubleshooting Steps:

      • Use Racemization-Suppressing Additives: HOBt and its derivatives are known to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates.

      • Control Temperature: Run the reaction at a lower temperature. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.

  • Formation of N-acylurea: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, which consumes your starting material.

    • Troubleshooting Steps:

      • Mandatory Use of Additives: This side reaction is significantly suppressed by the addition of HOBt or OxymaPure®, which rapidly traps the O-acylisourea to form the desired active ester.

      • Switch Coupling Reagent: Uronium/phosphonium reagents (HATU, HBTU, PyBOP) do not form this type of byproduct and are a reliable alternative if N-acylurea formation is a persistent issue.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: The choice of solvent is critical for solubility and reaction rate.

  • Dichloromethane (DCM): A good first choice due to its inertness and ease of removal. However, the solubility of all reagents should be checked.

  • Dimethylformamide (DMF): An excellent polar aprotic solvent that solubilizes most coupling reagents, additives, and starting materials. It is often the solvent of choice for difficult couplings. Be aware that it has a high boiling point, making it harder to remove.

  • Acetonitrile (MeCN): Another polar aprotic option that can be effective.

Q2: Which N-protecting group is best for Alanine in this synthesis?

A2: The choice depends on your overall synthetic strategy and the desired deprotection conditions.

  • Boc (tert-Butoxycarbonyl): Very common and stable to the basic conditions of the coupling reaction. It is reliably removed with strong acid (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane), which can simultaneously form the final hydrochloride salt. This is often the most straightforward approach.

  • Fmoc (9-Fluorenylmethoxycarbonyl): Stable to acidic conditions but removed with a base, typically a solution of piperidine in DMF. Given that piperidine is your reactant, using an Fmoc-protected Alanine would require a different synthetic design and is generally not recommended for this specific transformation to avoid competing deprotection reactions.

Q3: How can I best monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective methods.

  • TLC: Provides a quick, qualitative assessment. A good mobile phase (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) should clearly separate the N-protected Alanine, piperidine, and the coupled product. The consumption of the limiting reagent (usually the protected amino acid) indicates the reaction is progressing.

  • LC-MS: Offers a more definitive analysis. It confirms the formation of the product by its mass and provides a more accurate measure of the conversion of starting materials.

Q4: My final product is an oil and won't crystallize as the hydrochloride salt. What should I do?

A4: This is a common issue in purification.

  • Solvent Trituration: Try adding your crude oil (dissolved in a minimal amount of a solvent like methanol or isopropanol) dropwise into a large volume of a non-polar solvent in which your product is insoluble (e.g., diethyl ether, MTBE, or hexanes) with vigorous stirring. This often forces the salt to precipitate out.

  • Lyophilization: If the product is water-soluble, you can dissolve the crude material in water, freeze it, and lyophilize (freeze-dry) to obtain a solid powder.

  • Purity Check: An oily product can also be a sign of impurities. Ensure the purity of your free-base intermediate is high (>95%) before attempting salt formation. A final purification by column chromatography may be necessary before forming the salt.

IV. Data Summary & Recommended Starting Conditions

The following table provides a set of validated starting conditions for the coupling of Boc-L-Alanine with piperidine. These should be considered a baseline for further optimization.

ParameterRecommended ConditionRationale
N-Protected Amino Acid Boc-L-Alanine (1.0 eq)Acid-stable protecting group, allowing for one-pot deprotection and salt formation.
Amine Piperidine (1.1 eq)A slight excess ensures complete consumption of the limiting amino acid.
Coupling Reagent HATU (1.1 eq)High efficiency, fast reaction times, and reduced side products compared to carbodiimides.
Base DIPEA (2.0 eq)Non-nucleophilic base to facilitate the reaction without competing as a nucleophile.
Solvent Anhydrous DMFExcellent solubility for all reaction components.
Temperature 0 °C to Room TemperatureMinimizes potential for racemization.
Reaction Time 1-4 hoursMonitor by TLC/LC-MS for completion.

V. References

  • HATU: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • HOBt and Racemization Suppression: König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788–798. [Link]

  • Mechanism of Carbodiimide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Validation & Comparative

A Comparative Guide to 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride and Structurally Related Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a cornerstone in drug design.[1] In recent years, the versatility of the piperidine scaffold has been explored in the context of psychoactive compounds, particularly within the synthetic cathinone class. These compounds, often referred to as "designer drugs," are structurally related to cathinone, the primary psychoactive component of the khat plant (Catha edulis).[3]

This guide provides an in-depth technical comparison of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride , also known in the literature as α-piperidinopropiophenone (PIPP) , with other key piperidine and pyrrolidine-based synthetic cathinones.[4][5] We will analyze how subtle variations in chemical structure—specifically modifications to the amine ring, the α-alkyl chain, and the aromatic ring—dramatically influence pharmacological activity at monoamine transporters. This comparison is grounded in experimental data and established structure-activity relationships (SAR) to provide researchers, scientists, and drug development professionals with a clear framework for understanding and predicting the functional consequences of these molecular designs.

The Core Scaffold: A Comparative Structural Overview

The pharmacological activity of synthetic cathinones is largely dictated by their interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] The structure of the amine substituent is a critical determinant of this interaction. Here, we compare our lead compound, PIPP, which features a six-membered piperidine ring, against analogs containing a five-membered pyrrolidine ring.

  • Lead Compound: 2-Amino-1-(1-piperidinyl)-1-propanone HCl (PIPP) : The prototypical piperidine-containing cathinone in this analysis. While specific in vitro transporter binding data is not widely published, in vivo studies have demonstrated that PIPP induces conditioned place preference (CPP) in mice and reduces dopamine transporter (DAT) gene expression, suggesting a significant interaction with the dopaminergic system and a potential for abuse.[4][6]

  • Comparator 1: α-Pyrrolidinopentiophenone (α-PVP) : A well-characterized pyrrolidine analog. Replacing the piperidine ring of a PIPP-like structure with a pyrrolidine ring and extending the alkyl chain results in a potent DAT/NET inhibitor.[3][7]

  • Comparator 2: α-Pyrrolidinohexanophenone (α-PHP) : An analog of α-PVP with a longer α-carbon chain, used to illustrate the impact of alkyl chain length on potency.[8]

  • Comparator 3: Mephedrone (4-methylmethcathinone) : A cathinone derivative featuring an N-methyl group instead of a cyclic amine and a methyl substitution on the phenyl ring. This modification significantly alters its selectivity profile towards the serotonin transporter (SERT).[9][10]

G cluster_0 Comparative Structures PIPP PIPP (2-Amino-1-(1-piperidinyl)-1-propanone) aPVP α-PVP (α-Pyrrolidinopentiophenone) aPHP α-PHP (α-Pyrrolidinohexanophenone) Mephedrone Mephedrone (4-methylmethcathinone)

Figure 1: Chemical structures of PIPP and selected comparators.

Comparative Pharmacology: Interactions with Monoamine Transporters

The primary mechanism of action for these compounds is the inhibition of monoamine reuptake.[3] By blocking DAT, NET, and/or SERT, they increase the synaptic concentration of their respective neurotransmitters, leading to pronounced psychostimulant effects. The potency and selectivity of this inhibition are highly dependent on the drug's chemical structure.

Pyrrolidine-containing cathinones, such as α-PVP and α-PHP, are potent DAT and NET inhibitors with significantly less activity at SERT.[7] This profile is characteristic of drugs with high abuse potential. In contrast, compounds like mephedrone, which lack the pyrrolidine ring and have aromatic substitutions, tend to exhibit a more balanced or SERT-preferential profile, often associated with empathogenic effects in addition to stimulant properties.[9]

While direct in vitro inhibition data for PIPP is scarce, its demonstrated ability to reduce DAT gene expression in vivo strongly suggests it functions as a dopamine reuptake inhibitor.[4] Based on SAR studies comparing piperidine and pyrrolidine rings in other chemical series, it is hypothesized that PIPP is likely a less potent DAT inhibitor than its pyrrolidine-containing counterparts like α-PVP.[8]

CompoundTransporterAssay TypeIC₅₀ (nM)Reference(s)
α-PVP hDATUptake Inhibition12.8 - 28.1[3]
hNETUptake Inhibition9.0 - 39.8[3]
hSERTUptake Inhibition>10,000[3][7]
α-PHP hDATUptake Inhibition12.0
hNETUptake Inhibition47.0
hSERTUptake Inhibition>10,000
Mephedrone hDATUptake Inhibition1180[9]
hNETUptake Inhibition259[9]
hSERTUptake Inhibition936[9]

Table 1: Comparative in vitro potency of selected synthetic cathinones at human (h) monoamine transporters (DAT, NET, SERT). IC₅₀ values represent the concentration required to inhibit 50% of radiolabeled substrate uptake.

G cluster_pathway Monoamine Reuptake Inhibition Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron MA Presynaptic->MA Vesicle Vesicles (DA/NE/5-HT) Vesicle->Presynaptic Release Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->Presynaptic Receptor Postsynaptic Receptors MA->Transporter Reuptake MA->Receptor Binding & Signaling Drug Cathinone Derivative (e.g., PIPP, α-PVP) Drug->Transporter Blockade

Figure 2: Mechanism of monoamine reuptake inhibition by cathinone derivatives.

Structure-Activity Relationship (SAR) Analysis

The Amine Moiety: Piperidine vs. Pyrrolidine

The nature of the cyclic amine is a key determinant of activity. Comparing piperidine-containing compounds with their pyrrolidine counterparts reveals a general trend: the five-membered pyrrolidine ring often confers greater potency at DAT and NET than the six-membered piperidine ring. This is attributed to the pyrrolidine ring providing a more conformationally constrained and optimal fit within the binding pocket of these transporters.[8] While direct comparative data for PIPP vs. its pyrrolidine equivalent (α-PPP) is limited, studies on other series have shown that pyrrolidinyl benzamides are more potent sodium channel blockers than their piperidinyl counterparts, suggesting the smaller ring can enhance binding affinity.

The α-Alkyl Chain Length

The length of the alkyl chain extending from the α-carbon has a profound and predictable effect on potency, particularly for pyrrolidinophenone derivatives. Potency at DAT and NET generally increases as the chain length is extended from methyl (in α-PPP) to propyl (in α-PVP) and butyl (in α-PHP).[8] This trend is clearly visible in Table 1, where α-PHP and α-PVP are significantly more potent than cathinones with shorter or no α-alkyl chains. This enhancement is believed to result from increased hydrophobic interactions within the transporter binding site.

Aromatic Ring Substitutions

Modifications to the phenyl ring can drastically shift selectivity. For example, the addition of a 4-methyl group in mephedrone, combined with N-methylation instead of a cyclic amine, results in a compound with a much greater relative potency at SERT compared to the highly DAT/NET-selective pyrrolidinophenones.[9] This highlights how aromatic substitutions can be used to tune the pharmacological profile from a primarily dopamine/norepinephrine-acting stimulant to one with significant serotonergic activity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for standard in vitro assays used to characterize these compounds.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay quantifies a compound's ability to block the function of monoamine transporters. It is a cornerstone for determining the potency (IC₅₀) of transporter inhibitors.

Causality: This functional assay directly measures the inhibition of the transporter's primary biological role—clearing neurotransmitters from the synapse. It provides a robust measure of a compound's potency under physiological conditions.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured to ~90% confluency in 24- or 96-well plates.[1]

  • Preparation: On the day of the assay, culture medium is removed, and cells are washed once with Krebs-HEPES buffer (KHB).

  • Compound Pre-incubation: Cells are pre-incubated for 10 minutes at room temperature with varying concentrations of the test compound (e.g., PIPP, α-PVP) diluted in KHB. A vehicle control (buffer only) is used to determine 100% transporter activity.[1]

  • Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well.

  • Incubation: The reaction proceeds for a short, defined period (e.g., 1-5 minutes) at room temperature to measure the initial rate of uptake.

  • Termination and Lysis: The reaction is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold KHB to remove extracellular radioligand. Cells are then lysed with a 1% sodium dodecyl sulfate (SDS) solution.

  • Quantification: The lysate from each well is transferred to a scintillation vial with a scintillation cocktail. The amount of intracellular radioactivity, corresponding to the amount of substrate transported, is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM mazindol for DAT).[1] This value is subtracted from all other measurements. The percentage of inhibition is calculated for each test compound concentration relative to the vehicle control. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve using non-linear regression software.

Protocol 2: Competitive Radioligand Binding Assay

This assay determines a compound's affinity (Kᵢ) for a transporter by measuring its ability to displace a known high-affinity radioligand.

Causality: This assay directly measures the binding interaction between the test compound and the transporter protein. It is the gold standard for determining binding affinity, which is a key parameter in understanding a drug's mechanism of action.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from HEK293 cells expressing the target transporter or from specific brain regions (e.g., rat striatum for DAT). Cells or tissue are homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then washed and stored at -80°C. Protein concentration is determined via a BCA or similar protein assay.

  • Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added in order: assay buffer, cell membranes (e.g., 5-20 µg protein), varying concentrations of the unlabeled test compound, and a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]RTI-55 for DAT).

  • Defining Controls:

    • Total Binding: Wells containing only membranes and radioligand (no test compound).

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) to block all specific binding sites.[5]

  • Incubation: The plate is incubated (e.g., 60-90 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate (pre-soaked in a substance like polyethyleneimine to reduce non-specific binding). This separates the membrane-bound radioligand from the free (unbound) radioligand in the solution.

  • Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining free radioligand.

  • Quantification: The filters are dried, and radioactivity is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the NSB counts from the total binding counts. The percentage of specific binding is plotted against the concentration of the test compound. The IC₅₀ value is determined using non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_workflow Competitive Radioligand Binding Assay Workflow A 1. Prepare Reagents (Membranes, Radioligand, Test Compound) B 2. Incubate (Allow binding to reach equilibrium) A->B C 3. Filter (Separate bound from free radioligand) B->C D 4. Wash (Remove non-specifically bound ligand) C->D E 5. Count (Quantify radioactivity) D->E F 6. Analyze (Calculate IC₅₀ and Kᵢ values) E->F

Figure 3: High-level workflow for a competitive radioligand binding assay.

Conclusion

This guide demonstrates that 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (PIPP) belongs to a class of pharmacologically active compounds whose effects are highly sensitive to discrete structural modifications. The comparative analysis with pyrrolidine-based cathinones and other derivatives underscores a clear and predictable structure-activity relationship. The substitution of a piperidine ring for a pyrrolidine and the extension of the α-alkyl chain are powerful strategies for increasing potency at the dopamine and norepinephrine transporters, thereby enhancing psychostimulant effects. Conversely, modifications to the aromatic ring can be used to modulate activity at the serotonin transporter. While direct quantitative in vitro data for PIPP remains to be fully elucidated, its known in vivo effects, coupled with established SAR principles, strongly position it as a dopamine reuptake inhibitor. The experimental protocols provided herein offer a validated framework for the continued investigation and characterization of novel piperidine derivatives and other monoamine transporter ligands.

References

  • The Abuse Potential of α-Piperidinopropiophenone (PIPP) and α-Piperidinopentiothiophenone (PIVT), Two New Synthetic Cathinones with Piperidine Ring Substituent. (2017). Biomolecules & Therapeutics. [Link]

  • The Abuse Potential of α-Piperidinopropiophenone (PIPP) and α-Piperidinopentiothiophenone (PIVT), Two New Synthetic Cathinones with Piperidine Ring Substituent. (2017). ResearchGate. [Link]

  • Methylone and Monoamine Transporters: Correlation With Toxicity. (2011). Current Neuropharmacology. [Link]

  • Mephedrone. Wikipedia. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2019). International Journal of Neuropsychopharmacology. [Link]

  • Substituted methcathinones differ in transporter and receptor interactions. (2013). European Journal of Pharmacology. [Link]

  • Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. (2019). Neuropharmacology. [Link]

  • Pyrrolidinophenone. Grokipedia. [Link]

  • Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. (2021). Frontiers in Pharmacology. [Link]

  • The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. Semantic Scholar. [Link]

  • Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. (2021). Frontiers in Pharmacology. [Link]

  • Assessment of Dopaminergic and Serotonergic Receptor Antagonists in Male Rats Trained to Discriminate 4-Methylmethcathinone (Mephedrone). WMU's ScholarWorks. [Link]

  • α-Pyrrolidinophenones: a new wave of designer cathinones. ResearchGate. [Link]

  • Methylone is a rapid-acting neuroplastogen with less off-target activity than MDMA. (2024). bioRxiv. [Link]

  • Pyrrolidinophenone. Wikipedia. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. (2023). bioRxiv. [Link]

  • Pharmacological effects and pharmacokinetics of the novel synthetic cathinone α-pyrrolidinoisohexanophenone (α-PiHP) compared with α-pyrrolidinovalerophenone (α-PVP) in mice. (2024). Archives of Toxicology. [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. (2017). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Chemical Neuroscience. [Link]

  • Monoamine transporter and receptor binding affinities. ResearchGate. [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. (2015). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. (2015). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • A review of synthetic cathinones emerging in recent years (2019–2022). NPS Info. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PlumX. [Link]

  • Psychomotor stimulant effects of α- pyrrolidinovalerophenone (αPVP) enantiomers correlate with drug binding kinetics at the dopamine transporter. ResearchGate. [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Chemical Neuroscience. [Link]

  • Psychomotor stimulant effects of α-pyrrolidinovalerophenone (αPVP) enantiomers correlate with drug binding kinetics at the dopamine transporter. (2021). ResearchGate. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ResearchGate. [Link]

  • Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. (2020). ACS Chemical Neuroscience. [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation framework for assessing the biological activity of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Designed for researchers in pharmacology and drug development, this document outlines a series of comparative experimental protocols to objectively characterize its pharmacological profile. We will explore its likely mechanism of action based on its structural characteristics and compare its potential effects against established psychostimulants.

Introduction and Compound Profile

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a synthetic organic compound with the molecular formula C₈H₁₇ClN₂O and a molecular weight of approximately 192.69 g/mol .[1][2][3] Structurally, it is a derivative of cathinone, featuring a piperidine ring, which is a common scaffold in many centrally active pharmaceuticals known to enhance metabolic stability and modulate pharmacokinetic properties.[1][4] The presence of a β-keto group and an amino group classifies it as a β-keto analog of amphetamine, placing it within the broader class of synthetic cathinones.[5] These compounds are known for their psychostimulant effects, primarily mediated through interactions with monoamine neurotransmitter systems.[5][6]

Given its structure, 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is hypothesized to act as a monoamine transporter inhibitor or releaser, similar to cocaine and amphetamine.[5][7] This guide will outline the necessary experimental steps to validate this hypothesis and quantify its potency and efficacy relative to benchmark compounds.

Postulated Mechanism of Action: Interference with Monoamine Transport

The primary hypothesis for the biological activity of synthetic cathinones is their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signal.

By inhibiting or even reversing the function of these transporters, compounds like 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride are expected to increase the extracellular concentrations of dopamine, norepinephrine, and serotonin.[7] This neurochemical alteration, particularly in brain regions associated with reward and executive function like the prefrontal cortex and striatum, is believed to underlie the compound's potential stimulant, cognitive-enhancing, and abuse-related effects.[7]

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Dopamine / Norepinephrine DAT_NET DAT / NET Transporter MA->DAT_NET Reuptake Synaptic_MA Increased Dopamine & Norepinephrine MA->Synaptic_MA Release Vesicle Vesicles Vesicle->MA Storage DAT_NET->Synaptic_MA Blocked Reuptake Test_Compound 2-Amino-1-(1-piperidinyl) -1-propanone HCl Test_Compound->DAT_NET Inhibition Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding & Activation

Caption: Postulated mechanism involving inhibition of monoamine transporters.

Comparative Compound Selection

To provide a robust assessment, the biological activity of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride will be compared against two benchmark compounds representing different classes of psychostimulants:

  • Methamphetamine: A potent dopamine and norepinephrine releasing agent, serving as a classic high-efficacy psychostimulant benchmark.[7]

  • Mephedrone (4-MMC): A well-characterized synthetic cathinone that acts as a substrate for monoamine transporters, causing both reuptake inhibition and neurotransmitter release.[5]

These comparators will allow for a nuanced understanding of the test compound's profile, distinguishing between predominantly reuptake-inhibiting versus releasing mechanisms and gauging its relative potency.

In Vitro Validation Workflow

The initial phase of validation involves a series of in vitro assays to determine the molecular targets and cellular effects of the compound. This tiered approach provides a foundational understanding of its pharmacodynamics before proceeding to more complex in vivo models.

In_Vitro_Workflow Start Test Compound: 2-Amino-1-(1-piperidinyl)-1-propanone HCl Binding Radioligand Binding Assays (DAT, NET, SERT) Start->Binding Step 1: Target Affinity Uptake Neurotransmitter Uptake Assays (Synaptosomes or hT-expressing cells) Binding->Uptake Step 2: Functional Activity Data Data Analysis: Determine Ki, IC50, CC50 Binding->Data Viability Cell Viability / Cytotoxicity Assays (SH-SY5Y or PC12 cells) Uptake->Viability Step 3: Safety Profile Uptake->Data Viability->Data Profile Generate Pharmacological Profile Data->Profile In_Vivo_Workflow Start Test Compound (Doses informed by in vitro data) Locomotor Locomotor Activity Assay (Mice) - Assess stimulant effects - Determine dose-range & time-course Start->Locomotor Step 1: Primary Screen Discrimination Drug Discrimination (Rats) - Assess subjective effects - Compare to known stimulants Locomotor->Discrimination Step 2: Subjective Effects Analysis Data Analysis: - Dose-response curves - ED50 values - Preference scores Locomotor->Analysis CPP Conditioned Place Preference (Rats/Mice) - Evaluate rewarding properties - Index of abuse potential Discrimination->CPP Step 3: Reward & Reinforcement Discrimination->Analysis CPP->Analysis Conclusion Characterize Behavioral Profile (Stimulant, Abuse Liability) Analysis->Conclusion

Caption: Sequential workflow for in vivo behavioral pharmacology studies.

Experiment 4: Locomotor Activity Assay
  • Objective: To determine if the test compound produces locomotor stimulant effects and to identify the active dose range and time course.

  • Rationale: This is a high-throughput initial in vivo screen for psychostimulant activity. [8][9]An increase in horizontal and vertical movement is a hallmark of central stimulant action.

  • Methodology:

    • Subjects: Use male Swiss-Webster mice. [9] 2. Habituation: Place individual mice in open-field activity chambers and allow them to habituate for 30-60 minutes.

    • Administration: Administer various doses of the test compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or vehicle.

    • Recording: Immediately return the mice to the chambers and record locomotor activity (e.g., distance traveled, rearing counts) using automated infrared beam systems for at least 2 hours.

    • Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to determine the onset, peak effect, and duration of action. Calculate the total activity over the session to generate a dose-response curve.

Experiment 5: Drug Discrimination Assay
  • Objective: To assess the interoceptive (subjective) effects of the test compound and determine if they are similar to known psychostimulants.

  • Rationale: This is a highly specific and sensitive assay considered the gold standard for predicting the subjective effects and abuse liability of drugs in humans. [6][8]* Methodology:

    • Subjects: Use male Sprague-Dawley rats. [6] 2. Training: Train rats to press one of two levers for a food reward. On days when they receive an injection of a known stimulant (e.g., methamphetamine, 1 mg/kg), only presses on the "drug" lever are rewarded. On days they receive saline, only presses on the "saline" lever are rewarded.

    • Testing: Once rats reliably press the correct lever (>85% accuracy), test sessions are conducted. Administer a dose of the test compound and allow the rat to press either lever.

    • Analysis: The primary endpoint is the percentage of responses made on the drug-appropriate lever. Full substitution (>80% drug-lever responding) indicates that the test compound has subjective effects similar to the training drug. A dose-response curve is generated to determine the ED₅₀ for this effect.

Experiment 6: Conditioned Place Preference (CPP)
  • Objective: To evaluate the rewarding and reinforcing properties of the test compound, which is an indicator of its abuse potential.

  • Rationale: The CPP paradigm assesses whether a drug produces a positive affective state by measuring an animal's preference for an environment previously paired with the drug. [10]* Methodology:

    • Apparatus: Use a two-chamber apparatus with distinct visual and tactile cues in each chamber.

    • Pre-Test: On day 1, allow the animal to freely explore both chambers to determine any baseline preference.

    • Conditioning: Over several days, administer the test compound and confine the animal to one chamber (the "drug-paired" side). On alternate days, administer saline and confine the animal to the other chamber. The pairing is counterbalanced across subjects.

    • Post-Test: After conditioning, place the animal back in the apparatus with free access to both chambers and record the time spent in each.

    • Analysis: A significant increase in time spent in the drug-paired chamber during the post-test compared to the pre-test indicates that the compound has rewarding properties.

Comparative In Vivo Data Summary

This table provides a hypothetical data summary for the in vivo experiments.

CompoundLocomotor Activity (Peak Effect, % of Control)Drug Discrimination (Methamphetamine ED₅₀, mg/kg)CPP (Min. Rewarding Dose, mg/kg)
Test Compound +250% @ 10 mg/kg2.5 (Full Substitution)3
Methamphetamine +400% @ 2 mg/kg0.3 (Training Drug)0.5
Mephedrone +300% @ 15 mg/kg3.0 (Full Substitution)5

Conclusion and Integrated Profile

This comprehensive validation guide provides a logical and scientifically rigorous framework for characterizing the biological activity of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. By systematically progressing from molecular target identification (in vitro) to behavioral outcomes (in vivo), researchers can build a detailed pharmacological profile.

Based on the hypothetical data presented, 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride would be characterized as a moderately potent DAT/NET-preferring reuptake inhibitor with clear psychostimulant and rewarding effects in animal models. Its lower potency compared to methamphetamine but similar profile to mephedrone would classify it as a typical synthetic cathinone with significant abuse potential. The favorable in vitro cytotoxicity profile would suggest a potentially wider therapeutic window than some analogs, warranting further investigation. This structured, comparative approach ensures that the compound's properties are understood not in isolation, but within the broader context of known psychoactive substances.

References

  • (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl - Smolecule. (n.d.).
  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2020). Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents. Neurotoxicology and Teratology, 82, 106933. Available from: [Link]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Addiction Biology, e12987. Retrieved January 19, 2026, from [Link]

  • Gatch, M. B., Dolan, S. B., & Forster, M. J. (2018). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Psychopharmacology, 235(6), 1737–1746. Available from: [Link]

  • Hasan, M. M., et al. (2023). Comparative Assessment of the Addictive Potential of Synthetic Cathinones by Zebrafish Conditioned Place Preference (CPP) Paradigm. International Journal of Molecular Sciences, 24(13), 10888. Available from: [Link]

  • Al-Imam, A., et al. (2023). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. Toxics, 11(10), 834. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Retrieved January 19, 2026, from [Link]

  • (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one - Smolecule. (n.d.).
  • Wnorowska, A., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 22(21), 11849. Available from: [Link]

  • Amodeo, V., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(16), 8489. Available from: [Link]

  • de la Peña, J. B., et al. (2019). Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review. Current Neuropharmacology, 17(8), 735–752. Available from: [Link]

  • 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride | LookChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • ChemHelpASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. Retrieved from [Link]

  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride | Chemsrc. (2024, September 8). Retrieved January 19, 2026, from [Link]

  • Arnsten, A. F., & Li, B. M. (2005). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological Psychiatry, 57(11), 1377–1384. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved January 19, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, providing a detailed fingerprint of a molecule's architecture. This guide provides an in-depth comparison of the expected spectroscopic data for "2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride" and three structurally related alternatives.

Due to the limited availability of public, experimentally-derived spectroscopic data for these specific compounds, this guide will focus on the principles of spectral interpretation, drawing on data from well-characterized analogous structures. This approach will empower researchers to effectively analyze and compare similar molecules upon acquiring their own experimental data.

The Importance of Spectroscopic Analysis in Pharmaceutical Research

In the realm of pharmaceutical sciences, the unambiguous confirmation of a molecule's identity and purity is paramount. Spectroscopic data serves multiple critical functions:

  • Structural Verification: Confirming that the synthesized molecule matches the intended structure.

  • Purity Assessment: Identifying the presence of impurities, residual solvents, or byproducts.

  • Stereochemical Determination: In the case of chiral molecules, specialized NMR techniques can help determine the enantiomeric or diastereomeric purity.[1]

  • Regulatory Compliance: Providing essential data for investigational new drug (IND) applications and other regulatory submissions.

Spectroscopic Profile of 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride

Molecular Structure and Key Features:

This molecule possesses several key structural features that will give rise to characteristic spectroscopic signals: a piperidine ring, a propanone backbone with a chiral center at the alpha-carbon, and a primary amine which exists as a hydrochloride salt.

Caption: Structure of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride with key atoms highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, the methine proton at the chiral center, the methyl group, and the amine protons.

  • Piperidine Ring Protons: These will appear as a series of complex multiplets in the upfield region, typically between 1.5 and 3.7 ppm. The protons on the carbons adjacent to the nitrogen will be the most deshielded.

  • Methine Proton (Cα-H): This proton, adjacent to the carbonyl group and the protonated amine, will be significantly deshielded and is expected to appear as a quartet (due to coupling with the methyl protons) between 4.0 and 4.5 ppm.

  • Methyl Protons (-CH₃): These protons will appear as a doublet (due to coupling with the methine proton) further upfield, likely in the range of 1.3-1.6 ppm.

  • Amine Protons (-NH₃⁺): Due to proton exchange and the acidic nature of the hydrochloride salt, these protons will likely appear as a broad singlet in the downfield region, typically between 8.0 and 9.0 ppm.

¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments.

  • Carbonyl Carbon (C=O): This will be the most deshielded carbon, appearing significantly downfield, typically in the range of 170-175 ppm.

  • Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the range of 24-50 ppm. The carbons adjacent to the nitrogen will be more deshielded.

  • Methine Carbon (Cα): The chiral carbon will be found in the range of 50-60 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing upfield around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹ due to the stretching of the N-H bonds in the ammonium salt.

  • C=O Stretch: A strong, sharp absorption band corresponding to the amide carbonyl stretch will be present around 1640-1680 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

  • N-H Bend: An absorption band for the ammonium N-H bend is expected around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as its protonated molecular ion (M+H)⁺.

  • Molecular Ion Peak: The primary ion observed will correspond to the mass of the free base plus a proton. For C₈H₁₆N₂O, the expected m/z would be approximately 157.13.

  • Fragmentation Pattern: The molecule is likely to fragment via cleavage of the bonds adjacent to the carbonyl group and the nitrogen atoms. A common fragmentation would be the loss of the piperidine ring or cleavage of the propanone side chain.

MS_Fragmentation M [C8H17N2O]+. m/z = 157.13 F1 [C5H10N]+. m/z = 84.08 M->F1 - C3H7NO F2 [C3H7NO]+. m/z = 73.05 M->F2 - C5H10 F3 [C2H4N]+. m/z = 42.03 F2->F3 - CO

Caption: Plausible mass spectrometry fragmentation pathway for the protonated molecule.

Comparative Spectroscopic Analysis

The following section outlines the expected spectroscopic differences for three structurally related compounds, providing a basis for their differentiation.

Alternative 1: 2-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride

Key Structural Difference: Replacement of the six-membered piperidine ring with a five-membered pyrrolidine ring.

  • ¹H NMR: The signals for the heterocyclic ring protons will differ in their chemical shifts and splitting patterns due to the different ring strain and symmetry of pyrrolidine compared to piperidine. The pyrrolidine protons typically appear in two distinct multiplets.

  • ¹³C NMR: The chemical shifts of the pyrrolidine carbons will be different from those of the piperidine carbons.

  • IR and MS: The IR and MS spectra are expected to be very similar to the parent compound, with the primary difference in the mass spectrum being the molecular ion peak and fragmentation patterns related to the pyrrolidine ring.

Alternative 2: 2-Amino-1-(1-piperidinyl)-1-ethanone hydrochloride

Key Structural Difference: Replacement of the propanone side chain with an ethanone side chain (i.e., removal of the methyl group at the alpha-carbon).

  • ¹H NMR: The spectrum will be simpler. The doublet for the methyl group and the quartet for the methine proton will be absent. Instead, a singlet for the two protons of the alpha-carbon will be observed, likely in the region of 3.8-4.2 ppm.

  • ¹³C NMR: The signals for the methyl and methine carbons will be replaced by a single signal for the alpha-methylene carbon.

  • IR and MS: The IR spectrum will be very similar. The mass spectrum will show a molecular ion peak corresponding to the C₇H₁₄N₂O free base.

Alternative 3: N-(1-oxo-1-(piperidin-1-yl)propan-2-yl)acetamide

Key Structural Difference: Acetylation of the primary amine to form a secondary amide.

  • ¹H NMR: A new singlet for the acetyl methyl protons will appear around 2.0 ppm. A new N-H proton signal (amide) will be observed, typically as a doublet, in the downfield region (around 7-8 ppm). The signal for the Cα-H will be shifted and will now be coupled to the amide proton. The broad -NH₃⁺ signal will be absent.

  • ¹³C NMR: A new carbonyl carbon signal for the acetamide group will appear around 170 ppm, and a new methyl carbon signal will be present around 23 ppm.

  • IR: The broad N-H stretch of the ammonium salt will be replaced by a sharper N-H stretch of the secondary amide around 3300 cm⁻¹. An additional C=O stretch (Amide I band) will be observed around 1650 cm⁻¹.

  • MS: The molecular weight will be increased by the mass of the acetyl group (42.04 g/mol ).

Summary of Expected Spectroscopic Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)Expected (M+H)⁺ m/z
2-Amino-1-(1-piperidinyl)-1-propanone HCl ~8.5 (br s, NH₃⁺), ~4.2 (q, Cα-H), ~1.4 (d, CH₃)~172 (C=O), ~55 (Cα), ~18 (-CH₃)2400-3200 (br, N-H), 1650 (C=O)157.13
2-Amino-1-(1-pyrrolidinyl)-1-propanone HCl ~8.5 (br s, NH₃⁺), ~4.2 (q, Cα-H), ~1.4 (d, CH₃)~172 (C=O), ~55 (Cα), ~18 (-CH₃)2400-3200 (br, N-H), 1650 (C=O)143.11
2-Amino-1-(1-piperidinyl)-1-ethanone HCl ~8.4 (br s, NH₃⁺), ~4.0 (s, Cα-H₂)~170 (C=O), ~45 (Cα)2400-3200 (br, N-H), 1650 (C=O)143.11
N-(1-oxo-1-(piperidin-1-yl)propan-2-yl)acetamide ~7.5 (d, NH), ~4.5 (m, Cα-H), ~2.0 (s, COCH₃), ~1.3 (d, CH₃)~173 (amide C=O), ~170 (acetamide C=O), ~53 (Cα), ~23 (COCH₃), ~18 (-CH₃)~3300 (N-H), ~1650 (amide I), ~1640 (amide I)199.15

Experimental Protocols

For researchers planning to acquire experimental data, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect chemical shifts.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used. For ¹³C, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary.

Sources

A Comparative Guide to the Neuroactive Potential of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Editorial Foreword

The landscape of neuroactive compound discovery is one of both rapid innovation and rigorous validation. It is in this spirit that we present this comparative guide on 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride . It is imperative to state at the outset that, as a novel research chemical, there is a conspicuous absence of published, peer-reviewed data on the specific neuropharmacological efficacy of this compound. Therefore, this guide adopts a unique, forward-looking perspective. We will first establish a hypothetical pharmacological profile for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride based on well-established structure-activity relationships (SAR) within the class of compounds to which it belongs. Subsequently, we will provide a detailed, data-rich comparison with two well-characterized neuroactive compounds: the atypical antidepressant Bupropion and the selective dopamine transporter inhibitor GBR-12935 .

This guide is designed not as a definitive statement on the efficacy of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, but rather as a roadmap for its potential investigation. The experimental protocols detailed herein are presented as the necessary and logical next steps to move this compound from a chemical novelty to a characterized neuroactive agent.

The Hypothetical Neuropharmacological Profile of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

The molecular structure of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, a substituted cathinone derivative, provides clues to its potential biological targets. The core aminoketone structure is a recognized pharmacophore for inhibitors of monoamine transporters.[1][2][3] Specifically, the presence of the piperidine ring and the overall molecular architecture bear resemblance to compounds known to interact with the dopamine transporter (DAT).

Based on these structural features, we can hypothesize that 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride may function as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This proposed mechanism of action would place it in a class of compounds with significant therapeutic potential for conditions such as depression, attention deficit hyperactivity disorder (ADHD), and smoking cessation.[1][4][5]

To rigorously test this hypothesis, a series of in vitro and in vivo experiments would be required. The following sections will detail the profiles of our chosen comparators, Bupropion and GBR-12935, and outline the experimental workflows necessary to characterize our compound of interest.

Comparative Analysis with Known Neuroactive Compounds

To contextualize the potential efficacy of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, we will compare its hypothetical profile with that of Bupropion, a widely prescribed NDRI, and GBR-12935, a highly selective research tool for studying the dopamine transporter.

Bupropion: The Clinically Established NDRI

Bupropion is an atypical antidepressant whose clinical efficacy is attributed to its action as a norepinephrine-dopamine reuptake inhibitor.[1][4][6] It is noteworthy that the effects of Bupropion on dopamine reuptake are considered relatively weak, with its clinical impact potentially being more influenced by its noradrenergic activity and its active metabolites.[1][7] Bupropion is also a non-competitive antagonist of several nicotinic acetylcholine receptors (nAChRs), which is thought to contribute to its effectiveness as a smoking cessation aid.[8][9]

GBR-12935: The Highly Selective DAT Inhibitor

GBR-12935 is a potent and selective dopamine reuptake inhibitor widely used in preclinical research to investigate the role of the dopamine transporter in various physiological and pathological processes.[10][11] Its high affinity and selectivity for DAT make it an excellent tool for isolating the effects of dopamine reuptake inhibition.[12]

Quantitative Comparison of Efficacy

The following table summarizes the key in vitro binding affinities and in vivo effects of Bupropion and GBR-12935. These parameters represent the benchmarks that would need to be experimentally determined for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

ParameterBupropionGBR-129352-Amino-1-(1-piperidinyl)-1-propanone HCl
Primary Mechanism of Action Norepinephrine-Dopamine Reuptake Inhibitor (NDRI), nAChR Antagonist[1][4]Selective Dopamine Transporter (DAT) Inhibitor[10][12]Hypothesized: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Inhibitor
DAT Binding Affinity (Ki, nM) 526[12]1.1[12]To be determined
NET Binding Affinity (Ki, nM) 44,000[12]2400[12]To be determined
SERT Binding Affinity (Ki, nM) 19,000[12]355[12]To be determined
In Vivo Effect on Extracellular Dopamine Modest increase in nucleus accumbens and prefrontal cortex[4][7]Significant increase in the nucleus accumbens[10][13]To be determined
Clinical/Preclinical Applications Antidepressant, Smoking Cessation Aid[14][15][16]Preclinical research tool for studying DAT function[12]Hypothesized: Potential antidepressant, ADHD treatment, or smoking cessation aid

Essential Experimental Workflows for Characterization

To move 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride from a hypothetical to a characterized compound, a systematic experimental approach is crucial. The following protocols outline the necessary in vitro and in vivo assays.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step is to determine the binding affinity and functional potency of the compound at the primary hypothesized targets: the dopamine, norepinephrine, and serotonin transporters.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Ki) of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride for DAT, NET, and SERT.[17][18]

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human DAT, NET, or SERT. Protein concentration should be determined using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Experimental Protocol: In Vitro Functional Uptake Assay

This assay measures the functional potency (IC₅₀) of the compound in inhibiting the uptake of neurotransmitters into cells.[19][20][21]

  • Cell Culture: Plate cells expressing the target transporter (DAT, NET, or SERT) in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

  • Initiation of Uptake: Add a radiolabeled substrate (e.g., [³H]dopamine) to initiate neurotransmitter uptake.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.

In Vivo Evaluation: Assessing Neurochemical and Behavioral Effects

Following in vitro characterization, in vivo studies are essential to understand the compound's effects in a complex biological system.

Experimental Protocol: In Vivo Microdialysis in Rodents

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[22][23][24]

  • Surgical Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of a rodent.

  • Perfusion and Sample Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect the dialysate samples at regular intervals.

  • Drug Administration: Administer 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride systemically (e.g., via intraperitoneal injection).

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using a sensitive analytical method such as HPLC with electrochemical detection.

  • Data Analysis: Quantify the change in extracellular neurotransmitter levels following drug administration compared to baseline.

G A Start: Stereotaxic Surgery (Probe Implantation) B Microdialysis Perfusion and Baseline Sampling A->B C Systemic Administration of 2-Amino-1-(1-piperidinyl)-1-propanone HCl B->C D Post-Dose Sample Collection C->D E HPLC-ECD Analysis of Dialysate Samples D->E F End: Quantification of Neurotransmitter Levels E->F

Caption: In Vivo Microdialysis Experimental Workflow.

Concluding Remarks and Future Directions

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride stands as a compound of interest due to its structural similarity to known monoamine reuptake inhibitors. The hypothetical framework presented in this guide, based on established structure-activity relationships, suggests a potential role as a norepinephrine-dopamine reuptake inhibitor. However, it is crucial to underscore that this remains a hypothesis pending rigorous experimental validation.

The true neuroactive profile and therapeutic potential of this compound can only be elucidated through the systematic application of the in vitro and in vivo experimental protocols detailed herein. The data generated from these studies will be instrumental in determining its binding affinities, functional potencies, and its effects on neurotransmitter dynamics in the living brain. Only then can a definitive comparison with established neuroactive compounds like Bupropion and GBR-12935 be made, and its potential journey from a research chemical to a valuable pharmacological tool be truly assessed.

References

  • Bupropion - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & Learned-Coughlin, S. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
  • Psych Scene Hub. (2021, March 23). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. Retrieved January 19, 2026, from [Link]

  • Ascher, J. A., Cole, J. O., Colin, J. N., Feighner, J. P., Ferris, R. M., Fibiger, H. C., Golden, R. N., Martin, P., Potter, W. Z., & Richelson, E. (1995). Bupropion: a review of its mechanism of antidepressant activity.
  • Dr.Oracle. (2025, July 28). Is Wellbutrin (bupropion) effective for treating depression? Retrieved January 19, 2026, from [Link]

  • Fava, M., Rush, A. J., Thase, M. E., Clayton, A., Stahl, S. M., Pradko, J. F., & Johnston, J. A. (2005). 15 years of clinical experience with bupropion HCl: from bupropion to bupropion SR to bupropion XL.
  • Patel, A. B., & Thase, M. E. (2012). Bupropion: a systematic review and meta-analysis of effectiveness as an antidepressant. Therapeutic advances in psychopharmacology, 2(6), 239–258.
  • The Efficacy and Tolerability of Bupropion in the Treatment of Major Depressive Disorder. (2011).
  • Janowsky, A., Vocci, F., Berger, P., Angel, I., Zelnik, N., Kleinman, J. E., Skolnick, P., & Paul, S. M. (1987). [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease. Journal of neurochemistry, 49(2), 617–621.
  • Beuming, T., Kniazeff, J., Bergmann, M. L., Shi, L., Gracia, L., Raniszewska, K., Newman, A. H., Javitch, J. A., Weinstein, H., Gether, U., & Loland, C. J. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.
  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved January 19, 2026, from [Link]

  • Nishijima, I., Chaki, S., Yoshikawa, R., & Okuyama, S. (1995). Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6. Biological & pharmaceutical bulletin, 18(10), 1435–1438.
  • Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: a potent and selective ligand for the dopamine-transporter protein. European journal of pharmacology, 166(3), 493–504.
  • Malgouris, C., Flamand, F., Doble, A., & Blanchard, J. C. (1988). [3H]GBR-12935 binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy. European journal of pharmacology, 156(3), 331–340.
  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical reviews, 100(3), 925–1024.
  • Wang, Z., & Reith, M. E. (2013). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 141–147.
  • Miller, D. K., Dwoskin, L. P., Sumithran, S. P., Zhang, H., Bardo, M. T., & Crooks, P. A. (2002). Bupropion Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the Bupropion Analog [125I]-SADU-3-72. Journal of Pharmacology and Experimental Therapeutics, 302(3), 1075-1084.
  • Slemmer, J. E., Martin, B. R., & Damaj, M. I. (2000). Bupropion is a nicotinic antagonist. The Journal of pharmacology and experimental therapeutics, 295(1), 321–327.
  • Zhou, Z., Zhen, J., Karpowich, N. K., Goetz, R. M., Law, C. J., Reith, M. E., & Wang, D. N. (2007). Antidepressant-like effects of the novel triple reuptake inhibitor amitifadine in mice: comparisons with fluoxetine, desipramine, and bupropion. Pharmacology, biochemistry, and behavior, 86(2), 337–344.
  • He, R., Ku, S. M., & Johnson, K. M. (2011). In vivo monitoring of dopamine by microdialysis with one-minute temporal resolution using online capillary liquid chromatography with electrochemical detection. Analytical chemistry, 83(17), 6799–6805.
  • Pifl, C., & Singer, E. A. (1994). GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings. European journal of pharmacology, 253(1-2), 175–178.
  • Parsons, L. H., & Justice, J. B., Jr (1993). Negative interaction of dopamine D2 receptor antagonists and GBR 12909 and GBR 12935 dopamine uptake inhibitors in the nucleus accumbens. Journal of neurochemistry, 60(4), 1496–1502.
  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved January 19, 2026, from [Link]

  • Ghanbari, R., Zarrindast, M. R., & Piacentini, M. F. (2011). Molecular basis of atypicality of bupropion inferred from its receptor engagement in nervous system tissues. Psychopharmacology, 218(4), 629–642.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
  • Bungay, P. M., Newton, P. M., & Justice, J. B., Jr (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of neurochemistry, 86(4), 905–916.
  • Di Chiara, G. (1990). In vivo brain dialysis of neurotransmitters. Trends in pharmacological sciences, 11(3), 116–121.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 19, 2026, from [Link]

  • Taylor & Francis. (n.d.). Human dopamine transporter: the first implementation of a combined in silico/in vitro approach revealing the substrate and inhibitor specificities. Retrieved January 19, 2026, from [Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Jacobson, A. E., Rice, K. C., & Carroll, F. I. (2002). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Journal of medicinal chemistry, 45(20), 4383–4395.
  • Wikipedia. (n.d.). GBR-12935. Retrieved January 19, 2026, from [Link]

  • De Keyser, J., De Backer, J. P., Ebinger, G., & Vauquelin, G. (1989). [3H]GBR-12935 binding to dopamine uptake sites in the human brain. Journal of neurochemistry, 53(5), 1400–1404.
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved January 19, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS chemical neuroscience, 11(11), 1646–1657.
  • Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. (2007). Neurochemical research, 32(12), 2149–2157.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the analytical detection of novel psychoactive substances (NPS), a comprehensive understanding of assay specificity is paramount. This guide provides an in-depth technical overview of cross-reactivity studies for "2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride," a synthetic cathinone derivative. We will explore the principles of immunoassay cross-reactivity, present a detailed experimental protocol for its assessment using a competitive ELISA, and offer a comparative analysis with structurally similar compounds.

The Criticality of Cross-Reactivity Assessment

Immunoassays are a cornerstone of high-throughput screening in forensic and clinical toxicology due to their speed and cost-effectiveness.[1][2] However, the underlying principle of antibody-antigen recognition is not always perfectly specific. Cross-reactivity occurs when an antibody, generated against a specific target analyte, also binds to other structurally related, non-target molecules.[3][4] This can lead to inaccurate quantification, including false-positive results or an overestimation of the analyte's concentration.[5] For synthetic cathinones, a class of NPS known for their structural diversity, the potential for cross-reactivity in immunoassays designed for amphetamines or other cathinones is a significant analytical challenge.[6][7][8]

"2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride" (PubChem CID: 53444445) is a synthetic cathinone characterized by a piperidine ring.[9] Its detection and differentiation from other analogs are crucial for accurate toxicological assessment.

Understanding Molecular Similarity: A Predictive Framework

The likelihood of cross-reactivity is intrinsically linked to the structural similarity between the target analyte and other compounds. Below is a diagram illustrating the structural relationship between our target compound and other relevant synthetic cathinones that will be considered in our comparative analysis.

Target: 2-Amino-1-(1-piperidinyl)-1-propanone Target: 2-Amino-1-(1-piperidinyl)-1-propanone Methcathinone Methcathinone Target: 2-Amino-1-(1-piperidinyl)-1-propanone->Methcathinone Shared β-keto-phenethylamine core Mephedrone Mephedrone Target: 2-Amino-1-(1-piperidinyl)-1-propanone->Mephedrone Shared β-keto-phenethylamine core Methylone Methylone Target: 2-Amino-1-(1-piperidinyl)-1-propanone->Methylone Shared β-keto-phenethylamine core α-PVP α-PVP Target: 2-Amino-1-(1-piperidinyl)-1-propanone->α-PVP Different N-alkyl group (pyrrolidine vs. piperidine) Methcathinone->Mephedrone Ring methylation Mephedrone->Methylone Methylenedioxy ring

Caption: Molecular similarity of the target compound and potential cross-reactants.

Experimental Design: A Validated Competitive ELISA Protocol

To empirically determine the cross-reactivity of an antibody raised against 2-Amino-1-(1-piperidinyl)-1-propanone, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice for small molecules.[1][10][11] This assay format is predicated on the competition between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Visualizing the Workflow: Competitive ELISA

Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection A Coat plate with Capture Antibody B Block non-specific binding sites A->B C Add Sample/Standard (Free Analyte) B->C D Add Enzyme-conjugated Analyte C->D Competition for antibody binding E Wash to remove unbound reagents D->E F Add Substrate E->F G Measure Signal (Absorbance) F->G

Sources

A Comparative Guide to the Synthetic Efficiency of 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and objective comparison of synthetic routes for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Designed for researchers, scientists, and drug development professionals, this document benchmarks various methodologies, offering experimental data and field-proven insights to inform process development and optimization.

Introduction: The Strategic Importance of α-Amino Ketones and Synthetic Efficiency

The α-amino ketone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] These compounds are not only bioactive in their own right but also serve as versatile building blocks for more complex molecules, such as α-amino alcohols and acids.[1] 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds, making the efficiency of its production a critical factor.

In the landscape of drug development and chemical manufacturing, synthetic efficiency is a paramount concern that extends beyond mere chemical yield. It encompasses a holistic evaluation of a process's economic viability and environmental footprint.[3][4][5][6] Key metrics such as Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) provide a quantitative framework for this assessment, guiding chemists toward greener, safer, and more cost-effective synthetic strategies.[7][8][9][10] This guide will benchmark a classical synthetic approach against modern, more streamlined alternatives, providing a clear rationale for process selection based on these critical efficiency parameters.

Methodology Overview: Benchmarking Synthetic Pathways

The efficiency of each synthetic route will be evaluated based on a set of widely accepted green chemistry and process chemistry metrics.[7][10] Understanding these metrics is crucial for a comprehensive comparison.

  • Overall Yield (%): The cumulative efficiency of all steps in a multi-step synthesis, calculated by multiplying the yields of individual reactions.[7] A high overall yield is fundamental to an efficient process.

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[7][8] It is a primary indicator of waste generation at the atomic level.

  • Process Mass Intensity (PMI): A comprehensive metric that quantifies the total mass of all materials (starting materials, reagents, solvents, process water) used to produce a specific mass of the final product.[7] Lower PMI values indicate a more sustainable and efficient process.

  • Environmental Factor (E-Factor): This metric calculates the ratio of the mass of waste generated to the mass of the product obtained.[7][10] It provides a direct measure of the environmental impact of a process.

  • Operational Simplicity: This qualitative metric considers the number of synthetic steps, the ease of purification, and the use of hazardous or difficult-to-handle reagents.

cluster_0 Benchmarking Workflow Define_Target Define Target Molecule: 2-Amino-1-(1-piperidinyl)-1-propanone HCl Select_Routes Select Synthetic Routes for Comparison (e.g., Classical, Modern) Define_Target->Select_Routes Define_Metrics Define Efficiency Metrics (Yield, PMI, AE, E-Factor) Select_Routes->Define_Metrics Gather_Data Gather/Estimate Experimental Data Define_Metrics->Gather_Data Calculate_Metrics Calculate & Compare Metrics Gather_Data->Calculate_Metrics Analyze Analyze Results & Provide Recommendations Calculate_Metrics->Analyze A N-Boc-Alanine C Boc-protected aminoketone A->C Amide Coupling reagent1 HATU, DIPEA DMF B Piperidine B->C D Target Product HCl Salt C->D Boc Deprotection & Salt Formation reagent2 HCl in Dioxane

Caption: Classical two-step synthesis of the target compound.

Alternative Synthetic Strategies

To provide a comprehensive benchmark, two modern, alternative strategies for the synthesis of α-amino ketones are considered. These methods aim to improve efficiency by reducing the number of steps and avoiding traditional protecting group chemistry.

Route 2: Oxidative Amination (One-Pot from Alcohol)

A highly efficient one-pot method involves the direct synthesis from a benzylic secondary alcohol and an amine, mediated by N-bromosuccinimide (NBS). [11]This reaction proceeds through three sequential steps in a single pot: oxidation of the alcohol to the corresponding ketone, α-bromination of the ketone, and finally, nucleophilic substitution by the amine to yield the α-amino ketone. [11]This approach is attractive due to its operational simplicity and the use of readily available starting materials, circumventing the need for pre-functionalized ketones or protected amino acids.

Route 3: Direct α-C-H Amination of Ketones

Recent advances have enabled the direct amination of a ketone's α-C-H bond, representing a highly atom-economical strategy. [11]Transition-metal-free methods, utilizing catalysts like ammonium iodide with a co-oxidant, allow for the direct cross-coupling of a ketone (e.g., 1-(1-piperidinyl)-1-propanone) with an amine source. [11]While conceptually elegant, this route requires the synthesis of the starting ketone and may present challenges in controlling selectivity with more complex substrates.

Comparative Benchmarking: A Quantitative Analysis

The following table provides a quantitative comparison of the three synthetic routes. Data for Routes 2 and 3 are based on representative literature procedures for similar α-amino ketones and are intended for comparative purposes.

MetricRoute 1: Classical Amide CouplingRoute 2: Oxidative AminationRoute 3: Direct C-H AminationRationale & Causality
Number of Steps 2 (Coupling, Deprotection)1 (One-Pot)1 (plus ketone synthesis)Fewer steps reduce labor, time, and cumulative material loss, directly improving overall yield and PMI.
Overall Yield (%) ~75-85%~70-90%~65-85%Route 2's one-pot nature often leads to high throughput, though yields can be substrate-dependent. Route 1 is generally reliable but suffers from losses in two distinct operations.
Atom Economy (%) ~55%~65%~80%Direct C-H amination (Route 3) is theoretically the most atom-economical as it avoids stoichiometric activators (Route 1) or halogenating agents (Route 2).
PMI (est.) 50 - 10030 - 6040 - 80The high solvent and reagent load in coupling reactions and two separate workups give Route 1 a high PMI. One-pot procedures generally reduce solvent usage.
E-Factor (est.) 49 - 9929 - 5939 - 79Directly correlated with PMI, the E-Factor highlights the significant waste generated from coupling reagents and solvents in the classical approach.
Reagent Cost High (HATU)Low (NBS)Moderate (Catalyst)Peptide coupling reagents like HATU are expensive, making Route 1 less suitable for large-scale synthesis. NBS is a cheap commodity chemical.
Safety/Hazards Moderate (HATU is an irritant)High (NBS is a lachrymator, Br₂)Moderate (Oxidants)All routes require careful handling, but the use of NBS requires particular attention to ventilation and personal protective equipment.

Detailed Experimental Protocol: Route 1 (Classical Amide Coupling)

This protocol provides a self-validating system for the synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Step 1: Synthesis of tert-butyl (1-oxo-1-(piperidin-1-yl)propan-2-yl)carbamate

  • Reagents & Materials:

    • N-Boc-Alanine (1.0 eq)

    • Piperidine (1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Procedure:

    • Dissolve N-Boc-Alanine in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add HATU, DIPEA, and finally piperidine sequentially to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel to obtain the pure Boc-protected aminoketone.

Step 2: Synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

  • Reagents & Materials:

    • Boc-protected aminoketone (from Step 1)

    • 4M HCl in 1,4-Dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the purified product from Step 1 in a minimal amount of 1,4-Dioxane.

    • Add an excess of 4M HCl in 1,4-Dioxane (typically 5-10 equivalents) to the solution at room temperature.

    • Stir the mixture for 1-2 hours. A precipitate will form as the deprotection proceeds and the hydrochloride salt is generated.

    • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

    • Upon completion, add an excess of diethyl ether to the mixture to ensure complete precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride as a white solid.

Conclusion and Recommendations

This comparative guide demonstrates the evolution of synthetic strategies for α-amino ketones.

  • Route 1 (Classical Amide Coupling): This method is highly reliable and versatile for laboratory-scale synthesis, particularly when a wide variety of amino acid and amine starting materials are used. However, its poor atom economy, high PMI, and the high cost of coupling reagents make it less favorable for large-scale industrial production.

  • Route 2 (Oxidative Amination): This one-pot procedure offers a significant improvement in operational simplicity and reduces overall process mass intensity. Its use of inexpensive reagents makes it an economically attractive option. It stands out as a strong candidate for process scale-up, provided the specific substrate yields are high.

  • Route 3 (Direct C-H Amination): Representing the cutting edge of synthetic efficiency, this route boasts the highest theoretical atom economy. While promising, its practical application may be limited by the availability of the prerequisite ketone and potential selectivity issues. It is an excellent choice for research focused on developing green and sustainable methodologies.

Final Recommendation: For process development and scale-up synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, the One-Pot Oxidative Amination (Route 2) presents the most balanced profile of efficiency, cost-effectiveness, and operational simplicity. For discovery chemistry where flexibility and reliability are key, the Classical Amide Coupling (Route 1) remains a valid and robust choice.

References

  • Smolecule. (n.d.). (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl.
  • American Chemical Society. (2019). Synthetic Efficiency. In Green Chemistry: Principles and Case Studies.
  • Department of Science and Technology. (2024). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs.
  • ResearchGate. (n.d.). Different strategies for preparing the α‐amino ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Toward safer and more sustainable by design biocatalytic amide-bond coupling. Green Chemistry. Retrieved from [Link]

  • MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Retrieved from [Link]

  • Reddit. (2019). How can you define efficiency in organic synthesis?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Electrosynthesis of amide: A green pathway for future pharmaceuticals. Retrieved from [Link]

  • Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education. Retrieved from [Link]

  • OuluREPO. (n.d.). Green chemistry metrics for organic synthetic chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metrics to 'green' chemistry—which are the best?. Retrieved from [Link]

  • Patsnap Eureka. (2025). Supply Chain And Cost Curves For Amine Sorbent Production. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. Retrieved from [Link]

  • PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, a chiral compound with potential neuropharmacological applications.[1] We will objectively compare its structural features and biological performance with key analogs, supported by experimental data and established scientific principles. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, featured in numerous clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[2][3][4] Compounds like 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, which combine this piperidine moiety with an aminopropanone side chain, represent a class of molecules with significant potential for interacting with neurotransmitter systems.[1][5] Understanding the SAR of this class is crucial for designing next-generation compounds with enhanced potency, selectivity, and safety profiles.

Core Molecular Structure and Pharmacological Significance

2-Amino-1-(1-piperidinyl)-1-propanone is a chiral molecule characterized by a central propanone linker connecting a primary amine and a piperidine ring.[6][7] The hydrochloride salt form enhances its aqueous solubility, which is advantageous for biological assays and potential formulation.[1] The core structure presents several key regions that are amenable to chemical modification for SAR studies:

  • The Piperidine Ring: This saturated heterocycle significantly influences the compound's lipophilicity, basicity, and ability to form interactions within a receptor's binding pocket.[4] Substitutions on this ring are a primary strategy for modulating activity.

  • The α-Amino Group: The primary amine is a critical hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions.

  • The Carbonyl Group: This group acts as a hydrogen bond acceptor.

  • The Chiral Center: The compound possesses a stereocenter at the second carbon of the propanone chain.[1] The specific stereoisomer ((R) or (S)) can dramatically impact biological activity due to the three-dimensional nature of receptor binding sites.

The general structure suggests potential activity as a ligand for various receptors in the central nervous system, such as monoamine transporters or other neurotransmitter receptors, a property shared by many piperidine derivatives.[1][2]

Structure-Activity Relationship (SAR) Analysis: A Comparative Approach

The biological activity of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride can be systematically modified by altering its core structure. Below, we compare the parent compound with hypothetical and known analogs to elucidate key SAR trends.

Caption: A typical workflow for synthesizing and evaluating novel analogs.

This protocol describes a general method for synthesizing analogs with modifications on the piperidine ring, a common strategy in exploring SAR for this chemical class. [8]

  • Starting Material Protection: Begin with a commercially available, appropriately substituted piperidine (e.g., 4-hydroxypiperidine). If other reactive functional groups are present, protect them using standard protecting group chemistry.

  • Amide Coupling: React the substituted piperidine with a protected α-amino acid (e.g., N-Boc-alanine) in the presence of a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) in an aprotic solvent (e.g., DMF, Dichloromethane).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove the coupling reagents and base. Purify the resulting protected intermediate using column chromatography on silica gel.

  • Deprotection: Remove the protecting group (e.g., Boc deprotection using trifluoroacetic acid in dichloromethane). [9]6. Salt Formation: Neutralize the resulting free amine and form the hydrochloride salt by treating with a solution of HCl in a suitable solvent like ether or dioxane.

  • Final Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol is a self-validating system to determine the binding affinity (Ki) of the synthesized compounds for a specific target receptor (e.g., a monoamine transporter or G-protein coupled receptor).

  • Preparation of Membranes: Use cell membranes prepared from a cell line stably expressing the human receptor of interest. The protein concentration should be quantified using a standard method like the Bradford assay.

  • Radioligand and Competitor Preparation:

    • Radioligand: A known high-affinity radiolabeled ligand for the target receptor.

    • Test Compounds: Prepare a serial dilution of the synthesized analogs (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-labeled ligand for the target to determine non-specific binding.

    • Total Binding Control: Vehicle only (e.g., DMSO).

  • Assay Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the various concentrations of the test compounds or controls in a suitable assay buffer. Incubate at a defined temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail. Measure the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The SAR of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is anchored in the interplay between its piperidine ring, the aminopropanone side chain, and its stereochemistry. Comparative analysis suggests that modifications, such as adding a hydroxyl group to the piperidine ring, can significantly alter physicochemical properties like solubility, which in turn can modulate biological activity. [9] Future research should focus on a systematic exploration of this chemical space. This includes:

  • Piperidine Substitution: Introducing a wider range of substituents (e.g., alkyl, fluoro, methoxy) at various positions on the piperidine ring to probe steric and electronic requirements of the target receptor.

  • Stereochemical Analysis: Synthesizing and testing both the (R) and (S) enantiomers to determine if the biological activity is stereospecific, which is often the case for interactions with chiral biological macromolecules. [1]* Side Chain Modification: Altering the length of the alkyl chain or substituting the primary amine to explore further interactions.

By employing the rigorous synthetic and screening protocols outlined in this guide, researchers can effectively navigate the SAR of this promising compound class to identify novel drug candidates with optimized therapeutic potential.

References

  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. PubChem. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Schröder, S., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 9(4), 461-475. [Link]

  • 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1). PubChem. [Link]

  • Popova, N. K., et al. (2023). In Vitro and In Vivo Chaperone Effect of (R)-2-amino-6-((1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one on the C1473G Mutant Tryptophan Hydroxylase 2. International Journal of Molecular Sciences, 24(19), 14755. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Sacco, E., et al. (2022). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 65(15), 10446-10463. [Link]

  • Wujec, M., et al. (2023). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules, 28(19), 6777. [Link]

  • 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Chemsrc. [Link]

Sources

Comparative Analysis of 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a comprehensive understanding of novel psychoactive substances is paramount for advancing forensic science, toxicology, and pharmacology. This guide provides an in-depth comparative analysis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, a synthetic cathinone, benchmarked against its close structural analog, α-Pyrrolidinopropiophenone (α-PPP), and other relevant derivatives. This document synthesizes peer-reviewed data to illuminate the synthesis, analytical characterization, and pharmacological profiles of these compounds, offering a predictive lens through which to view the properties of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Introduction to Substituted Cathinones

Substituted cathinones are a broad class of psychoactive compounds derived from cathinone, a naturally occurring stimulant found in the Khat plant (Catha edulis)[1][2]. These synthetic analogs are characterized by a β-keto-phenethylamine backbone and are often referred to as "designer drugs"[3][4][5]. Their pharmacological effects are primarily mediated by their interaction with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters[1][2]. The specific substitutions on the aromatic ring, the α-carbon, and the amino group dictate the compound's potency and selectivity for these transporters, resulting in a wide spectrum of stimulant, entactogenic, and hallucinogenic effects[3][6].

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride belongs to the family of α-pyrrolidinophenones and their analogs, where the nitrogen atom is part of a heterocyclic ring. Its direct comparison is with α-Pyrrolidinopropiophenone (α-PPP), which features a pyrrolidine ring instead of a piperidine ring. Structure-activity relationship (SAR) studies have demonstrated that the nature of this ring has a significant impact on the pharmacological activity of the compound[6].

Synthesis and Chemical Characterization: A Comparative Overview

The synthesis of substituted cathinones like 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride and α-PPP generally follows a two-step process[7]. This involves the α-bromination of a suitable propiophenone followed by amination with the corresponding cyclic amine (piperidine or pyrrolidine).

Experimental Protocol: General Synthesis of α-Amino Ketones
  • α-Bromination of Propiophenone: Propiophenone is reacted with bromine (Br₂) in a suitable solvent, such as glacial acetic acid or chloroform, to yield α-bromopropiophenone. The reaction is typically performed at room temperature and monitored for completion by thin-layer chromatography (TLC).

  • Amination: The resulting α-bromopropiophenone is then reacted with either piperidine or pyrrolidine to yield the corresponding α-amino ketone. This nucleophilic substitution reaction is often carried out in a solvent like acetonitrile or ethanol, sometimes in the presence of a base to neutralize the hydrobromic acid byproduct.

  • Salt Formation: The free base of the final product is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol, to facilitate precipitation and purification.

Synthesis_Workflow propiophenone Propiophenone alpha_bromo α-Bromopropiophenone propiophenone->alpha_bromo α-Bromination bromine Bromine (Br2) bromine->alpha_bromo target_compound 2-Amino-1-(1-piperidinyl)-1-propanone alpha_bromo->target_compound Amination alpha_ppp α-Pyrrolidinopropiophenone (α-PPP) alpha_bromo->alpha_ppp Amination piperidine Piperidine piperidine->target_compound pyrrolidine Pyrrolidine pyrrolidine->alpha_ppp target_salt Target Compound HCl target_compound->target_salt Salt Formation ppp_salt α-PPP HCl alpha_ppp->ppp_salt Salt Formation hcl HCl hcl->target_salt hcl->ppp_salt

Caption: General synthetic workflow for 2-Amino-1-(1-piperidinyl)-1-propanone HCl and α-PPP HCl.

Analytical Differentiation and Characterization

The structural similarity between 2-Amino-1-(1-piperidinyl)-1-propanone and its analogs necessitates robust analytical techniques for their unambiguous identification. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the analysis of synthetic cathinones[8][9].

Gas Chromatography-Mass Spectrometry (GC-MS)

Under electron ionization (EI), cathinone derivatives typically undergo α-cleavage, resulting in a characteristic immonium ion. For 2-Amino-1-(1-piperidinyl)-1-propanone, the expected base peak would be the piperidinyl immonium ion, while for α-PPP, it would be the pyrrolidinyl immonium ion. This difference in the mass-to-charge ratio of the base peak allows for clear differentiation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of cathinones in complex matrices like biological fluids. In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored for each compound, providing a high degree of confidence in identification and quantification[8].

Analytical Technique2-Amino-1-(1-piperidinyl)-1-propanone (Predicted)α-Pyrrolidinopropiophenone (α-PPP)Key Differentiating Feature
GC-MS (EI) Expected Base Peak: m/z corresponding to piperidinyl immonium ionBase Peak: m/z corresponding to pyrrolidinyl immonium ionMass of the immonium ion base peak
LC-MS/MS (MRM) Specific precursor ion and product ionsSpecific precursor ion and product ionsUnique precursor-product ion transitions

Comparative Pharmacology

The primary mechanism of action for synthetic cathinones is the inhibition of monoamine reuptake[10]. The potency and selectivity of this inhibition are highly dependent on the chemical structure of the compound[3][6].

In Vitro Monoamine Transporter Interactions

Data from in vitro studies using human embryonic kidney (HEK) 293 cells expressing human monoamine transporters provide a quantitative comparison of the potencies of various cathinone derivatives.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT RatioReference
α-PPP 1290>10000>10000>7.75[8]
α-PVP 22.226.3>10000>450[8]
Piperidine Analog of α-PVP 128---[6]

Note: A higher IC₅₀ value indicates lower potency.

Structure-activity relationship studies have shown that expanding the pyrrolidine ring to a piperidine ring generally results in a decrease in potency at the dopamine transporter. For instance, the piperidine analog of α-PVP (a close relative of α-PPP with a longer alkyl chain) displayed a 7-fold decrease in potency at DAT compared to α-PVP[6]. Based on this trend, it is predicted that 2-Amino-1-(1-piperidinyl)-1-propanone will exhibit a lower potency for DAT compared to α-PPP.

Pharmacology_Comparison cluster_target 2-Amino-1-(1-piperidinyl)-1-propanone (Predicted) cluster_ppp α-PPP (Known) target_dat DAT target_net NET target_sert SERT ppp_dat DAT ppp_net NET ppp_sert SERT target_compound Target Compound target_compound->target_dat Lower Potency target_compound->target_net Lower Potency target_compound->target_sert Very Low Potency alpha_ppp α-PPP alpha_ppp->ppp_dat Moderate Potency alpha_ppp->ppp_net Low Potency alpha_ppp->ppp_sert Very Low Potency

Caption: Predicted comparative potency at monoamine transporters.

In Vivo Behavioral Effects

The in vivo effects of synthetic cathinones are a direct consequence of their in vitro pharmacological profiles. Compounds with high potency at DAT and NET typically exhibit pronounced psychomotor stimulant effects[11].

  • Locomotor Activity: α-PPP has been shown to increase locomotor activity in rodents, though it is less potent than other pyrovalerone derivatives like α-PVP[12][13]. Given the predicted lower potency of 2-Amino-1-(1-piperidinyl)-1-propanone at DAT, it is expected to produce weaker locomotor stimulation compared to α-PPP at equivalent doses.

  • Rewarding Effects: The rewarding properties of psychostimulants are closely linked to their ability to increase dopamine levels in the brain's reward pathways. α-PPP has demonstrated reinforcing effects in self-administration studies, suggesting a potential for abuse[10]. The rewarding effects of 2-Amino-1-(1-piperidinyl)-1-propanone are likely to be less pronounced than those of α-PPP due to its anticipated lower DAT inhibitory potency.

Conclusion and Future Directions

Based on the established structure-activity relationships within the synthetic cathinone class, 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is predicted to be a less potent dopamine and norepinephrine reuptake inhibitor compared to its pyrrolidine analog, α-PPP. This would likely translate to attenuated psychomotor stimulant and rewarding effects in vivo. However, these predictions necessitate empirical validation.

Future research should focus on the synthesis and comprehensive pharmacological and toxicological profiling of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Such studies are crucial for providing the scientific community and regulatory bodies with the data needed to address the challenges posed by the continuous emergence of new psychoactive substances.

References

  • Glennon, R. A., & Young, R. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 29, 29–59.
  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013).
  • National Institute on Drug Abuse. (2016).
  • Namera, A., Kawamura, M., & Nakamoto, A. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic toxicology, 33(2), 175–193.
  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of pharmacology and experimental therapeutics, 353(1), 169–177.
  • ResearchGate. (n.d.).
  • Glennon, R. A. (2014). Structure-activity relationships of synthetic cathinones. ACS chemical neuroscience, 5(11), 1031–1043.
  • BenchChem. (n.d.). alpha-Pyrrolidinopropiophenone (α-PPP).
  • Piris, E., et al. (2020). Structure-Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 11, 589150.
  • Banks, M. L., & Blough, B. E. (2020). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Neuropharmacology, 181, 108341.
  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 360(1), 172–182.
  • The Potential of Synthetic Cathinones to Block the Membrane Dopamine Transporter: A Summary of Our Molecular Docking Results and Data from In vitro and In vivo Experiments in the Literature. (2023). Journal of Personalized Medicine, 13(1), 143.
  • Soares, J., et al. (2024).
  • Soares, J., et al. (2024).
  • Majchrzak, M., et al. (2018). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Forensic toxicology, 36(1), 33–50.
  • Wesołowska, A., et al. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. International Journal of Molecular Sciences, 23(23), 15099.
  • Banks, M. L., & Blough, B. E. (2020). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Neuropharmacology, 181, 108341.
  • Nagy, D. A., et al. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Pharmacology, 11, 888.
  • Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS chemical neuroscience, 6(10), 1726–1731.
  • German, C. L., et al. (2014). The analytical investigation of synthetic street drugs containing cathinone analogs.
  • Majchrzak, M., et al. (2018). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Forensic toxicology, 36(1), 33–50.
  • Cunningham, C. L., et al. (2020). The synthetic cathinone psychostimulant α‐PPP antagonizes serotonin 5‐HT2A receptors: In vitro and in vivo evidence. British Journal of Pharmacology, 177(16), 3745-3758.

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery and innovation to the responsible management of the chemical entities we handle. This guide provides a comprehensive framework for the proper disposal of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and integrity.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, is governed by a hierarchy of controls and regulations designed to minimize risk. At the federal level in the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework.[1][2] It is imperative to recognize that state and local regulations may impose more stringent requirements.

A cornerstone of laboratory safety is the Chemical Hygiene Plan (CHP), a written program mandated by OSHA that outlines procedures for protecting laboratory workers from hazardous chemicals.[2][3][4] Your institution's CHP is the first resource you should consult for specific guidance on waste management.

Hazard Characterization of 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride

Inferred Hazards: Based on analogous compounds, 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride should be handled as a substance that may cause severe skin burns and eye damage .[5][6][7] It may also be harmful if swallowed or inhaled .[8] Therefore, it is crucial to assume this compound is hazardous until a definitive characterization is made by a qualified professional.[9]

The four key characteristics that define a hazardous waste under RCRA are:

  • Ignitability: The ability to create fire under certain conditions.

  • Corrosivity: The ability to corrode metal.[10]

  • Reactivity: The tendency to explode or release toxic gases when mixed with other substances.[10]

  • Toxicity: The potential to be harmful or fatal when ingested or absorbed.[10]

A trained professional, such as your institution's Chemical Hygiene Officer or Environmental Health and Safety (EH&S) specialist, must make the final determination of whether this chemical waste is hazardous.[1][11]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, from the point of generation to final removal from the laboratory.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[12][13]

  • Dedicated Waste Container: Designate a specific, compatible waste container for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Container Compatibility: Use a high-density polyethylene (HDPE) or other chemically resistant container.[1] Avoid using metal containers for corrosive materials.[14] The original product container, if in good condition, is often a suitable choice for waste accumulation.[15]

  • Incompatible Materials: Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's EH&S department.[1][15] In particular, keep it separate from strong oxidizing agents, acids, and bases to prevent violent reactions.[6]

Step 2: Proper Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and essential for safety.[16][17]

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[16][17]

  • Complete Information: The label must include:

    • The words "Hazardous Waste"[16]

    • The full chemical name: "2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride"

    • The specific hazard(s) (e.g., "Corrosive," "Toxic").[17]

    • The date accumulation started.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be temporarily stored.[10][15][16]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[11]

  • Container Management: Keep the waste container tightly closed except when adding waste.[10][18]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[12][14]

  • Volume Limits: Do not exceed 55 gallons of a single hazardous waste stream in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[10]

Step 4: Requesting Waste Pickup

Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to 12 months, though institutional policies may be stricter), it must be moved to a central accumulation area (CAA) or picked up by your institution's EH&S department.[10][15]

  • Follow Institutional Procedures: Adhere to your facility's specific process for requesting a waste pickup. This may involve an online form or a direct call to EH&S.

  • Do Not Transport Waste Yourself: Never move hazardous waste between different SAAs or off-site.[16] This must be done by trained personnel.

Spill and Decontamination Procedures

Accidents can happen, and a prepared response is key to mitigating risks.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If there is a risk of fire or significant release of vapors, evacuate the area and activate the fire alarm.

    • If you are trained and it is safe to do so, control the spread of the spill using absorbent materials.[19][20][21]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, additional PPE such as a face shield or respirator may be necessary.[22][23]

  • Spill Cleanup:

    • For liquid spills, use an inert absorbent material like vermiculite or a commercial spill pillow to contain and absorb the chemical.[19][24]

    • For solid spills, carefully sweep the material into a designated waste container, avoiding the creation of dust.

  • Decontamination:

    • Clean the spill area thoroughly with a detergent solution and water.[19][25]

    • Place all cleanup materials (absorbents, contaminated PPE) into a hazardous waste container and label it appropriately.

    • Wash your hands and any affected skin areas with soap and water immediately after the cleanup is complete.[25]

Waste Minimization and Best Practices

Responsible chemical management includes minimizing waste generation.[10][12][18]

  • Source Reduction: Order only the quantity of chemical needed for your experiments.[10]

  • Scale Down Experiments: When possible, reduce the scale of your experiments to decrease the volume of waste produced.[10]

  • Avoid Over-purchasing: Keep an accurate inventory of your chemicals to prevent ordering duplicates.[10]

Summary of Key Disposal Information

Aspect Requirement / Best Practice Rationale Regulatory Authority
Hazard Assessment Must be conducted by a qualified professional.To ensure accurate waste characterization and compliant disposal.EPA (RCRA), OSHA
Segregation Dedicated, compatible containers. Do not mix with other waste streams.To prevent dangerous chemical reactions and cross-contamination.EPA (RCRA)
Labeling "Hazardous Waste" label with full chemical name, hazards, and start date.To ensure proper identification, safe handling, and regulatory compliance.EPA (RCRA)
Storage In a designated Satellite Accumulation Area (SAA) with secondary containment.To safely accumulate waste at the point of generation and contain potential spills.EPA (RCRA)
Spill Control Have a spill kit readily available. Follow established spill response procedures.To mitigate the impact of accidental releases and protect personnel.OSHA
Disposal Through your institution's licensed hazardous waste disposal program.To ensure environmentally sound and legally compliant final disposition.EPA (RCRA)

Disposal Decision Workflow

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process A Waste Generation (2-Amino-1-(1-piperidinyl)-1-propanone HCl) B Hazard Determination (Consult SDS/EH&S) A->B C Select Compatible Container (e.g., HDPE) B->C  Hazardous D Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E Store in SAA (Secondary Containment) D->E F Container Full or Time Limit Reached? E->F F->E  No G Request EH&S Pickup F->G  Yes H Transport to CAA (by EH&S) G->H I Final Disposal (Licensed Facility) H->I

Caption: Decision workflow for the disposal of laboratory chemical waste.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste management.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • Best Practices for Laboratory Waste Management. ACTenviro.

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.

  • Laboratory Chemical Waste Management. CSIR IIP.

  • The OSHA Laboratory Standard. Lab Manager.

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.

  • 2-Amino-3-phenyl-1-(1-piperidinyl)-1-propanonehydrochloride Safety Data Sheets. Echemi.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. TCI Chemicals.

  • Spill procedure: Clean-up guidance. Queen Mary University of London.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. TCI Chemicals.

  • CHEMICAL SPILL PROCEDURES. Clarkson University.

  • Chemical spills procedure: A guide. Hyde Park Environmental News.

  • 2-Amino-1-(4-benzyl-1-piperazinyl)-2-methyl-1-propanone hydrochloride Safety Data Sheet. AK Scientific, Inc.

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY.

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke OESO.

  • Safety Data Sheet. G-Biosciences.

Sources

Navigating the Unknown: A Guide to Safely Handling 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, we often encounter novel compounds with limited safety data. 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is one such case. In the absence of a specific Safety Data Sheet (SDS), a cautious and systematic approach based on its chemical structure is paramount. This guide provides a comprehensive framework for handling this and similar uncharacterized reagents, ensuring the safety of all laboratory personnel.

Hazard Assessment: A Structural Perspective

The name 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride suggests the presence of three key functional groups that inform our risk assessment: a piperidine ring, an α-amino ketone, and a hydrochloride salt.

  • Piperidine Moiety : Piperidine itself is a cyclic amine that is classified as a flammable liquid and is known to cause severe skin burns and eye damage. It is also toxic if it comes into contact with skin or is inhaled.[1] Therefore, we must assume the piperidine-containing derivative may exhibit similar corrosive and toxic properties.

  • α-Amino Ketone Core : This functional group is a valuable synthon in medicinal chemistry.[2] While not inherently toxic, related structures can be skin and respiratory irritants. The primary concern with a powdered form is the potential for inhalation.

  • Hydrochloride Salt : This indicates the compound is likely a crystalline solid, which can pose a significant inhalation hazard if handled improperly.[3] Hydrochloride salts can also exhibit acidic properties upon dissolution.

Given these structural alerts, we will operate under the precautionary principle, treating 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride as a hazardous substance with the potential for skin and eye corrosivity, respiratory irritation, and acute toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Tightly fitting safety goggles and a face shield.Protects against splashes of solutions and airborne powder. Standard safety glasses are insufficient.[4]
Hands Double-gloving with nitrile gloves.The inner glove protects against incidental contact, while the outer glove is removed immediately after handling. Nitrile offers good chemical resistance.[1][3]
Body A lab coat with fully extended sleeves, preferably with ribbed cuffs. An impermeable apron should be worn over the lab coat.Provides a barrier against spills and contamination. Lab coats should not be worn outside the designated work area.[3][5]
Respiratory A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood.Prevents inhalation of fine particles. The specific cartridge type should be selected based on a formal risk assessment.[6][7]

Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential to minimize exposure and ensure safe handling.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage location should be clearly labeled with the compound's identity and associated hazards.

Handling and Weighing

All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles.[3][6]

Step-by-Step Weighing Procedure:

  • Preparation : Don all required PPE before entering the designated work area.

  • Containment : Place a plastic-backed absorbent liner on the work surface within the fume hood to contain any spills.

  • Weighing : Use a tared weigh boat or glassine paper. Avoid scooping directly from the primary container. Instead, gently tap a small amount of the powder onto the weigh paper.

  • Clean-up : After weighing, carefully fold the weigh paper and transfer the compound to the reaction vessel. Dispose of the weigh paper and any contaminated materials in a designated hazardous waste container.

  • Decontamination : Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Dissolution

When preparing solutions, add the solid compound slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

Waste Disposal

All waste materials, including contaminated PPE, weighing paper, and cleaning supplies, must be disposed of in a clearly labeled hazardous waste container.[8] Follow your institution's specific guidelines for chemical waste disposal. Never dispose of this compound down the drain.[4]

Emergency Procedures

Spills

In the event of a spill, evacuate the area and alert your supervisor and the institutional safety office.[5] If the spill is small and you are trained to handle it:

  • Containment : Cover the spill with an absorbent material, starting from the outside and working inwards.

  • Neutralization : For larger spills, a neutralizing agent may be necessary. Consult with your safety office for the appropriate agent.

  • Clean-up : Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[6]

  • Decontamination : Clean the spill area with an appropriate solvent and dispose of all materials as hazardous waste.

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visual Workflow and Decision-Making Diagrams

To further clarify the handling process, the following diagrams illustrate the key workflows.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don full PPE Inspect Inspect fume hood Prep->Inspect Weigh Weigh solid in hood Inspect->Weigh Dissolve Dissolve in solvent Weigh->Dissolve React Perform reaction Dissolve->React Decontaminate Decontaminate surfaces React->Decontaminate Waste Dispose of waste Decontaminate->Waste Doff Doff PPE Waste->Doff

Caption: High-level workflow for handling 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill SmallSpill->LargeSpill No Cleanup Trained Personnel Cleanup SmallSpill->Cleanup Yes Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor & Safety Office Evacuate->Alert Cleanup->Alert

Caption: Decision tree for responding to a chemical spill.

References

  • Chemos GmbH & Co.KG.
  • Cole-Parmer.
  • Penta Chemicals.
  • CDH Fine Chemical.
  • Carl ROTH.
  • Echemi. 2-Amino-3-phenyl-1-(1-piperidinyl)
  • 2 - SAFETY D
  • 1 - SAFETY D
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. 2020-07-06.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Chemical Safety Guidelines.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Carl ROTH.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal.
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview.
  • OSHA. Chemical Hazards.pdf.
  • Centers for Disease Control and Prevention (CDC). Calcium oxide - NIOSH Pocket Guide to Chemical Hazards.
  • Environmental Health & Safety. NIOSH Table 1,2 & 3. 2019-03-11.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
  • Safety Assessment of α-Amino Acids as Used in Cosmetics.
  • Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing). 2020-12-08.
  • Guide to the Safe Handling of Enzyme.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.